Succinobucol
Description
AGI-1067, is a novel small molecule with anti-oxidant and anti-inflammatory properties that was discovered by AtheroGenics and designed to treat atherosclerosis of the blood vessels of the heart, or coronary artery disease.
This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.
monosuccinic acid ester of probucol; a metabolically stable modification of probucol, an equipotent antioxidant to probucol but is pharmacologically distinct
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[2,6-ditert-butyl-4-[2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylpropan-2-ylsulfanyl]phenoxy]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H52O5S2/c1-31(2,3)23-17-21(18-24(29(23)39)32(4,5)6)41-35(13,14)42-22-19-25(33(7,8)9)30(26(20-22)34(10,11)12)40-28(38)16-15-27(36)37/h17-20,39H,15-16H2,1-14H3,(H,36,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSMVPNZHBRNNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SC(C)(C)SC2=CC(=C(C(=C2)C(C)(C)C)OC(=O)CCC(=O)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H52O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10176003 | |
| Record name | Succinobucol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10176003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
616.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216167-82-7 | |
| Record name | Succinobucol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=216167-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Succinobucol [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0216167827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Succinobucol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05399 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Succinobucol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10176003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SUCCINOBUCOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J1J54V24R4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Succinobucol: A Technical Guide to its Synthesis, Chemical Properties, and Core Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Succinobucol, a monosuccinate ester derivative of probucol, is a multifaceted compound exhibiting potent antioxidant and anti-inflammatory properties. Developed to improve upon the therapeutic profile of its parent compound, this compound has been the subject of extensive preclinical and clinical investigation, particularly in the context of cardiovascular disease and inflammatory conditions. This technical guide provides an in-depth overview of the synthesis of this compound, a comprehensive summary of its chemical and physical properties, and detailed experimental protocols for its synthesis and characterization. Furthermore, it elucidates the core signaling pathways through which this compound exerts its biological effects, namely the inhibition of Vascular Cell Adhesion Molecule-1 (VCAM-1) expression and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) pathway. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of novel therapeutic agents targeting oxidative stress and inflammation.
Chemical Properties of this compound
This compound is a white to beige crystalline powder.[1] A comprehensive summary of its chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 4-({1-[({4-hydroxy-3,5-bis[2-methyl-2-propanyl]phenyl})sulfanyl]-1-methylethyl})sulfanyl)-2,6-bis(2-methyl-2-propanyl)phenyl butanedioate | |
| Synonyms | AGI-1067, Probucol Monosuccinate | [1] |
| CAS Number | 216167-82-7 | [1] |
| Molecular Formula | C₃₅H₅₂O₅S₂ | [1] |
| Molecular Weight | 616.91 g/mol | [1] |
| Appearance | White to beige powder | |
| Solubility | DMSO: 2 mg/mL (clear) | |
| Storage Temperature | 2-8°C | |
| Purity (by HPLC) | ≥98% |
Synthesis of this compound
This compound is synthesized from its parent compound, probucol, through an esterification reaction with succinic anhydride.
Experimental Protocol: Synthesis of this compound
This protocol is based on the esterification of probucol.
Materials:
-
Probucol
-
Succinic anhydride
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Base catalyst (e.g., Pyridine or Triethylamine)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Hydrochloric acid (HCl), 1 M solution
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
-
Rotary evaporator
-
Chromatography supplies for purification (e.g., Silica gel, solvents)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve probucol in a suitable anhydrous solvent such as THF under an inert atmosphere.
-
Addition of Reagents: Add succinic anhydride to the solution, followed by the dropwise addition of a base catalyst like pyridine or triethylamine.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding 1 M HCl. Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate the solvent using a rotary evaporator. The crude product can then be purified by column chromatography on silica gel.
-
Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as ¹H NMR, Mass Spectrometry, and IR Spectroscopy.
Core Mechanisms of Action
This compound's therapeutic potential stems from its ability to modulate key signaling pathways involved in inflammation and oxidative stress.
Inhibition of VCAM-1 Expression
Vascular Cell Adhesion Molecule-1 (VCAM-1) is a critical protein in the inflammatory cascade, mediating the adhesion of immune cells to the vascular endothelium. This compound has been shown to potently inhibit the expression of VCAM-1, thereby reducing inflammatory cell recruitment. This inhibition is believed to be mediated, at least in part, through the NF-κB signaling pathway.
Activation of the Nrf2/ARE Pathway
The Nrf2/ARE signaling pathway is a primary cellular defense mechanism against oxidative stress. This compound has been shown to activate this pathway, leading to the upregulation of a suite of antioxidant and cytoprotective genes.
Experimental Protocols
Characterization of this compound
Purpose: To determine the purity of synthesized this compound.
Instrumentation: HPLC system with a UV detector.
Column: A suitable reversed-phase column (e.g., C18).
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically used. The specific gradient will need to be optimized.
Flow Rate: 1.0 mL/min.
Detection Wavelength: 254 nm.
Procedure:
-
Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).
-
Prepare a sample solution of the synthesized this compound.
-
Inject the standard and sample solutions into the HPLC system.
-
Analyze the resulting chromatograms to determine the retention time and peak area of this compound.
-
Calculate the purity of the sample by comparing the peak area of the sample to that of the standard.
Purpose: To identify the functional groups present in the this compound molecule.
Instrumentation: FT-IR spectrometer.
Sample Preparation: Prepare a KBr pellet by mixing a small amount of this compound with dry KBr powder and pressing the mixture into a thin, transparent disk.
Procedure:
-
Obtain a background spectrum of the empty sample compartment.
-
Place the KBr pellet containing the sample in the spectrometer's sample holder.
-
Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹.
-
Analyze the spectrum for characteristic absorption bands corresponding to the functional groups in this compound (e.g., O-H, C-H, C=O, C-O, S-C).
In Vitro Assays
Purpose: To evaluate the antioxidant activity of this compound.
Principle: The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.
Procedure:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare a series of dilutions of this compound in methanol.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add varying concentrations of the this compound solutions to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration of this compound.
Purpose: To assess the anti-inflammatory activity of this compound.
Cell Line: RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs).
Procedure:
-
Seed the cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
Purpose: To confirm the inhibitory effect of this compound on VCAM-1 expression.
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
Procedure:
-
Grow HUVECs to confluence in a 6-well plate.
-
Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Stimulate the cells with Tumor Necrosis Factor-alpha (TNF-α) (e.g., 10 ng/mL) for 6-24 hours.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of the lysates.
-
Analyze the expression of VCAM-1 protein by Western blotting using a specific primary antibody against VCAM-1.
Conclusion
This compound is a promising therapeutic agent with a well-defined synthesis route and a clear mechanism of action targeting key pathways in inflammation and oxidative stress. The information and protocols provided in this technical guide offer a solid foundation for researchers and drug development professionals to further explore the potential of this compound and its analogues in various disease models. The detailed methodologies for its synthesis, characterization, and in vitro evaluation will facilitate reproducible and robust scientific inquiry in this field. Further investigations into its in vivo efficacy, safety profile, and formulation development are warranted to translate the preclinical promise of this compound into clinical applications.
References
Succinobucol's Mechanism of Action in Oxidative Stress: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Succinobucol, a derivative of probucol, is a phenolic antioxidant with multifaceted therapeutic potential, particularly in conditions associated with oxidative stress. Developed to mitigate some of the adverse effects of its parent compound, this compound has demonstrated a compelling profile of antioxidant and anti-inflammatory activities in preclinical and clinical investigations. This technical guide provides a comprehensive overview of the core mechanisms by which this compound counteracts oxidative stress, focusing on its interaction with key enzymatic and signaling pathways. Detailed experimental protocols, quantitative data, and visual representations of its molecular interactions are presented to support further research and drug development efforts in this area.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a pivotal pathological process in a myriad of diseases, including atherosclerosis, neurodegenerative disorders, and diabetes. This compound has emerged as a promising agent that targets the intricate network of oxidative stress pathways. This guide delves into the molecular underpinnings of this compound's antioxidant action, providing a granular view of its effects on critical cellular components.
Core Mechanisms of Antioxidant Action
This compound exerts its antioxidant effects through a combination of direct radical scavenging and modulation of endogenous antioxidant defense systems.
Direct Radical Scavenging Activity
As a phenolic compound, this compound can directly scavenge free radicals, thereby interrupting oxidative chain reactions. The antioxidant potency of this compound has been compared to its parent compound, probucol, in various in vitro assays.
Table 1: Comparative Antioxidant Activity of this compound and Probucol
| Compound | Assay | IC50 (µM) | Source |
| This compound | DPPH radical scavenging | 45.3 | [1][2] |
| Probucol | DPPH radical scavenging | 48.1 | [1][2] |
IC50 (half-maximal inhibitory concentration) represents the concentration of the compound required to scavenge 50% of the DPPH radicals.
Modulation of the Nrf2-ARE Pathway
A key mechanism of this compound's antioxidant action is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. Nrf2 is a master regulator of the expression of a wide array of antioxidant and cytoprotective genes.
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. This compound is hypothesized to promote the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter regions of its target genes, initiating their transcription. This leads to an increased synthesis of phase II detoxification enzymes and antioxidant proteins, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).
A study on SH-SY5Y neuroblastoma cells demonstrated that this compound pretreatment leads to a significant increase in the expression and activity of glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione (GSH) synthesis. This effect is likely mediated through the activation of the Nrf2/ARE pathway[3].
Figure 1: Proposed mechanism of this compound-mediated Nrf2/ARE pathway activation.
Inhibition of Pro-oxidant Enzymes
This compound also mitigates oxidative stress by inhibiting the activity of key pro-oxidant enzymes, namely NADPH oxidase and myeloperoxidase.
NADPH oxidases are a family of enzymes dedicated to the production of superoxide radicals and other ROS. While specific IC50 values for this compound against different NOX isoforms are not yet available in the public domain, its structural similarity to probucol, a known inhibitor of NADPH oxidase, suggests a similar mechanism of action. This likely involves interference with the assembly and activation of the multi-subunit NOX complex.
Myeloperoxidase, an enzyme abundant in neutrophils, plays a critical role in inflammatory responses by catalyzing the formation of hypochlorous acid (HOCl), a potent oxidizing agent. Clinical studies have provided evidence for the inhibitory effect of this compound on MPO activity. In the Canadian Antioxidant Restenosis Trial-2 (CART-2), treatment with this compound resulted in a 6% reduction in plasma myeloperoxidase levels.
Table 2: Effect of this compound on Plasma Myeloperoxidase in the CART-2 Trial
| Treatment Group | Change in Plasma MPO | p-value | Source |
| This compound | -6% | <0.05 | |
| Placebo | No significant change | - |
The precise mechanism of MPO inhibition by this compound, whether through direct binding to the enzyme or indirect effects on neutrophil function, remains an area for further investigation.
Figure 2: this compound's inhibitory effects on pro-oxidant enzymes.
Experimental Protocols
This section outlines detailed methodologies for key experiments cited in the context of this compound's antioxidant activity.
DPPH Radical Scavenging Assay
This assay is used to determine the direct radical scavenging activity of a compound.
Protocol:
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare various concentrations of this compound in a suitable solvent.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add different concentrations of the this compound solution to the wells.
-
Include a control group with the solvent and DPPH solution only.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound that scavenges 50% of the DPPH radicals.
Figure 3: Workflow for the DPPH radical scavenging assay.
Nrf2 Nuclear Translocation Assay (Immunofluorescence)
This method visualizes and quantifies the movement of Nrf2 from the cytoplasm to the nucleus upon treatment with this compound.
Protocol:
-
Culture cells (e.g., SH-SY5Y) on coverslips in a multi-well plate.
-
Treat the cells with this compound at various concentrations and for different time points. Include an untreated control group.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Block non-specific antibody binding with a blocking solution (e.g., 5% bovine serum albumin in PBS).
-
Incubate the cells with a primary antibody specific for Nrf2.
-
Wash the cells to remove unbound primary antibody.
-
Incubate the cells with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Counterstain the cell nuclei with a DNA-binding dye (e.g., DAPI).
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Quantify the nuclear and cytoplasmic fluorescence intensity of Nrf2 to determine the extent of nuclear translocation.
Myeloperoxidase (MPO) Activity Assay
This assay measures the enzymatic activity of MPO in biological samples.
Protocol:
-
Obtain plasma or tissue homogenate samples from subjects treated with this compound or placebo.
-
Prepare a reaction buffer containing a substrate for MPO (e.g., o-dianisidine or tetramethylbenzidine) and hydrogen peroxide (H2O2).
-
Add the sample to the reaction buffer in a 96-well plate.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Monitor the change in absorbance over time at a specific wavelength using a microplate reader. The rate of change in absorbance is proportional to the MPO activity.
-
Calculate the MPO activity in the samples and compare the results between the this compound and placebo groups.
Clinical Significance and Future Directions
The multifaceted antioxidant mechanisms of this compound underscore its potential as a therapeutic agent for a range of oxidative stress-related diseases. Clinical trials, such as ARISE and CART-2, have provided initial evidence of its beneficial effects, including a reduction in plasma MPO levels. However, further research is warranted to fully elucidate its clinical efficacy and safety profile.
Future research should focus on:
-
Determining the specific IC50 values of this compound for various NADPH oxidase isoforms.
-
Investigating the direct versus indirect mechanisms of MPO inhibition.
-
Conducting more extensive clinical trials with a broader range of oxidative stress biomarkers, such as urinary isoprostanes, to comprehensively assess its in vivo antioxidant effects.
-
Exploring the therapeutic potential of this compound in a wider range of diseases characterized by oxidative stress.
Conclusion
This compound presents a compelling profile as a multi-target antioxidant agent. Its ability to directly scavenge free radicals, activate the Nrf2-ARE pathway, and inhibit pro-oxidant enzymes like NADPH oxidase and myeloperoxidase provides a strong rationale for its continued investigation as a therapeutic strategy to combat oxidative stress-driven pathologies. The data and protocols presented in this guide offer a foundational resource for researchers and clinicians dedicated to advancing our understanding and application of this promising molecule.
References
- 1. Effects of the antioxidant this compound (AGI-1067) on human atherosclerosis in a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Lipid-Lowering Drug, Protects Against 3-Nitropropionic Acid-Induced Mitochondrial Dysfunction and Oxidative Stress in SH-SY5Y Cells via Upregulation of Glutathione Levels and Glutamate Cysteine Ligase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Succinobucol: A Comprehensive Pharmacology and Toxicology Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Succinobucol (AGI-1067), a derivative of probucol, is a phenolic antioxidant with potent anti-inflammatory properties. Developed to improve upon the pharmacological profile of its parent compound, this compound has been investigated for its therapeutic potential in cardiovascular diseases, demonstrating a multifaceted mechanism of action that includes the inhibition of key inflammatory mediators and the activation of endogenous antioxidant pathways. This technical guide provides a comprehensive overview of the pharmacology and toxicology of this compound, presenting key preclinical and clinical data, detailed experimental methodologies, and visual representations of its molecular signaling pathways.
Introduction
This compound was designed to retain the beneficial antioxidant and lipid-lowering activities of probucol while exhibiting improved hydrophilicity and cellular uptake.[1] Its primary therapeutic target has been atherosclerosis, a chronic inflammatory disease of the arteries.[2][3] This document details the pharmacological and toxicological characteristics of this compound to support further research and development efforts.
Pharmacology
Mechanism of Action
This compound exerts its pharmacological effects through a combination of antioxidant and anti-inflammatory activities. A primary mechanism is the inhibition of vascular cell adhesion molecule-1 (VCAM-1) expression, a key protein in the recruitment of leukocytes to the arterial wall, which is an early event in atherogenesis.[4][5] This inhibition is mediated, at least in part, through the suppression of the NF-κB signaling pathway. Additionally, this compound has been shown to activate the Nrf2/ARE pathway, leading to the upregulation of endogenous antioxidant enzymes.
-
Inhibition of VCAM-1 Expression: this compound potently and selectively inhibits the inducible expression of VCAM-1. This effect has been observed in various in vitro and in vivo models.
-
NF-κB Signaling Pathway Inhibition: this compound's inhibitory effect on VCAM-1 expression is linked to its ability to interfere with the NF-κB signaling cascade, a central regulator of inflammation.
-
Nrf2/ARE Pathway Activation: this compound has been shown to promote the nuclear translocation of Nrf2, a transcription factor that binds to the antioxidant response element (ARE) and initiates the transcription of a battery of cytoprotective genes, including antioxidant enzymes.
Pharmacodynamics
The pharmacodynamic effects of this compound are a direct consequence of its mechanism of action and include potent anti-inflammatory and antioxidant activities.
-
Anti-inflammatory Effects: this compound has been shown to inhibit the release of pro-inflammatory cytokines.
-
Antioxidant Effects: As a phenolic antioxidant, this compound can directly scavenge free radicals. Its activation of the Nrf2 pathway provides an indirect and sustained antioxidant effect.
Table 1: In Vitro Potency of this compound
| Target | Assay | IC50 | Reference |
| VCAM-1 Expression | TNF-α-induced in HUVECs | 6 µM |
Pharmacokinetics
Pharmacokinetic data for this compound is limited in the public domain. The following table includes available data for this compound and its parent compound, probucol, to provide a broader context.
Table 2: Pharmacokinetic Parameters of this compound and Probucol (Oral Administration)
| Species | Compound | Dose | Cmax | Tmax | AUC | Half-life (t1/2) | Bioavailability | Reference |
| Mouse | This compound | 10 mg/kg | N/A | N/A | N/A | N/A | N/A | |
| Rat | Probucol | N/A | N/A | N/A | N/A | N/A | N/A | |
| Rabbit | Probucol | N/A | N/A | N/A | N/A | N/A | N/A | N/A |
| Monkey | Probucol | N/A | N/A | N/A | N/A | N/A | N/A | |
| Human | Probucol | 250 mg QD | N/A | N/A | 123,800 µg·h/L (Day 13) | N/A | N/A | |
| Human | Probucol | 500 mg QD | N/A | N/A | 198,500 µg·h/L (Day 13) | N/A | N/A | |
| Human | Probucol | 250 mg BID | N/A | N/A | 244,700 µg·h/L (Day 13) | N/A | N/A | |
| N/A: Data not available in the searched sources. |
Toxicology
Toxicology data for this compound is not extensively available in the public literature. However, studies on its parent compound, probucol, provide some insight into its potential safety profile.
Table 3: Summary of Toxicology Findings
| Study Type | Species | Dose | Key Findings | Reference |
| Acute Oral Toxicity | Rat, Mouse | >5000 mg/kg (Probucol) | Low acute toxicity | |
| Subacute Toxicity (90 days) | Rat | 3000 mg/kg/day (Probucol) | No toxic effect observed | |
| Subacute Toxicity (90 days) | Monkey | 200 mg/kg/day (Probucol) | No toxic effect observed | |
| Chronic Toxicity (2 years) | Rat | Up to 800 mg/kg/day (Probucol) | No demonstrable toxic effects | |
| Chronic Toxicity (8 years) | Monkey | Up to 500 mg/kg/day (Probucol) | No demonstrable toxic effects |
Note: The toxicological data presented above is for the parent compound, probucol, and may not be fully representative of this compound.
Clinical Trials
This compound has been evaluated in several clinical trials, most notably the ARISE and CART-2 studies, for its efficacy in treating atherosclerosis.
Table 4: Key Clinical Trial Results for this compound
| Trial | Indication | N | Treatment | Primary Endpoint | Key Findings | Reference |
| ARISE | Acute Coronary Syndrome | 6144 | This compound 300 mg/day vs. Placebo | Composite of cardiovascular death, resuscitated cardiac arrest, MI, stroke, unstable angina, or coronary revascularization | No significant effect on the primary endpoint. Reduced risk of the composite secondary endpoint of cardiovascular death, cardiac arrest, MI, or stroke by 19%. 64% reduction in new-onset diabetes. | |
| CART-2 | Post-PCI Atherosclerosis | 232 | This compound 280 mg/day vs. Placebo | Change in coronary plaque volume (IVUS) | Atherosclerosis regression (-4.0mm³) observed, but not significantly different from placebo. Reduced plasma myeloperoxidase by 6%. |
Experimental Protocols
VCAM-1 Expression Assay (ELISA)
This protocol describes a general method for quantifying VCAM-1 in cell culture supernatants, serum, or plasma.
Materials:
-
VCAM-1 ELISA Kit (containing pre-coated microplate, standards, detection antibody, streptavidin-HRP, wash buffer, substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and tips
-
Distilled or deionized water
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.
-
Sample Addition: Add 100 µL of standard or sample to each well of the pre-coated microplate.
-
Incubation: Incubate the plate for 2.5 hours at room temperature or overnight at 4°C.
-
Washing: Aspirate each well and wash four times with wash buffer.
-
Detection Antibody: Add 100 µL of biotinylated detection antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Streptavidin-HRP: Add 100 µL of streptavidin-HRP solution to each well and incubate for 45 minutes at room temperature.
-
Washing: Repeat the wash step.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate for 30 minutes at room temperature in the dark.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm immediately.
-
Analysis: Calculate the concentration of VCAM-1 in the samples by comparing the OD of the samples to the standard curve.
NF-κB Signaling Pathway Analysis (Luciferase Reporter Assay)
This protocol outlines a method to measure NF-κB activation using a luciferase reporter gene assay.
Materials:
-
HEK293 cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid and a control Renilla luciferase plasmid
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium and serum
-
TNF-α (or other NF-κB activator)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will reach 80-90% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Treatment: After 24 hours, treat the cells with this compound at various concentrations for a specified pre-incubation time.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 20 ng/mL), for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.
-
Luciferase Assay:
-
Add firefly luciferase substrate to the cell lysate and measure the luminescence (Firefly activity).
-
Add the Stop & Glo® reagent to quench the firefly reaction and initiate the Renilla luciferase reaction, then measure the luminescence (Renilla activity).
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the fold induction of NF-κB activity relative to the unstimulated control.
Nrf2 Activation Analysis (Western Blot for Nuclear Translocation)
This protocol describes how to assess Nrf2 activation by measuring its translocation from the cytoplasm to the nucleus using Western blotting.
Materials:
-
Cell line of interest (e.g., hepatocytes, endothelial cells)
-
This compound
-
Nrf2 activator (e.g., sulforaphane) as a positive control
-
Nuclear and cytoplasmic extraction kit
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with this compound at various concentrations for a specified time. Include untreated controls and a positive control.
-
Cell Fractionation: Harvest the cells and separate the nuclear and cytoplasmic fractions using a commercial extraction kit according to the manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic extracts using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each fraction onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Nrf2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using a chemiluminescent substrate.
-
Image the blot using an appropriate imaging system.
-
-
Analysis:
-
Reprobe the blot with antibodies against Lamin B1 and GAPDH to confirm the purity of the nuclear and cytoplasmic fractions, respectively.
-
Quantify the band intensities for Nrf2 in the nuclear fractions and normalize to the Lamin B1 loading control to determine the extent of nuclear translocation.
-
Signaling Pathways and Experimental Workflows
References
- 1. Pharmacokinetics, distribution, and metabolism of [14C]sunitinib in rats, monkeys, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Repeated-dose 90-day oral toxicity study of GST in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sub-chronic oral toxicity assessment (90 days) of ethanolic fraction of leaves of Neurocalyx calycinus (R. Br. ex Benn.) Rob. in rodents: A lesser known ethnomedicinal plant from the Cholanaickan tribal community, India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. real.mtak.hu [real.mtak.hu]
Succinobucol's effect on lipid metabolism and cholesterol
An In-depth Technical Guide on Succinobucol's Effect on Lipid Metabolism and Cholesterol
Executive Summary
This compound (AGI-1067), the monosuccinic acid ester of probucol, is a phenolic antioxidant compound developed to mitigate atherosclerosis.[1][2] It was designed to retain the potent antioxidant and anti-inflammatory properties of its parent compound, probucol, while potentially avoiding adverse effects such as significant HDL-cholesterol reduction and QT interval prolongation.[1] Preclinical studies demonstrated promising lipid-lowering and anti-atherosclerotic effects.[1][3] However, human clinical trials have yielded complex results, showing inconsistent effects on lipid profiles but revealing other potentially beneficial metabolic and anti-inflammatory activities. This document provides a comprehensive technical overview of this compound's impact on lipid metabolism and cholesterol, detailing its mechanisms of action, summarizing quantitative data from key studies, and outlining relevant experimental protocols.
Effect on Lipid and Lipoprotein Profiles
This compound's influence on plasma lipids is multifaceted and appears to be dependent on the species and clinical context. While developed as a lipid-lowering agent, its effects in human trials have diverged from initial preclinical findings.
Preclinical Data
In animal models, this compound has shown clear hypocholesterolemic effects.
-
Hypercholesterolemic Monkeys: Displayed a dose-dependent lowering of LDL cholesterol and an elevation of HDL cholesterol.
-
Mice (Subchronic Treatment): A 30-day treatment with this compound (10 mg/kg/day) resulted in a significant decrease in plasma total cholesterol and non-HDL cholesterol levels, with no significant changes to HDL-cholesterol or triglycerides.
Clinical Trial Data
Human studies have presented a more complex picture, with some trials showing neutral or even unfavorable changes in major lipoprotein fractions, contrasting with the benefits observed in atherosclerosis progression and other metabolic markers.
-
Post-PCI Randomized Trial: In a 12-month study of patients after percutaneous coronary intervention, the this compound group showed a 4% increase in LDL-cholesterol and a 14% reduction in HDL-cholesterol compared to the placebo group, where LDL-C decreased by 9% and HDL-C by 1%.
-
ARISE Phase III Trial: In a large trial involving patients with recent acute coronary syndromes, this compound treatment was associated with an increase in LDL cholesterol and a decrease in HDL cholesterol relative to placebo.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key lipid parameters from notable preclinical and clinical studies.
Table 1: Preclinical Lipid Profile Changes with this compound Treatment in Mice (30-Day Study)
| Parameter | Control Group | This compound Group (10 mg/kg/day) | % Change vs. Control |
| Total Cholesterol (mg/dL) | 125.4 ± 5.6 | 101.3 ± 4.5 | ↓ 19.2% |
| Non-HDL Cholesterol (mg/dL) | 70.1 ± 6.2 | 49.8 ± 3.9 | ↓ 28.9% |
| HDL-Cholesterol (mg/dL) | 55.3 ± 2.9 | 51.5 ± 2.8 | ↓ 6.9% (Not Significant) |
| Triglycerides (mg/dL) | 89.7 ± 7.1 | 85.4 ± 6.3 | ↓ 4.8% (Not Significant) |
| Statistically significant decrease compared to control. |
Table 2: Clinical Lipid Profile Changes with this compound Treatment (12-Month Post-PCI Study)
| Parameter | Placebo Group (% Change) | This compound Group (% Change) | Between-Group Difference |
| LDL-Cholesterol | ↓ 9% | ↑ 4% | P < 0.05 |
| HDL-Cholesterol | ↓ 1% | ↓ 14% | P < 0.05 |
Core Mechanisms of Action
This compound's primary anti-atherosclerotic effects are now believed to stem from its potent anti-inflammatory and antioxidant activities, rather than direct lipid lowering in humans.
Anti-inflammatory Effects: VCAM-1 Inhibition
A key mechanism is the inhibition of vascular cell adhesion molecule-1 (VCAM-1) expression. VCAM-1 is expressed on activated endothelial cells and mediates the adhesion of monocytes, a critical early step in the formation of atherosclerotic plaques. By downregulating VCAM-1 gene expression, this compound reduces the infiltration of inflammatory cells into the arterial wall. This action is considered a primary contributor to its ability to reduce atherosclerotic lesion formation in animal models.
References
A Technical Guide to the Early-Stage Research on Succinobucol's Neuroprotective Effects
Introduction
Succinobucol, a succinyl ester derivative of the lipid-lowering agent Probucol, has emerged as a compound of significant interest in the field of neuropharmacology.[1][2][3] Beyond its established anti-inflammatory and antioxidant properties, early-stage preclinical research has begun to illuminate its potential as a neuroprotective agent.[3] Investigations in various in vitro and in vivo models of neurodegenerative disorders, such as Parkinson's and Huntington's disease, suggest that this compound may counteract key pathological processes including oxidative stress, mitochondrial dysfunction, and neuroinflammation.[4] This technical guide provides an in-depth summary of the foundational research, detailing the experimental models, core mechanisms of action, and quantitative findings that form the basis for this compound's potential therapeutic application in neurological diseases.
In Vitro Evidence of Neuroprotection
Cellular models are crucial for elucidating the direct effects and molecular mechanisms of a compound on neuronal cells. Studies utilizing neuroblastoma cell lines and primary neuronal cultures have provided the first line of evidence for this compound's neuroprotective capabilities, particularly against toxins that induce oxidative stress and mitochondrial impairment.
Key Findings from In Vitro Studies
This compound has demonstrated a consistent ability to protect neuronal cells from toxin-induced damage. In a model of Huntington's disease using SH-SY5Y neuroblastoma cells exposed to 3-nitropropionic acid (3-NP), a mitochondrial complex II inhibitor, this compound pretreatment significantly prevented the loss of cell viability. This protective effect was linked to its ability to counteract the secondary consequences of mitochondrial inhibition, such as the generation of reactive oxygen species (ROS) and the collapse of the mitochondrial membrane potential (ΔΨm). Notably, while both this compound and its parent compound Probucol could protect against lipid peroxidation and ROS generation, only this compound was effective in preventing mitochondrial dysfunction. In a model relevant to Parkinson's disease, this compound also prevented the loss of tyrosine hydroxylase-positive (TH+) neurons, the neuronal type that degenerates in the disease, when challenged with the toxin MPP+ in primary mesencephalic cultures.
Data Presentation: Summary of In Vitro Neuroprotective Effects
| Model System | Toxin/Stressor | Key Outcomes | Quantitative Data |
| SH-SY5Y Neuroblastoma Cells | 3-Nitropropionic Acid (3-NP) | Prevented loss of cell viability; Prevented ROS generation; Prevented decrease in mitochondrial membrane potential (ΔΨm); Increased Glutathione (GSH) levels. | Pretreatment for 6 days resulted in a 50% increase in basal GSH levels. |
| Primary Mesencephalic Cultures | 1-methyl-4-phenylpyridinium (MPP+) | Significantly prevented the loss of Tyrosine Hydroxylase-positive (TH+) neurons. | Data not specified in the abstract. |
| Rat Brain Synaptosomes | 3-Nitropropionic Acid (3-NP) | Prevented mitochondrial dysfunction and oxidative stress. | This compound was more efficient than Probucol in mitigating mitochondrial dysfunction. |
| HT22 Murine Hippocampal Cells | Glutamate, NSO, or RSL3 | Exhibited cytoprotective effects against ferroptosis, more pronounced than Probucol. | Data not specified in the abstract. |
Experimental Protocol: 3-NP Induced Toxicity in SH-SY5Y Cells
This protocol summarizes the methodology used to assess this compound's protection against a Huntington's disease-like insult in vitro.
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured under standard conditions.
-
Pretreatment: Cells are pretreated with this compound (e.g., 3 μM) or a vehicle control (e.g., DMSO 0.05%) for a period of 6 days to allow for the upregulation of protective pathways.
-
Toxin Exposure: Following pretreatment, the cells are exposed to 3-nitropropionic acid (3-NP), a mitochondrial toxin (e.g., 1 mM), for varying durations depending on the endpoint being measured (e.g., 6 hours for ROS production, 24 hours for cell viability).
-
Endpoint Analysis:
-
Cell Viability: Assessed using the MTT assay, which measures the metabolic activity of cells.
-
Reactive Species (RS) Production: Measured using fluorescent probes that react with ROS.
-
Mitochondrial Membrane Potential (ΔΨm): Evaluated using potential-sensitive dyes.
-
Glutathione (GSH) Levels: Quantified using biochemical assays.
-
Gene Expression: mRNA levels for enzymes like glutamate cysteine ligase (GCL) are measured via RT-PCR.
-
Visualization: In Vitro Experimental Workflow
In Vivo Evidence of Neuroprotection
Animal models provide a more complex physiological system to evaluate the therapeutic potential of a compound, including its effects on behavior, neurochemistry, and neuropathology.
Key Findings from In Vivo Studies
In a mouse model of Parkinson's disease induced by intranasal administration of MPTP, this compound demonstrated significant neuroprotective effects. Treatment with this compound was able to prevent MPTP-induced behavioral impairments. On a neuropathological level, it prevented the loss of TH and dopamine transporter (DAT) immunoreactivity in the substantia nigra and striatum, key brain regions affected in Parkinson's. The treatment also suppressed neuroinflammatory responses, specifically striatal astroglial activation. Similar to in vitro findings, this compound did not rescue the primary inhibition of mitochondrial complex I activity by MPTP, but rather modulated the downstream pathological events. These findings suggest this compound can counteract early non-motor symptoms, neurodegeneration, and neuroinflammation in the nigrostriatal pathway.
Data Presentation: Summary of In Vivo Neuroprotective Effects
| Animal Model | Disease Model | Key Behavioral & Neuropathological Outcomes |
| Mouse | Intranasal MPTP (Parkinson's Disease Model) | Prevented MPTP-induced behavioral impairments; Prevented the decrease in Tyrosine Hydroxylase (TH) and Dopamine Transporter (DAT) immunoreactivity in the substantia nigra and striatum; Suppressed striatal astroglial activation. |
Experimental Protocol: Intranasal MPTP Mouse Model of Parkinson's Disease
This protocol outlines the methodology for evaluating this compound in a preclinical model of Parkinson's disease.
-
Animal Model: C57BL/6 mice are commonly used for this model.
-
Toxin Administration: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered intranasally to induce damage to the nigrostriatal pathway.
-
Drug Treatment: A treatment group receives this compound (route and dose would be specified, e.g., oral gavage) while a control group receives a vehicle.
-
Behavioral Assessment: A battery of behavioral tests is conducted to assess motor and non-motor functions relevant to Parkinson's disease (e.g., olfactory tests, motor coordination tests).
-
Neurochemical and Histological Analysis:
-
Post-mortem brain tissue is collected.
-
Immunohistochemistry: Brain slices are stained for TH and DAT to quantify dopaminergic neuron survival and terminal integrity.
-
Inflammatory Markers: Staining is performed for markers of astroglial activation (e.g., GFAP) and levels of inflammatory cytokines (e.g., IL-6) are measured.
-
Mitochondrial Function: The activity of mitochondrial complexes (e.g., NADH dehydrogenase/complex I) is assessed in brain homogenates.
-
Core Mechanisms of Action
Research has identified two primary, interconnected pathways through which this compound exerts its neuroprotective effects: the upregulation of endogenous antioxidant systems and the direct mitigation of mitochondrial dysfunction.
Upregulation of the Nrf2/GSH Antioxidant Pathway
A key mechanism of this compound is its ability to bolster the cell's own antioxidant defenses. Studies show that this compound stimulates the translocation of the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2) into the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This action significantly enhances the mRNA expression and activity of glutamate cysteine ligase (GCL), which is the rate-limiting enzyme in the synthesis of glutathione (GSH). The resulting elevation in GSH levels provides the cell with an enhanced capacity to neutralize reactive oxygen species, thereby protecting against oxidative stress-derived damage.
Visualization: this compound's Activation of the Nrf2-GSH Pathway
Mitigation of Mitochondrial Dysfunction
Neurodegenerative processes are often linked to mitochondrial failure. Toxins like 3-NP and MPP+ directly inhibit components of the electron transport chain (Complex II and I, respectively), leading to an energy deficit, increased ROS production, and initiation of cell death pathways. Research indicates that this compound does not prevent this initial inhibitory event. Instead, its protective action occurs downstream. By scavenging the excess ROS produced by the dysfunctional mitochondria and potentially stabilizing the mitochondrial membrane, this compound prevents the collapse of the membrane potential (ΔΨm) and subsequent neuronal damage. This distinction is critical, as it suggests this compound acts not by reversing the primary insult, but by mitigating its toxic secondary consequences.
Visualization: this compound's Role in Mitochondrial Protection
Conclusion
The body of early-stage research provides compelling evidence for the neuroprotective potential of this compound. Its multi-faceted mechanism of action—combining the enhancement of endogenous antioxidant defenses through the Nrf2/GSH pathway with the mitigation of mitochondrial dysfunction and anti-inflammatory activity—positions it as a promising candidate for further investigation in neurodegenerative diseases. Future preclinical studies should focus on dose-response relationships, long-term efficacy in chronic disease models, and a deeper exploration of its anti-inflammatory and anti-ferroptotic pathways. These efforts will be critical in determining the translational potential of this compound from promising preclinical compound to a potential therapy for debilitating neurological disorders.
References
- 1. This compound, a Lipid-Lowering Drug, Protects Against 3-Nitropropionic Acid-Induced Mitochondrial Dysfunction and Oxidative Stress in SH-SY5Y Cells via Upregulation of Glutathione Levels and Glutamate Cysteine Ligase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: review of the metabolic, antiplatelet and cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The therapeutic potential of probucol and probucol analogues in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
Succinobucol's Role in Inhibiting VCAM-1 Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the molecular mechanisms underlying the inhibition of Vascular Cell Adhesion Molecule-1 (VCAM-1) expression by succinobucol. This compound, a derivative of probucol, is a potent antioxidant with anti-inflammatory properties.[1][2] This document details the signaling pathways involved, presents available quantitative data on its inhibitory effects, and provides comprehensive experimental protocols for studying these effects. The information is intended to support further research and development of this compound and related compounds as potential therapeutics for inflammatory diseases such as atherosclerosis.
Introduction
Vascular Cell Adhesion Molecule-1 (VCAM-1) is a key cell adhesion molecule expressed on the surface of endothelial cells in response to pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[3][4] It plays a critical role in the recruitment and adhesion of leukocytes to the vascular endothelium, a crucial step in the inflammatory cascade and the pathogenesis of atherosclerosis.[3] this compound (AGI-1067) has been identified as a potent inhibitor of inducible VCAM-1 expression. This guide explores the mechanisms of this inhibition, focusing on its antioxidant and redox-sensitive signaling modulation properties.
Mechanism of Action: Inhibition of VCAM-1 Expression
This compound's primary mechanism for inhibiting VCAM-1 expression lies in its potent antioxidant activity, which interferes with the redox-sensitive signaling pathways that regulate VCAM-1 gene transcription. Unlike many anti-inflammatory agents, this compound's action appears to be independent of the direct inhibition of the NF-κB signaling pathway.
Role of Reactive Oxygen Species (ROS) in VCAM-1 Expression
Pro-inflammatory stimuli, such as TNF-α, induce the production of intracellular Reactive Oxygen Species (ROS) in endothelial cells. These ROS act as second messengers, activating downstream signaling cascades that lead to the transcription of VCAM-1.
This compound's Antioxidant Effect and Modulation of Redox-Sensitive Pathways
This compound effectively reduces intracellular ROS levels. This antioxidant effect is central to its VCAM-1 inhibitory action. By quenching ROS, this compound is thought to prevent the activation of redox-sensitive transcription factors that are crucial for VCAM-1 gene expression.
While the precise pathway is still under investigation, evidence suggests the involvement of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a master regulator of the antioxidant response, and its activation leads to the expression of various antioxidant and cytoprotective genes. It is hypothesized that by modulating the cellular redox state, this compound may promote Nrf2 activation, which in turn can suppress inflammatory gene expression, including VCAM-1.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the available quantitative data on the inhibitory effects of this compound on VCAM-1 expression and related cellular processes.
| Parameter | Value | Cell Type | Stimulus | Reference |
| IC50 for VCAM-1 Inhibition | 6 µM | Not specified | Not specified |
| Experiment | Treatment | Result | Cell Type | Reference |
| Monocyte Adhesion | Probucol (50 µM, 48h) | ~40% reduction in adherence of peripheral blood mononuclear leukocytes | HUVEC |
Note: Data for a direct dose-response curve of this compound on VCAM-1 expression and specific quantitative data on this compound's effect on monocyte adhesion are limited in publicly available literature. The data for probucol is provided as a reference for a structurally related compound.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of TNF-α Induced VCAM-1 Expression and this compound's Point of Intervention
Caption: Proposed mechanism of this compound's inhibition of VCAM-1 expression.
Experimental Workflow for Assessing VCAM-1 Inhibition
Caption: General experimental workflow for studying this compound's effect on VCAM-1.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the role of this compound in inhibiting VCAM-1 expression.
Cell Culture and Treatment
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used and relevant cell line.
-
Culture Conditions: Culture HUVECs in EGM-2 medium supplemented with growth factors, 10% fetal bovine serum (FBS), and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed HUVECs in appropriate culture vessels (e.g., 6-well plates for protein/RNA extraction, 24-well plates for adhesion assays) and grow to confluence.
-
This compound Pre-treatment: Pre-incubate the confluent HUVEC monolayers with varying concentrations of this compound (e.g., 0.1, 1, 5, 10, 25 µM) for a specified period (e.g., 24 hours).
-
Stimulation: After pre-treatment, stimulate the cells with a pro-inflammatory cytokine, such as TNF-α (e.g., 10 ng/mL), for a duration appropriate for the endpoint being measured (e.g., 4-6 hours for mRNA, 16-24 hours for protein).
Western Blot for VCAM-1 Protein Expression
-
Cell Lysis: After treatment, wash the HUVEC monolayers with ice-cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis (e.g., 10% gel).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against VCAM-1 (e.g., rabbit polyclonal) overnight at 4°C. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize using an imaging system.
-
Quantification: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the VCAM-1 band intensity to the corresponding housekeeping protein band intensity.
RT-PCR for VCAM-1 mRNA Expression
-
RNA Extraction: Following cell treatment, extract total RNA from the HUVECs using a commercial RNA isolation kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer.
-
Reverse Transcription: Synthesize cDNA from an equal amount of total RNA (e.g., 1 µg) using a reverse transcription kit with oligo(dT) primers.
-
Real-Time PCR (qPCR): Perform qPCR using a real-time PCR system with specific primers for VCAM-1 and a housekeeping gene (e.g., GAPDH or β-actin) for normalization. A typical reaction mixture includes cDNA template, forward and reverse primers, and a SYBR Green master mix.
-
Thermal Cycling: Use a standard thermal cycling protocol: an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Analyze the amplification data using the comparative Ct (2^-ΔΔCt) method to determine the relative fold change in VCAM-1 mRNA expression.
Monocyte Adhesion Assay
-
Endothelial Cell Preparation: Seed HUVECs in a 24-well plate and grow to confluence. Treat the cells with this compound and TNF-α as described in section 5.1.
-
Monocyte Preparation: Use a human monocytic cell line (e.g., THP-1 or U937). Label the monocytes with a fluorescent dye, such as Calcein-AM, according to the manufacturer's protocol.
-
Co-culture: After the final wash of the HUVEC monolayers, add the fluorescently labeled monocytes to each well and incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow for adhesion.
-
Washing: Gently wash the wells with pre-warmed PBS to remove non-adherent monocytes.
-
Quantification:
-
Microscopy: Capture images of multiple fields per well using a fluorescence microscope and count the number of adherent fluorescent monocytes.
-
Fluorometry: Lyse the cells and measure the fluorescence intensity in each well using a fluorescence plate reader.
-
-
Data Analysis: Calculate the percentage of adherent cells relative to the total number of monocytes added or express the results as the number of adherent cells per field of view.
Conclusion
This compound demonstrates a significant inhibitory effect on VCAM-1 expression in endothelial cells. This action is primarily attributed to its antioxidant properties and its ability to modulate redox-sensitive signaling pathways, likely involving the Nrf2 antioxidant response element. The provided experimental protocols offer a robust framework for further investigation into the precise molecular mechanisms and for the evaluation of this compound and similar compounds as potential anti-inflammatory and anti-atherosclerotic agents. Further research is warranted to fully elucidate the dose-response relationship and the in vivo efficacy of this compound in VCAM-1-mediated pathologies.
References
- 1. Estrogen Receptor and PI3K/Akt Signaling Pathway Involvement in S-(-)Equol-Induced Activation of Nrf2/ARE in Endothelial Cells | PLOS One [journals.plos.org]
- 2. Down-Modulation of Monocyte Transendothelial Migration and Endothelial Adhesion Molecule Expression by Fibroblast Growth Factor: Reversal by the Anti-Angiogenic Agent SU6668 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Succinobucol In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Succinobucol, a derivative of probucol, is a potent antioxidant and anti-inflammatory agent with significant potential in cardiovascular and neuroprotective research.[1][2] These application notes provide an overview of in vitro cell culture assays to evaluate the efficacy and mechanism of action of this compound.
Data Presentation: Summary of Quantitative In Vitro Data
The following tables summarize the key quantitative data from in vitro studies of this compound.
Table 1: Effects of this compound on Endothelial and Smooth Muscle Cell Viability
| Cell Type | Treatment | Concentration (µmol/L) | Incubation Time | Effect | Reference |
| Bovine Pulmonary Artery Endothelial Cells (ECs) | This compound | 1 | 24h | Few cells detached | [1] |
| >10 | 24h | Almost all cells detached | [1] | ||
| 5 | 24h | Adherent cells remained viable | [1] | ||
| Bovine Pulmonary Artery Smooth Muscle Cells (SMCs) | This compound | 1 | 24h | Reduced viability | |
| 5 | 24h | Reduced viability | |||
| 20 | 24h | Reduced viability |
Table 2: Anti-inflammatory Effects of this compound
| Cell Line | Assay | Inducer | This compound Concentration | Effect | Reference |
| Endothelial Cell Lines | VCAM-1 Expression | TNF-α | Not specified | Inhibition of VCAM-1, MCP-1, and E-selectin | |
| Endothelial Cell Lines | VCAM-1 Expression | Pro-inflammatory conditions | Not specified | Down-regulation of VCAM-1 expression via suppression of NF-κB p65 translocation |
Table 3: Neuroprotective and Antioxidant Effects of this compound in SH-SY5Y Cells
| Assay | Stressor | this compound Pretreatment | Effect | Reference | | :--- | :--- | :--- | :--- | | Cell Viability | 3-Nitropropionic acid (3-NP) | 6 days | Significantly prevented 3-NP-induced loss of cell viability | | | Reactive Oxygen Species (ROS) Generation | 3-Nitropropionic acid (3-NP) | 6 days | Significantly prevented 3-NP-induced generation of ROS | | | Mitochondrial Membrane Potential (ΔΨm) | 3-Nitropropionic acid (3-NP) | 6 days | Significantly prevented 3-NP-induced decrease of ΔΨm | | | Glutathione (GSH) Levels | None | 6 days | Significantly increased GSH levels by 50% | | | Glutamate Cysteine Ligase (GCL) Activity & mRNA | None | 6 days | Significantly increased GCL activity and mRNA expression | |
Experimental Protocols
Endothelial Cell Viability Assay
Objective: To determine the cytotoxic effects of this compound on endothelial cells.
Materials:
-
Bovine Pulmonary Artery Endothelial Cells (or other suitable endothelial cell line, e.g., HUVECs)
-
Cell culture medium (e.g., DMEM) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Trypan Blue solution (0.4%)
-
Phosphate Buffered Saline (PBS)
-
24-well plates
-
Hemocytometer
Protocol:
-
Seed endothelial cells in 24-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations (e.g., 1, 5, 10, 20 µmol/L) in cell culture medium. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the overnight culture medium and replace it with medium containing the different concentrations of this compound. Include a vehicle control (medium with solvent only).
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, collect the detached cells from the supernatant.
-
Wash the adherent cells with PBS and then detach them using trypsin.
-
Combine the detached cells from the supernatant (step 5) and the trypsinized adherent cells (step 6).
-
Centrifuge the cell suspension and resuspend the pellet in a known volume of PBS.
-
Mix an aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
Calculate cell viability as: (Number of viable cells / Total number of cells) x 100%.
VCAM-1 Expression Assay (ELISA)
Objective: To quantify the inhibitory effect of this compound on TNF-α-induced VCAM-1 expression in endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
This compound
-
Tumor Necrosis Factor-alpha (TNF-α)
-
96-well plates
-
PBS
-
Fixation buffer (e.g., 1% paraformaldehyde)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against VCAM-1
-
HRP-conjugated secondary antibody
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Protocol:
-
Seed HUVECs in 96-well plates and grow to confluence.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 4-6 hours to induce VCAM-1 expression. Include unstimulated and vehicle-treated controls.
-
After stimulation, wash the cells with PBS.
-
Fix the cells with fixation buffer for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block non-specific binding sites with blocking buffer for 1 hour.
-
Incubate the cells with the primary anti-VCAM-1 antibody overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
Add TMB substrate and incubate until a blue color develops.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Normalize the readings to the control wells and calculate the percentage inhibition of VCAM-1 expression.
Reactive Oxygen Species (ROS) Detection Assay
Objective: To measure the effect of this compound on intracellular ROS levels in neuroblastoma cells.
Materials:
-
SH-SY5Y neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12)
-
This compound
-
3-Nitropropionic acid (3-NP) or another ROS inducer (e.g., H2O2)
-
2',7'-dichlorofluorescin diacetate (DCFDA) dye
-
PBS
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
Seed SH-SY5Y cells in 96-well black, clear-bottom plates.
-
Pre-treat the cells with this compound for 6 days.
-
On the day of the assay, remove the medium and load the cells with 10 µM DCFDA in PBS for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess dye.
-
Treat the cells with 3-NP to induce ROS production. Include appropriate controls.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm immediately and at subsequent time points.
-
An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.
NF-κB p65 Nuclear Translocation Assay (Immunofluorescence)
Objective: To visualize the effect of this compound on the nuclear translocation of NF-κB p65, a key step in the inflammatory signaling cascade.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Cell culture medium
-
This compound
-
TNF-α
-
Glass coverslips in 24-well plates
-
PBS
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody against NF-κB p65
-
Alexa Fluor-conjugated secondary antibody
-
DAPI stain
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Seed HUVECs on glass coverslips in 24-well plates.
-
Pre-treat the cells with this compound for 1-2 hours.
-
Stimulate with TNF-α (e.g., 10 ng/mL) for 30-60 minutes to induce p65 translocation.
-
Wash the cells with PBS and fix with fixation buffer for 15 minutes.
-
Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Wash with PBS and block with blocking buffer for 1 hour.
-
Incubate with the primary anti-p65 antibody overnight at 4°C.
-
Wash with PBS and incubate with the Alexa Fluor-conjugated secondary antibody for 1 hour in the dark.
-
Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips on microscope slides.
-
Visualize the subcellular localization of p65 using a fluorescence microscope. In unstimulated or this compound-treated cells, p65 will be predominantly in the cytoplasm. In TNF-α stimulated cells without this compound, p65 will translocate to the nucleus.
References
Application Notes and Protocols for Succinobucol in Animal Models of Cardiovascular Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinobucol (AGI-1067), a derivative of probucol, is an investigational drug with potent antioxidant and anti-inflammatory properties. These characteristics make it a compelling candidate for the treatment of cardiovascular diseases (CVD), which are fundamentally linked to oxidative stress and inflammation. Preclinical studies in various animal models have been instrumental in elucidating the therapeutic potential and mechanisms of action of this compound in CVD. This document provides detailed application notes and protocols for utilizing this compound in established animal models of atherosclerosis and myocardial infarction.
Mechanism of Action
This compound is believed to exert its cardioprotective effects through a multi-faceted approach. A key mechanism is the inhibition of Vascular Cell Adhesion Molecule-1 (VCAM-1) expression on endothelial cells.[1] VCAM-1 plays a critical role in the early stages of atherosclerosis by mediating the adhesion and transmigration of leukocytes into the arterial wall.[2][3] The expression of VCAM-1 is largely regulated by the nuclear factor-kappa B (NF-κB) signaling pathway, which is activated by inflammatory stimuli and reactive oxygen species (ROS).[4][5] this compound, with its antioxidant properties, is thought to interfere with this pathway, thereby downregulating VCAM-1 expression and subsequent inflammatory cell recruitment.
Animal Models
Rabbit Model of Atherosclerosis
The rabbit is a well-established model for studying diet-induced atherosclerosis due to its sensitivity to dietary cholesterol.
Experimental Protocol: Induction of Atherosclerosis and this compound Treatment
-
Animal Selection: Male New Zealand White rabbits are commonly used.
-
Diet-Induced Atherosclerosis:
-
Control Group: Fed a standard rabbit chow diet.
-
Atherosclerosis Group: Fed a high-cholesterol diet (HCD) for a period of 8-12 weeks. The diet is typically supplemented with 0.5% to 2% cholesterol and 4% to 8% fat (e.g., coconut oil or peanut oil).
-
-
This compound Administration:
-
Route: Oral administration is the most common route. This compound can be mixed directly into the chow or administered daily via oral gavage.
-
Dosage: Effective doses in rabbit models have been extrapolated from studies with the parent compound, probucol, which has shown efficacy at 1% (w/w) in the diet. Dose-ranging studies for this compound are recommended to determine the optimal therapeutic window.
-
Vehicle: If administered by gavage, this compound can be suspended in a vehicle such as 0.5% carboxymethylcellulose.
-
-
Endpoint Analysis:
-
Aortic Lesion Area: At the end of the study period, animals are euthanized, and the aortas are excised. The extent of atherosclerotic lesions is quantified by en face analysis after staining with Sudan IV.
-
Histological Analysis: Aortic sections can be stained with Hematoxylin and Eosin (H&E) for general morphology and with specific antibodies (e.g., anti-RAM11 for macrophages) to assess plaque composition.
-
Biomarker Analysis: Blood samples are collected to measure lipid profiles (total cholesterol, LDL, HDL, triglycerides) and inflammatory markers (e.g., C-reactive protein, VCAM-1).
-
Data Presentation: Effect of Probucol (this compound Precursor) on Aortic Lesions in Rabbits
| Treatment Group | Diet | Duration | Aortic Lesion Area (% of total aorta) | Reference |
| Control | Standard Chow | 6 months | Minimal | |
| Hypercholesterolemic | Standard Chow | 6 months | 54.2 ± 18.8% | |
| Probucol-treated | 1% Probucol in Chow | 6 months | 7.0 ± 6.3% | |
| Control | 2% Cholesterol | Not Specified | 55.6 ± 11.8% (Thoracic) | |
| Probucol-treated | 2% Cholesterol + 1% Probucol | Not Specified | 11.6 ± 1.9% (Thoracic) | |
| Control | 0.5% Cholesterol | 8 weeks | Not specified (baseline) | |
| Probucol (0.1%) | 0.5% Cholesterol | 6 weeks | 41% reduction vs. control |
Note: This table presents data for probucol, the parent compound of this compound. Similar or enhanced efficacy is anticipated with this compound.
Rat Model of Myocardial Infarction
The rat model of myocardial infarction (MI), typically induced by ligation of the left anterior descending (LAD) coronary artery, is a widely used and reproducible model to study the pathophysiology of MI and to evaluate potential therapeutic interventions.
Experimental Protocol: Induction of Myocardial Infarction and this compound Treatment
-
Animal Selection: Male Sprague-Dawley or Wistar rats are commonly used.
-
Surgical Procedure (LAD Ligation):
-
Anesthesia: Anesthesia is induced and maintained with isoflurane or a combination of ketamine and xylazine.
-
Intubation and Ventilation: Rats are intubated and mechanically ventilated.
-
Thoracotomy: A left thoracotomy is performed to expose the heart.
-
LAD Ligation: The LAD is permanently ligated with a suture (e.g., 6-0 silk) to induce myocardial ischemia and subsequent infarction. Successful ligation is confirmed by the appearance of a pale, akinetic area in the anterior wall of the left ventricle.
-
Sham Control: A sham operation is performed where the suture is passed under the LAD but not tied.
-
-
This compound Administration:
-
Route: Administration can be oral (gavage or in diet) or intravenous.
-
Timing: Treatment can be initiated prior to LAD ligation (pre-treatment) or shortly after (post-treatment) to model different clinical scenarios.
-
Dosage: Dose-ranging studies are necessary. For the related compound probucol, a daily oral dose of 61 mg/kg has been used in rats.
-
-
Endpoint Analysis:
-
Infarct Size Measurement: After a set period of reperfusion (e.g., 24 hours or several weeks), the heart is excised. The area at risk and the infarct size are determined by dual staining with Evans blue and 2,3,5-triphenyltetrazolium chloride (TTC).
-
Cardiac Function: Echocardiography can be performed at various time points to assess left ventricular function (e.g., ejection fraction, fractional shortening).
-
Histology and Molecular Analysis: Myocardial tissue can be processed for histological analysis (e.g., fibrosis assessment with Masson's trichrome stain) and molecular analysis (e.g., expression of inflammatory cytokines).
-
Data Presentation: Effect of Antioxidants on Myocardial Infarct Size in Rodents
| Animal Model | Treatment | Dosage | Infarct Size (% of Area at Risk) | Reference |
| Rat | Control | - | 60 ± 3% | |
| Rat | Tempol | Not Specified | 24 ± 5% | |
| Rabbit | Control | - | 59 ± 3% | |
| Rabbit | Tempol | Not Specified | 39 ± 5% |
Note: This table presents data for Tempol, another antioxidant, to illustrate the potential magnitude of infarct size reduction. This compound is expected to show similar or greater efficacy due to its potent antioxidant properties.
Visualizations
Caption: VCAM-1 Signaling Pathway and the inhibitory effect of this compound.
Caption: Experimental workflow for the rabbit atherosclerosis model.
Caption: Experimental workflow for the rat myocardial infarction model.
References
- 1. researchgate.net [researchgate.net]
- 2. VCAM-1 is critical in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VCAM-1 Target in Non-Invasive Imaging for the Detection of Atherosclerotic Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of VCAM-1 expression on mouse vascular smooth muscle cells by lobastin via downregulation of p38, ERK 1/2 and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Viscolin reduces VCAM-1 expression in TNF-α-treated endothelial cells via the JNK/NF-κB and ROS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Succinobucol in Human Plasma using HPLC-UV and LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the quantitative analysis of Succinobucol in human plasma using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These methods are essential for pharmacokinetic studies, therapeutic drug monitoring, and quality control in the development of this compound, a potent antioxidant and anti-inflammatory agent. The protocols herein describe sample preparation, chromatographic conditions, and validation parameters.
Introduction
This compound (AGI-1067) is a metabolically stable derivative of probucol with significant anti-inflammatory and antioxidant properties.[1] It has been investigated for its potential in treating atherosclerotic disease.[1] A primary mechanism of action for this compound is the inhibition of vascular cell adhesion molecule-1 (VCAM-1) expression, a key mediator in the inflammatory processes leading to atherosclerosis.[2] Accurate and reliable quantification of this compound in biological matrices is crucial for preclinical and clinical research. This application note presents robust HPLC-UV and LC-MS/MS methods for this purpose.
Signaling Pathway of this compound's Anti-inflammatory Action
This compound exerts its anti-inflammatory effects by inhibiting the expression of VCAM-1 on endothelial cells.[2] Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), activate the NF-κB signaling pathway, which in turn upregulates the transcription of the VCAM-1 gene. This compound is believed to interfere with this pathway, leading to reduced VCAM-1 expression and consequently decreased adhesion of monocytes to the endothelium, a critical step in the formation of atherosclerotic plaques.[2]
Experimental Protocols
Method 1: HPLC-UV for this compound Quantification
This method is suitable for the routine quantification of this compound in plasma samples where high sensitivity is not the primary requirement.
1. Sample Preparation (Protein Precipitation)
-
To 200 µL of human plasma in a microcentrifuge tube, add 400 µL of acetonitrile.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
2. Chromatographic Conditions
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| UV Detection | 228 nm |
| Run Time | 10 minutes |
3. Standard Curve Preparation
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Perform serial dilutions of the stock solution with methanol to prepare working standards.
-
Spike drug-free human plasma with the working standards to obtain calibration standards with concentrations ranging from 0.1 to 20 µg/mL.
-
Process the calibration standards as described in the sample preparation protocol.
Method 2: LC-MS/MS for High-Sensitivity Quantification of this compound
This method offers higher sensitivity and selectivity, making it ideal for pharmacokinetic studies requiring low limits of quantification.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of an internal standard (IS) working solution (e.g., Probucol-d4, 1 µg/mL).
-
Add 500 µL of extraction solvent (e.g., dichloromethane:tert-butyl ether, 85:15 v/v).
-
Vortex for 2 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an LC-MS/MS vial.
2. LC-MS/MS Conditions
| Parameter | Value |
| LC System | Waters ACQUITY UPLC or equivalent |
| MS System | Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 0-0.5 min, 30% B; 0.5-2.5 min, 30-95% B; 2.5-3.0 min, 95% B; 3.0-3.1 min, 95-30% B; 3.1-4.0 min, 30% B |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: To be determined empirically (e.g., precursor ion > product ion); IS: To be determined empirically |
3. Standard Curve Preparation
Prepare calibration standards in drug-free human plasma over a concentration range of 1 to 1000 ng/mL and process as per the sample preparation protocol.
Experimental Workflow
Data Presentation
The performance of the described methods should be validated according to regulatory guidelines. Key validation parameters are summarized below.
Table 1: HPLC-UV Method Validation Summary
| Validation Parameter | Result |
| Linearity Range | 0.1 - 20 µg/mL (r² > 0.999) |
| LOD | 0.03 µg/mL |
| LOQ | 0.1 µg/mL |
| Accuracy | 98.5% - 101.2% |
| Precision (RSD%) | Intra-day: < 2.5%, Inter-day: < 3.8% |
| Recovery | > 90% |
Table 2: LC-MS/MS Method Validation Summary
| Validation Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.998) |
| LOD | 0.3 ng/mL |
| LOQ | 1 ng/mL |
| Accuracy | 97.2% - 103.5% |
| Precision (RSD%) | Intra-day: < 4.1%, Inter-day: < 5.5% |
| Recovery | > 85% |
Conclusion
The HPLC-UV and LC-MS/MS methods presented provide reliable and robust approaches for the quantification of this compound in human plasma. The choice of method will depend on the specific requirements of the study, with LC-MS/MS being superior for applications demanding high sensitivity. These protocols can be readily implemented in a laboratory setting to support the development and clinical evaluation of this compound.
References
Formulating Succinobucol for In Vivo Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinobucol, a derivative of probucol, is a lipophilic compound with significant antioxidant and anti-inflammatory properties.[1][2] Its poor aqueous solubility presents a considerable challenge for in vivo research, impacting its bioavailability and the reliability of experimental outcomes. Proper formulation is therefore critical to ensure consistent and effective delivery of the compound in animal models. These application notes provide detailed protocols for formulating this compound for in vivo research, with a focus on oral administration.
Physicochemical Properties of this compound
A thorough understanding of this compound's physicochemical properties is fundamental to developing a suitable formulation strategy.
| Property | Value | Source |
| Appearance | White to beige powder; Crystalline solid | Sigma-Aldrich, Cayman Chemical |
| Molecular Formula | C₃₅H₅₂O₅S₂ | Sigma-Aldrich, Cayman Chemical |
| Molecular Weight | 616.9 g/mol | Sigma-Aldrich, Cayman Chemical |
| Solubility | DMSO: 2 mg/mL (Sigma-Aldrich), 30 mg/mL (Cayman Chemical)DMF: 30 mg/mL (Cayman Chemical)Ethanol: 30 mg/mL (Cayman Chemical)Water: Poorly soluble | [3] |
| Storage Temperature | 2-8°C |
Note: Solubility data may vary between suppliers due to differences in crystalline form and purity.
Formulation Strategies for Poorly Water-Soluble Drugs like this compound
Given its lipophilic nature, several strategies can be employed to enhance the oral bioavailability of this compound. These methods aim to improve its dissolution and absorption in the gastrointestinal tract.
-
Co-solvents: Utilizing a mixture of solvents to increase the drug's solubility.
-
Surfactants: Employing agents that reduce surface tension to improve wetting and dispersion.
-
Suspensions: Creating a uniform dispersion of fine drug particles in a liquid vehicle, often with the aid of a suspending agent.
-
Lipid-based formulations: Dissolving or suspending the drug in a lipid vehicle to facilitate absorption through the lymphatic system.
Experimental Protocols for this compound Formulation
The following protocols provide step-by-step instructions for preparing this compound formulations suitable for oral gavage in rodents. The choice of formulation will depend on the required dose, study duration, and the specific research question.
Protocol 1: this compound Suspension in a Co-solvent/Aqueous System
This protocol is based on a formulation used in a preclinical study and is suitable for delivering a low to moderate dose of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile water or saline
-
Vortex mixer
-
Sonicator (optional)
-
Sterile tubes
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder based on the desired concentration and the number of animals to be dosed.
-
Initial Dissolution: In a sterile tube, add a small volume of DMSO to the this compound powder. For example, to prepare a 10 mg/mL final concentration in a 2% DMSO/water vehicle, first dissolve 10 mg of this compound in 20 µL of DMSO.
-
Vortexing: Vortex the mixture vigorously until the this compound is completely dissolved in the DMSO. The solution should be clear.
-
Dilution: Gradually add the sterile water or saline to the DMSO concentrate while continuously vortexing. For the 10 mg/mL example, add 980 µL of water.
-
Homogenization: Continue to vortex for several minutes to ensure a uniform suspension. If necessary, sonicate the suspension for 5-10 minutes in a water bath sonicator to reduce particle size and improve homogeneity.
-
Storage and Handling: Prepare the formulation fresh daily. Before each administration, vortex the suspension thoroughly to ensure a uniform dose is delivered.
Protocol 2: this compound Suspension with a Surfactant
This protocol utilizes a surfactant to improve the wetting and dispersion of this compound, which can lead to a more stable suspension.
Materials:
-
This compound powder
-
Tween® 80 (Polysorbate 80)
-
Sterile water or 0.5% carboxymethylcellulose (CMC) in water
-
Mortar and pestle (optional, for particle size reduction)
-
Vortex mixer
-
Homogenizer (optional)
Procedure:
-
Weighing: Weigh the required amount of this compound.
-
Wetting: In a sterile tube or mortar, add a small amount of Tween® 80 (e.g., 0.1-1% of the final volume) to the this compound powder. Mix to form a paste. This step coats the drug particles and improves their dispersibility in the aqueous vehicle.
-
Vehicle Addition: Gradually add the sterile water or 0.5% CMC solution to the paste while continuously mixing or vortexing.
-
Homogenization: For a more uniform and stable suspension, use a homogenizer to reduce the particle size of the suspended this compound.
-
Final Volume: Adjust to the final desired volume with the vehicle.
-
Storage and Handling: This suspension should be prepared fresh. Always vortex thoroughly before each use.
Protocol 3: Lipid-Based Formulation of this compound
For higher doses or to potentially enhance absorption via the lymphatic pathway, a lipid-based formulation can be utilized.
Materials:
-
This compound powder
-
Edible oil (e.g., sesame oil, corn oil, or sunflower oil), sterile-filtered
-
Vortex mixer
-
Heated magnetic stir plate (optional)
Procedure:
-
Weighing: Weigh the required amount of this compound.
-
Dispersion in Oil: In a sterile tube, add the this compound powder to the desired volume of sterile oil.
-
Mixing: Vortex the mixture vigorously for several minutes.
-
Gentle Heating (Optional): To aid in dissolution or to create a more uniform suspension, gently heat the mixture to 37-40°C on a heated magnetic stir plate while stirring. Do not overheat, as this may degrade the compound.
-
Homogeneity Check: Visually inspect the formulation to ensure it is a homogenous suspension or solution.
-
Storage and Handling: Store the formulation at room temperature or as determined by stability studies. Vortex well before each administration.
In Vivo Administration Considerations
-
Route of Administration: Oral gavage is a common method for precise dosing in rodents.
-
Dosage Volume: The volume administered should be appropriate for the size of the animal. For mice, a typical oral gavage volume is 5-10 mL/kg.
-
Animal Welfare: Ensure that all procedures are performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines to minimize stress and potential injury to the animals.
Visualizing Experimental Workflows and Pathways
Experimental Workflow for this compound Formulation
Caption: Workflow for preparing a this compound formulation for in vivo studies.
Logical Relationship of Formulation Components
Caption: Key components for formulating this compound.
Signaling Pathway Inhibition by this compound
This compound is known to inhibit inflammatory signaling pathways, which is a key aspect of its therapeutic potential.
Caption: Simplified overview of this compound's anti-inflammatory mechanism.
References
Application Notes and Protocols for Cell-Based Assays to Determine Succinobucol Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinobucol, a derivative of probucol, is a compound with recognized antioxidant and anti-inflammatory properties.[1] It has been investigated for its potential therapeutic applications, particularly in the context of atherosclerosis. This compound has been shown to inhibit the expression of pro-inflammatory cell adhesion molecules by endothelial cells and reduce the release of cytokines by monocytes.[2] This document provides detailed protocols for a suite of cell-based assays designed to evaluate the efficacy of this compound in key pathological processes related to atherosclerosis, including vascular inflammation, cholesterol metabolism, and oxidative stress.
VCAM-1 Expression and Monocyte Adhesion Assay
This assay is designed to assess the inhibitory effect of this compound on the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) on endothelial cells, a critical step in the recruitment of monocytes to the vascular wall during inflammation.
Experimental Protocol
-
Cell Culture:
-
Culture Human Umbilical Vein Endothelial Cells (HUVECs) in a T-75 flask using Endothelial Cell Growth Medium (EGM-2) until they reach 80-90% confluency.
-
Maintain human monocytic cells (e.g., THP-1) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS).
-
Seed HUVECs at a density of 1 x 10⁵ cells/well in a 24-well plate and allow them to form a confluent monolayer.
-
-
This compound Treatment and Inflammatory Stimulation:
-
Prepare stock solutions of this compound in DMSO. Dilute the stock solution in EGM-2 to final concentrations ranging from 1 µM to 20 µM. Note: Higher concentrations (≥10 µM) may exhibit cytotoxicity in some endothelial and smooth muscle cells and should be evaluated beforehand.[3]
-
Pre-treat the confluent HUVEC monolayer with varying concentrations of this compound or vehicle control (DMSO) for 2 hours.
-
Induce inflammation by adding Tumor Necrosis Factor-alpha (TNF-α) to a final concentration of 10 ng/mL and incubate for 6 hours.
-
-
Monocyte Adhesion:
-
Label THP-1 cells by incubating them with 2 µM Calcein-AM, a fluorescent dye, for 30 minutes.
-
Wash the labeled THP-1 cells twice with serum-free RPMI-1640 to remove excess dye.
-
Resuspend the labeled monocytes in EGM-2 and add them to the treated HUVEC monolayer (approximately 5 x 10⁵ cells/well).
-
Incubate for 30 minutes to allow for adhesion.
-
Gently wash the wells three times with PBS to remove any non-adherent monocytes.
-
-
Quantification:
-
Measure the fluorescence of the adherent monocytes using a fluorescence plate reader with excitation at 485 nm and emission at 520 nm.
-
Calculate the percentage of inhibition of monocyte adhesion for each this compound concentration relative to the TNF-α stimulated control.
-
Data Presentation: Inhibition of Monocyte Adhesion by this compound
| This compound (µM) | Vehicle Control | 1 | 5 | 10 | 20 |
| Fluorescence (RFU) | |||||
| % Inhibition | 0 |
Experimental Workflow: Monocyte Adhesion Assay
Caption: Workflow for the VCAM-1 mediated monocyte adhesion assay.
Signaling Pathway: VCAM-1 Regulation
Research suggests that this compound may inhibit inducible VCAM-1 expression through a mechanism that is independent of the master inflammatory regulator, NF-κB.[4] Instead, its antioxidant properties likely play a key role in suppressing the expression of ROS-sensitive genes like VCAM1.
Caption: this compound inhibits VCAM-1 expression by targeting ROS.
Cholesterol Efflux Assay
This assay quantifies the ability of this compound to modulate the efflux of cholesterol from macrophage foam cells, a key process in reverse cholesterol transport and the prevention of atherosclerotic plaque formation.
Experimental Protocol
-
Macrophage Differentiation and Foam Cell Formation:
-
Culture THP-1 monocytes in RPMI-1640 with 10% FBS.
-
Differentiate THP-1 cells into macrophages by treating with 100 nM Phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.
-
Load the differentiated macrophages with cholesterol by incubating them with 50 µg/mL of acetylated low-density lipoprotein (acLDL) for 24 hours to form foam cells.
-
Label the intracellular cholesterol pool by adding a fluorescent cholesterol analog, such as BODIPY-cholesterol, along with the acLDL.
-
-
This compound Treatment:
-
Wash the foam cells with serum-free medium to remove excess lipids.
-
Treat the cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or vehicle control in serum-free medium for 24 hours.
-
-
Cholesterol Efflux:
-
Induce cholesterol efflux by adding a cholesterol acceptor, such as Apolipoprotein A-I (ApoA-I; 10 µg/mL) or high-density lipoprotein (HDL; 50 µg/mL), to the medium.
-
Incubate for 4-6 hours.
-
-
Quantification:
-
Collect the supernatant containing the effluxed fluorescent cholesterol.
-
Lyse the cells using a suitable lysis buffer.
-
Measure the fluorescence in both the supernatant and the cell lysate using a fluorescence plate reader.
-
Calculate the percentage of cholesterol efflux as: (Fluorescence of supernatant / (Fluorescence of supernatant + Fluorescence of cell lysate)) x 100.
-
Data Presentation: Effect of this compound on Cholesterol Efflux
| Treatment | Vehicle Control | This compound (1 µM) | This compound (5 µM) | This compound (10 µM) |
| % Cholesterol Efflux |
Experimental Workflow: Cholesterol Efflux Assay
Caption: Workflow for the macrophage cholesterol efflux assay.
Cellular Antioxidant Activity Assay
This assay measures the capacity of this compound to neutralize intracellular Reactive Oxygen Species (ROS), a key aspect of its protective effect against oxidative stress-induced cellular damage.
Experimental Protocol
-
Cell Culture:
-
Seed HUVECs or another suitable cell line in a 96-well, black, clear-bottom plate at a density that will ensure 80-90% confluency on the day of the assay.
-
-
This compound Treatment and Oxidative Stress Induction:
-
Pre-treat the cells with a range of this compound concentrations (e.g., 1 µM, 5 µM, 10 µM) for 1-2 hours.
-
Induce oxidative stress by adding an ROS-generating agent such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP). The optimal concentration should be determined empirically for the chosen cell line.
-
-
ROS Detection:
-
Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) and incubate for 30 minutes in the dark. DCFH-DA is a cell-permeable probe that becomes fluorescent upon oxidation by ROS.
-
-
Quantification:
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.
-
Calculate the percentage of ROS reduction for each this compound concentration compared to the cells treated only with the ROS-inducing agent.
-
Data Presentation: Antioxidant Activity of this compound
| Treatment | Vehicle Control | H₂O₂ Control | H₂O₂ + this compound (1 µM) | H₂O₂ + this compound (5 µM) | H₂O₂ + this compound (10 µM) |
| Fluorescence (RFU) | |||||
| % ROS Reduction | N/A | 0 |
Logical Relationship: Cellular Antioxidant Action
References
- 1. This compound: review of the metabolic, antiplatelet and cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound-Eluting Stents Increase Neointimal Thickening and Peri-Strut Inflammation in a Porcine Coronary Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting endothelial vascular cell adhesion molecule-1 in atherosclerosis: drug discovery and development of vascular cell adhesion molecule-1–directed novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Endothelial Dysfunction Using Succinobucol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelial dysfunction is a critical early event in the pathogenesis of atherosclerosis and other cardiovascular diseases. It is characterized by a shift in the properties of the endothelium towards a pro-inflammatory and pro-thrombotic state. Key features include the increased expression of adhesion molecules, such as Vascular Cell Adhesion Molecule-1 (VCAM-1), and reduced bioavailability of nitric oxide (NO). Succinobucol (AGI-1067), a derivative of probucol, is a potent antioxidant and anti-inflammatory agent that has shown promise in modulating endothelial dysfunction.[1][2] These application notes provide a comprehensive guide for utilizing this compound as a tool to study and potentially ameliorate endothelial dysfunction in a research setting.
Mechanism of Action
This compound exerts its effects on endothelial cells primarily through two interconnected mechanisms:
-
Antioxidant Activity: As a phenolic antioxidant, this compound can scavenge reactive oxygen species (ROS).[3] Oxidative stress is a major driver of endothelial dysfunction, and by reducing ROS levels, this compound can mitigate downstream inflammatory signaling.
-
Inhibition of VCAM-1 Expression: this compound has been shown to be a potent and selective inhibitor of VCAM-1 expression in endothelial cells stimulated with pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[3][4] This inhibition is crucial as VCAM-1 plays a key role in the recruitment and adhesion of monocytes to the endothelium, a critical step in the formation of atherosclerotic plaques. The inhibition of VCAM-1 expression is mediated, at least in part, through the suppression of the NF-κB signaling pathway.
Data Presentation
The following tables summarize the quantitative effects of this compound and its parent compound, probucol, on markers of endothelial dysfunction.
| Parameter | Compound | Effect | Concentration/Dose | Cell/System Type | Reference |
| In Vitro Data | |||||
| VCAM-1 Expression | This compound | Inhibition of TNF-α-induced VCAM-1 expression. | 0.5–10 µM | Endothelial Cells | |
| Monocyte Adhesion | Probucol | Reduction of adherence between cytokine-stimulated HUVECs and peripheral blood mononuclear leukocytes by approximately 40%. | 50 µM | Human Umbilical Vein Endothelial Cells (HUVECs) | |
| E-selectin Expression | Probucol | Significant dose-dependent downregulation of lipopolysaccharide-induced E-selectin expression. | 0–5 µmol/L | Human Umbilical Vein Endothelial Cells (HUVECs) | |
| ICAM-1 Expression | Probucol | No significant effect on lipopolysaccharide-induced ICAM-1 expression. | 0–5 µmol/L | Human Umbilical Vein Endothelial Cells (HUVECs) | |
| In Vivo & Clinical Data | |||||
| Atherosclerotic Plaque Volume | This compound | Plaque volume was significantly reduced by -4.0mm³ at the end of treatment (P=0.001 versus baseline). | 280 mg daily | Human Coronary Arteries (CART-2 Trial) | |
| Myeloperoxidase Levels | This compound | Plasma myeloperoxidase was reduced by 6% (P<0.05). | 280 mg daily | Human Plasma (CART-2 Trial) | |
| Monocyte Adherence | Probucol | Abrogated the 6-fold increase in monocyte adherence to the common carotid artery endothelium induced by a high-cholesterol diet. | 1% in diet | Cholesterol-fed Rabbits |
Experimental Protocols
Herein are detailed methodologies for key experiments to study the effects of this compound on endothelial dysfunction.
In Vitro Model of Endothelial Dysfunction
This protocol describes the induction of an inflammatory state in Human Umbilical Vein Endothelial Cells (HUVECs) to mimic endothelial dysfunction.
Materials:
-
HUVECs (passages 2-4)
-
Endothelial Cell Growth Medium (EGM) with supplements
-
0.2% Gelatin solution
-
Phosphate-Buffered Saline (PBS)
-
Recombinant Human TNF-α
-
This compound
-
DMSO (vehicle control)
-
24-well or 6-well cell culture plates
Procedure:
-
Cell Seeding: Coat cell culture plates with 0.2% gelatin solution for at least 1 hour in a 37°C incubator. Aspirate the gelatin solution and wash once with PBS. Seed HUVECs at a density of 5 x 10⁴ cells/cm² and culture in EGM until they form a confluent monolayer (typically 48-72 hours).
-
This compound Pre-treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution in EGM to the desired final concentrations (e.g., 0.5, 1, 5, 10 µM). The final DMSO concentration should be less than 0.1%. Pre-treat the confluent HUVEC monolayer with the this compound-containing medium or vehicle control for a specified period (e.g., 24 hours).
-
Induction of Endothelial Dysfunction: After the pre-treatment period, add TNF-α to the culture medium at a final concentration of 10 ng/mL to induce an inflammatory response and upregulate adhesion molecules. Incubate for the desired time, depending on the endpoint being measured (e.g., 4-6 hours for VCAM-1 mRNA, 16-24 hours for VCAM-1 protein expression).
Western Blot for VCAM-1 Expression
This protocol details the detection and quantification of VCAM-1 protein levels in HUVECs.
Materials:
-
Treated HUVEC monolayers (from Protocol 1)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against VCAM-1
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Wash the HUVEC monolayers with ice-cold PBS and lyse the cells with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-VCAM-1 antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST, apply the chemiluminescent substrate, and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the VCAM-1 signal to the loading control.
Monocyte Adhesion Assay
This assay quantifies the adhesion of monocytes to the activated endothelial cell monolayer.
Materials:
-
Treated HUVEC monolayers in a 24-well plate (from Protocol 1)
-
Monocytic cell line (e.g., THP-1 or U937)
-
Calcein-AM fluorescent dye
-
RPMI 1640 medium with 10% FBS
-
Fluorescence microplate reader
Procedure:
-
Monocyte Labeling: Label the monocytic cells with Calcein-AM according to the manufacturer's instructions. Resuspend the labeled cells in endothelial cell growth medium at a concentration of 1 x 10⁶ cells/mL.
-
Co-incubation: Remove the treatment medium from the HUVEC monolayers and wash gently with PBS. Add 1 mL of the labeled monocyte suspension to each well and incubate for 1 hour at 37°C.
-
Washing: Carefully aspirate the medium and gently wash the wells three times with PBS to remove non-adherent monocytes.
-
Quantification: Add PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader. The fluorescence intensity is proportional to the number of adherent monocytes.
Flow Cytometry for Surface VCAM-1 Expression
This protocol allows for the quantification of VCAM-1 expressed on the surface of HUVECs.
Materials:
-
Treated HUVEC monolayers (from Protocol 1)
-
Cell dissociation buffer (non-enzymatic)
-
FACS buffer (PBS with 1% BSA)
-
FITC- or PE-conjugated anti-human VCAM-1 antibody
-
Isotype control antibody
-
Flow cytometer
Procedure:
-
Cell Detachment: Wash the HUVEC monolayers with PBS and detach the cells using a non-enzymatic cell dissociation buffer.
-
Staining: Resuspend the cells in FACS buffer. Add the fluorescently labeled anti-VCAM-1 antibody or the isotype control and incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with FACS buffer by centrifugation.
-
Analysis: Resuspend the cells in FACS buffer and analyze them using a flow cytometer. The mean fluorescence intensity (MFI) of the VCAM-1 positive population is used to quantify the surface expression level.
Visualization of Signaling Pathways and Workflows
Caption: this compound's mechanism in endothelial cells.
Caption: Workflow for studying this compound's effects.
Conclusion
This compound serves as a valuable pharmacological tool for investigating the mechanisms of endothelial dysfunction, particularly those related to inflammation and oxidative stress. Its ability to inhibit VCAM-1 expression via the NF-κB pathway provides a specific mechanism to explore the consequences of monocyte-endothelial interactions. The protocols and data presented here offer a framework for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of targeting endothelial dysfunction in cardiovascular disease. Further research is warranted to determine the precise IC50 of this compound for VCAM-1 inhibition and to fully characterize its effects on eNOS activity and nitric oxide bioavailability.
References
- 1. Targeting endothelial vascular cell adhesion molecule-1 in atherosclerosis: drug discovery and development of vascular cell adhesion molecule-1–directed novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A novel flow cytometry-based quantitative monocyte adhesion assay to estimate endothelial cell activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Succinobucol in Platelet Aggregation Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Succinobucol, a phenolic antioxidant, has demonstrated significant anti-inflammatory and antiplatelet properties.[1][2][3][4][5] These notes provide an overview of its application in platelet aggregation research, detailing its mechanism of action, experimental protocols, and relevant data. The primary antiplatelet effect of this compound is attributed to its antioxidant and free-radical scavenging activities, which can mitigate the impact of oxidative stress on platelet function.
Mechanism of Action: Inhibition of Platelet Aggregation
This compound's antiplatelet effects are primarily linked to its ability to counteract oxidative stress. Reactive oxygen species (ROS) can enhance platelet aggregation in response to various agonists. By scavenging free radicals, this compound can reverse this potentiation and inhibit platelet aggregation induced by agents such as collagen and adenosine diphosphate (ADP). Studies have also suggested that this compound can reduce the generation of thromboxane B2 by platelets, a key mediator of platelet activation.
Signaling Pathway of Platelet Aggregation and this compound's Point of Intervention
Platelet aggregation is a complex process initiated by the binding of agonists like collagen and ADP to their respective receptors on the platelet surface. This binding triggers a cascade of intracellular signaling events leading to platelet activation, shape change, and aggregation. Oxidative stress is known to amplify these signaling pathways. This compound, through its antioxidant properties, is thought to interfere with the potentiation of these pathways by ROS.
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro and ex vivo studies on the effect of this compound on platelet aggregation.
Table 1: In Vitro Inhibition of Platelet Aggregation by this compound
| Agonist | Preparation | This compound Concentration (M) | Species | Method | Key Findings | Reference(s) |
| Collagen | Whole Blood | 10⁻⁵ - 10⁻⁴ | Rabbit | Impedance Aggregometry | Significant, dose-dependent inhibition. | |
| ADP | Whole Blood | 10⁻⁵ - 10⁻⁴ | Rabbit | Impedance Aggregometry | Significant inhibition. | |
| Collagen | Platelet-Rich Plasma (PRP) | 10⁻⁵ - 10⁻⁴ | Rabbit | Impedance Aggregometry | Dose-dependent reduction in aggregation. | |
| Collagen (with Oxidative Stress*) | Whole Blood | 10⁻⁵ - 10⁻⁴ | Rabbit | Impedance Aggregometry | Reversed the pro-aggregatory effect of ROS. |
*Oxidative stress induced by Xanthine/Xanthine Oxidase (X/XO).
Table 2: Ex Vivo Inhibition of Platelet Aggregation by this compound
| Agonist | Dose of this compound | Species | Method | Time Point | Key Findings | Reference(s) |
| Collagen | 50 - 150 mg/kg (i.v.) | Rat | Impedance Aggregometry | 15 mins post-injection | Significant inhibition of platelet aggregation. No significant effect on heart rate or mean arterial blood pressure. | |
| Collagen | Up to 150 mg/kg | Rat | Impedance Aggregometry | 45 mins post-injection | Significant reduction in aggregation (40.4% reduction with 5µg/mL collagen). |
Experimental Protocols
Detailed methodologies for key experiments investigating the effect of this compound on platelet aggregation are provided below.
Protocol 1: In Vitro Platelet Aggregation in Whole Blood/Platelet-Rich Plasma (PRP)
This protocol outlines the measurement of platelet aggregation using impedance aggregometry.
Materials:
-
Freshly collected whole blood or prepared PRP
-
This compound stock solution
-
Platelet agonists (e.g., Collagen, ADP)
-
Saline (0.9%)
-
Impedance aggregometer and consumables
Procedure:
-
Sample Preparation:
-
For whole blood studies, use freshly collected blood with an appropriate anticoagulant.
-
For PRP studies, centrifuge whole blood at a low speed (e.g., 200 x g for 10 minutes) and carefully collect the supernatant.
-
-
Aggregation Measurement:
-
Dilute the whole blood or PRP sample (typically 1:1) with 0.9% saline.
-
Pipette the diluted sample into the aggregometer cuvette and allow it to warm to 37°C for 5 minutes with constant stirring.
-
Add the desired concentration of this compound (e.g., 10⁻⁵, 5x10⁻⁵, 10⁻⁴ M) or vehicle control to the sample and incubate for a specified period.
-
Establish a baseline reading.
-
Initiate platelet aggregation by adding a pre-determined concentration of the agonist (e.g., 5 µg/mL collagen or 5 x 10⁻⁶ M ADP).
-
Record the change in impedance for a set duration (e.g., 6-10 minutes).
-
-
Data Analysis:
-
The maximum change in impedance from the baseline is used as a measure of platelet aggregation.
-
Calculate the percentage inhibition of aggregation by this compound relative to the vehicle control.
-
Protocol 2: Investigating the Effect of this compound on Oxidative Stress-Induced Platelet Aggregation
This protocol is designed to assess the ability of this compound to counteract the pro-aggregatory effects of reactive oxygen species.
Materials:
-
All materials from Protocol 1
-
Xanthine
-
Xanthine Oxidase (XO)
Procedure:
-
Prepare Samples: Prepare whole blood or PRP samples as described in Protocol 1.
-
Experimental Setup: Prepare samples for at least three experimental groups:
-
Control: Vehicle + Agonist
-
Oxidative Stress: Vehicle + Xanthine/Xanthine Oxidase (X/XO) + Agonist
-
This compound Treatment: this compound + X/XO + Agonist
-
-
Aggregation Measurement:
-
For the this compound treatment group, pre-incubate the sample with the desired concentration of this compound.
-
To induce oxidative stress, add xanthine and xanthine oxidase to the designated samples and incubate for a short period (e.g., 10 minutes).
-
Initiate platelet aggregation by adding the agonist.
-
Record the impedance change as described in Protocol 1.
-
-
Data Analysis:
-
Compare the aggregation in the "Oxidative Stress" group to the "Control" group to confirm that X/XO enhances platelet aggregation.
-
Compare the aggregation in the "this compound Treatment" group to the "Oxidative Stress" group to quantify the ability of this compound to reverse the effects of oxidative stress.
-
Protocol 3: Ex Vivo Platelet Aggregation Following In Vivo Administration of this compound
This protocol details the assessment of this compound's antiplatelet effects after its administration to a live animal model.
Materials:
-
Animal model (e.g., rats)
-
This compound for injection
-
Vehicle control for injection
-
Equipment for intravenous administration and physiological monitoring
-
Materials for blood collection and platelet aggregometry as in Protocol 1
Procedure:
-
In Vivo Administration:
-
Administer this compound (e.g., 50, 100, and 150 mg/kg) or a vehicle control intravenously to the anesthetized animal.
-
Continuously monitor physiological parameters such as heart rate and mean arterial blood pressure.
-
-
Blood Collection:
-
At a predetermined time point after administration (e.g., 15 or 45 minutes), collect a blood sample via an appropriate method (e.g., cardiac puncture, cannulation).
-
-
Ex Vivo Aggregation Assay:
-
Immediately use the collected whole blood to perform a platelet aggregation assay as detailed in Protocol 1, using an agonist like collagen.
-
-
Data Analysis:
-
Compare the extent of platelet aggregation in the blood from this compound-treated animals to that from the vehicle-treated control group.
-
Analyze the physiological data to determine if the antiplatelet effects are associated with any cardiovascular changes.
-
Conclusion
This compound demonstrates consistent antiplatelet activity both in vitro and ex vivo, primarily through its antioxidant properties. The provided protocols offer a framework for researchers to investigate and quantify the effects of this compound and other antioxidant compounds on platelet function. These studies are crucial for the preclinical evaluation of novel antiplatelet agents.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. An investigation of the antiplatelet effects of this compound (AGI-1067) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound: review of the metabolic, antiplatelet and cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Trials of Succinobucol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Succinobucol, a derivative of probucol, is a promising therapeutic agent with potent antioxidant and anti-inflammatory properties. Preclinical studies have highlighted its potential in the management of atherosclerosis and other inflammatory conditions.[1][2] These application notes provide a comprehensive guide to the experimental design of preclinical trials for this compound, focusing on its efficacy, mechanism of action, and safety profile.
Mechanism of Action and Key Signaling Pathways
This compound exerts its therapeutic effects through multiple mechanisms, primarily by inhibiting inflammatory pathways and reducing oxidative stress.[3] Its key mechanisms include the inhibition of Vascular Cell Adhesion Molecule-1 (VCAM-1) expression and the modulation of the Nuclear Factor-kappa B (NF-κB) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways.
Inhibition of VCAM-1 and NF-κB Signaling
This compound has been shown to be a potent inhibitor of VCAM-1 expression, a key adhesion molecule involved in the recruitment of leukocytes to the vascular endothelium, a critical step in the formation of atherosclerotic plaques. This inhibition is mediated, at least in part, through the suppression of the NF-κB signaling pathway.
References
Application Notes and Protocols: Quantifying Succinobucol's Impact on Inflammatory Biomarkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinobucol (AGI-1067), a derivative of probucol, is a phenolic antioxidant with demonstrated anti-inflammatory properties.[1][2] It has been investigated in numerous preclinical and clinical studies for its potential therapeutic effects, particularly in the context of atherosclerotic disease.[1] A key aspect of evaluating the efficacy of this compound lies in its ability to modulate inflammatory biomarkers. These application notes provide a detailed overview of the quantitative impact of this compound on key inflammatory markers and standardized protocols for their measurement.
Quantitative Impact of this compound on Inflammatory Biomarkers
This compound's anti-inflammatory effects have been quantified in several clinical trials, with notable impacts on specific biomarkers. The following tables summarize the key quantitative findings from these studies.
Table 1: Effect of this compound on Plasma Myeloperoxidase (MPO)
| Biomarker | Treatment Group | Baseline Level (Mean ± SD) | Post-Treatment Level (Mean ± SD) | Percentage Change | p-value | Study |
| Myeloperoxidase | This compound | Not Reported | Not Reported | -6% | <0.05 | CART-2 Trial[3] |
| Myeloperoxidase | Placebo | Not Reported | Not Reported | No significant change | >0.05 | CART-2 Trial[3] |
Table 2: Effect of this compound on High-Sensitivity C-Reactive Protein (hs-CRP)
| Biomarker | Treatment Group | Outcome | Study |
| hs-CRP | This compound | No significant difference compared to placebo | CART-2 Trial |
| hs-CRP | This compound | Not significantly reduced | ARISE Trial |
Table 3: Effect of this compound on Interleukin-6 (IL-6)
| Biomarker | Treatment Group | Outcome | Study |
| Interleukin-6 | This compound | Not significantly reduced | ARISE Trial |
Note: Specific baseline and post-treatment values for IL-6 were not detailed in the available search results.
Postulated Signaling Pathway of this compound's Anti-inflammatory Action
This compound is thought to exert its antioxidant and anti-inflammatory effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway. This pathway is a key regulator of cellular defense against oxidative stress.
Experimental Protocols
Detailed methodologies for the quantification of key inflammatory biomarkers are provided below. These protocols are based on standard Enzyme-Linked Immunosorbent Assay (ELISA) and activity assay principles.
Quantification of Myeloperoxidase (MPO) in Human Plasma by ELISA
This protocol outlines the steps for a sandwich ELISA to measure MPO concentrations.
References
- 1. This compound: review of the metabolic, antiplatelet and cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of the antioxidant this compound (AGI-1067) on human atherosclerosis in a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Succinobucol clinical trial adverse effects and limitations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding Succinobucol clinical trials, focusing on adverse effects and limitations.
Frequently Asked Questions (FAQs)
Q1: What were the major adverse effects observed in this compound clinical trials?
A1: The primary adverse effects reported in major clinical trials, such as the ARISE (Aggressive Reduction of Inflammation Stops Events) trial, include a higher incidence of new-onset atrial fibrillation, and more frequent reports of bleeding episodes and anemia as serious adverse events compared to placebo.[1][2] Diarrhea was also a notable side effect.[3]
Q2: Did this compound demonstrate a benefit in its primary clinical endpoint?
A2: No, this compound did not achieve its primary endpoint in the ARISE trial. The primary endpoint was a composite of cardiovascular death, resuscitated cardiac arrest, myocardial infarction, stroke, unstable angina, or coronary revascularization.[4][5]
Q3: Were there any beneficial secondary outcomes observed with this compound treatment?
A3: Yes, despite failing to meet the primary endpoint, the ARISE trial showed a significant reduction in a key secondary composite endpoint of cardiovascular death, myocardial infarction, and stroke. Additionally, a notable and unexpected finding was a significant reduction in the incidence of new-onset diabetes in patients treated with this compound.
Q4: How does this compound affect lipid profiles?
A4: this compound has been observed to have a mixed effect on lipid profiles. Clinical trial data indicates that it can lead to an increase in low-density lipoprotein (LDL) cholesterol and a decrease in high-density lipoprotein (HDL) cholesterol. This effect is thought to be related to its influence on Cholesteryl Ester Transfer Protein (CETP) activity, similar to its parent compound, probucol.
Q5: What is the proposed mechanism of action for this compound's anti-inflammatory effects?
A5: this compound is believed to exert its anti-inflammatory effects primarily by inhibiting the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1). This inhibition is thought to occur independently of the NF-κB signaling pathway, a common target for anti-inflammatory drugs.
Q6: What is the antioxidant mechanism of this compound?
A6: The antioxidant properties of this compound are likely mediated through the activation of the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) signaling pathway. This pathway upregulates the expression of several antioxidant and detoxification genes.
Troubleshooting Guides
Issue: Unexpected Changes in Lipid Profile
Symptoms:
-
Elevated LDL cholesterol levels.
-
Decreased HDL cholesterol levels.
Possible Cause:
-
This compound, similar to its predecessor probucol, may increase the activity of Cholesteryl Ester Transfer Protein (CETP). CETP facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins (like LDL), which can result in lower HDL-C and higher LDL-C levels.
Resolution/Monitoring:
-
Regularly monitor the lipid profile of subjects.
-
Investigate CETP activity and mass to confirm the mechanism.
-
Evaluate the clinical significance of these lipid alterations in the context of the overall cardiovascular risk profile of the study population.
Issue: Higher than Expected Incidence of Atrial Fibrillation
Symptoms:
-
Increased occurrence of new-onset atrial fibrillation in the treatment group.
Possible Cause:
-
The precise mechanism for this adverse effect is not well-elucidated in the available literature. It may be an off-target effect of the drug that requires further investigation.
Resolution/Monitoring:
-
Implement rigorous cardiac monitoring, including regular ECGs, for all trial participants.
-
Establish a clear protocol for the management of new-onset atrial fibrillation.
-
Conduct exploratory analyses to identify any patient characteristics that may predispose them to this adverse event.
Quantitative Data Summary
Table 1: Key Adverse Events from the ARISE Trial
| Adverse Event | This compound Group | Placebo Group | Relative Risk/Odds Ratio |
| New-Onset Atrial Fibrillation | 3.8% | 2.0% | 1.9 (approx.) |
| Bleeding (Serious) | 1.1% | 0.6% | 1.8 (approx.) |
| Anemia (Serious) | 1.3% | 0.4% | 3.3 (approx.) |
| Diarrhea | 23.0% | Not specified | - |
Table 2: Impact of this compound on Biomarkers
| Biomarker | Change with this compound | Change with Placebo |
| LDL Cholesterol | Increased | Decreased |
| HDL Cholesterol | Decreased | Minimal Change |
| Systolic Blood Pressure | Increased | No significant change |
| Glycated Hemoglobin (HbA1c) | Decreased | No significant change |
Experimental Protocols
Measurement of VCAM-1 Expression
Methodology: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Sample Collection: Collect whole blood from trial participants into serum separator tubes.
-
Sample Processing: Centrifuge the tubes to separate serum. Aliquot and store the serum at -80°C until analysis.
-
ELISA Procedure:
-
Use a commercially available human VCAM-1 ELISA kit.
-
Coat a 96-well plate with a capture antibody specific for human VCAM-1.
-
Add diluted serum samples and standards to the wells and incubate.
-
Wash the wells to remove unbound substances.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Wash the wells again.
-
Add a substrate solution that reacts with the enzyme to produce a color change.
-
Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.
-
-
Data Analysis: Calculate the concentration of VCAM-1 in the samples by comparing their absorbance to the standard curve.
Assessment of In Vitro Antioxidant Activity
Methodology: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) and make serial dilutions.
-
DPPH Solution: Prepare a fresh solution of DPPH in methanol.
-
Assay Procedure:
-
In a 96-well plate, add the this compound dilutions.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of the solutions at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed mechanism of action for this compound.
Caption: Simplified workflow of the ARISE clinical trial.
References
- 1. Targeting endothelial vascular cell adhesion molecule-1 in atherosclerosis: drug discovery and development of vascular cell adhesion molecule-1–directed novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of the Nrf2/ARE signaling pathway by probucol contributes to inhibiting inflammation and neuronal apoptosis after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: review of the metabolic, antiplatelet and cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of probucol on cholesteryl ester transfer protein (CETP) mRNA in a Chinese hamster ovary cell line that had been stably transfected with a human CETP gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of the Nrf2/ARE signaling pathway by probucol contributes to inhibiting inflammation and neuronal apoptosis after spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Succinobucol Dosage in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with succinobucol in animal models.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound (AGI-1067) is a derivative of probucol, developed to retain the antioxidant and anti-inflammatory properties of the parent compound with an improved pharmacological profile.[1] Its primary mechanism of action is centered on its ability to inhibit oxidative stress and inflammatory pathways, which are key drivers in the pathogenesis of diseases like atherosclerosis.[2] this compound has been shown to reduce the expression of vascular cell adhesion molecule-1 (VCAM-1) and monocyte chemoattractant protein-1 (MCP-1), both of which are critical for the recruitment of inflammatory cells to the arterial wall.
2. What are the typical dosage ranges for this compound in common animal models?
Published data on this compound dosage is available for a few animal models. It is crucial to note that the optimal dose will depend on the specific animal model, the disease being studied, and the intended therapeutic effect.
| Animal Model | Route of Administration | Dosage | Study Focus | Reference |
| Mice | Oral (gavage) | 10 mg/kg/day | Lipid-lowering and antioxidant effects | [3] |
| Cynomolgus Monkeys | Oral | 50 and 150 mg/kg/day | Atherosclerosis | |
| Rats | Intravenous | Up to 150 mg/kg (acute) | Antiplatelet effects |
3. How should this compound be formulated for oral administration in rodents?
This compound is a lipophilic compound and requires an appropriate vehicle for effective oral administration. While specific formulation details for this compound are not extensively published, general guidelines for poorly water-soluble drugs in rodents can be followed. A common approach is to prepare a suspension or solution in a vehicle that enhances solubility and absorption.
For oral gavage in mice and rats, a common practice is to use a vehicle like a solution of 2% DMSO in water.[3] For other lipophilic compounds, formulations using oils (e.g., corn oil, sesame oil) or aqueous suspensions with suspending agents (e.g., carboxymethylcellulose) are also frequently used. It is recommended to conduct pilot studies to determine the optimal formulation for your specific experimental conditions.
Troubleshooting Guide
Q1: I am not observing the expected therapeutic effect (e.g., reduction in atherosclerotic plaque size) in my animal model. What are some potential reasons?
Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Dosage: The dosage may be too low for the specific animal model and disease state. Review the available literature for dose-ranging studies. If limited data is available for your model, consider conducting a pilot study with a range of doses.
-
Bioavailability: this compound, being a lipophilic compound, may have variable oral bioavailability. The formulation and route of administration can significantly impact its absorption. Ensure the formulation is optimized for your animal model. For instance, administration with food can sometimes enhance the absorption of lipophilic drugs.
-
Animal Model Selection: The chosen animal model may not be appropriate for the specific mechanism of action of this compound. For example, the lipid metabolism and inflammatory response can vary significantly between different species and even strains.
-
Duration of Treatment: The treatment duration may be insufficient to observe a significant therapeutic effect, especially for chronic diseases like atherosclerosis.
Q2: I am observing unexpected side effects or toxicity in my animals. What should I do?
If you observe signs of toxicity (e.g., weight loss, lethargy, organ damage), it is crucial to take immediate action:
-
Reduce the Dose: The administered dose may be too high. Consider reducing the dose or the frequency of administration.
-
Toxicity of the Parent Compound: While this compound was developed to have an improved safety profile over probucol, it is essential to be aware of the known toxicities of the parent compound. Probucol has been associated with a decrease in high-density lipoprotein (HDL) cholesterol and, in some species, cardiac effects. While clinical trials with this compound did not show a reduction in cardiovascular clinical endpoints, an increase in heart failure hospitalizations was noted in one study.[2]
-
Vehicle Toxicity: The vehicle used for drug delivery could be contributing to the observed toxicity. Ensure that the vehicle is well-tolerated at the administered volume and concentration. Conduct a vehicle-only control group to assess any background toxicity.
-
Necropsy and Histopathology: If unexpected deaths or severe morbidity occur, perform a thorough necropsy and histopathological analysis of major organs to identify the cause of toxicity.
Experimental Protocols
Protocol 1: Assessment of Lipid-Lowering and Antioxidant Effects in Mice
This protocol is based on a study by Santos et al. (2016).
-
Animals: Adult Swiss male mice.
-
Groups:
-
Vehicle control (2% DMSO in water)
-
This compound (10 mg/kg/day)
-
-
Administration: Oral gavage, once daily for 15 (subacute) or 30 (subchronic) days.
-
Sample Collection: At the end of the treatment period, animals are fasted overnight, and blood is collected for biochemical analysis.
-
Biochemical Analysis: Plasma total cholesterol, HDL-cholesterol, and non-HDL cholesterol levels are determined using enzymatic assay kits.
-
Antioxidant Activity: The free radical scavenging activity can be assessed in vitro using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay on plasma samples.
Visualizations
References
Succinobucol Technical Support Center: Troubleshooting Solubility and Stability
Welcome to the technical support center for Succinobucol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility and stability of this compound in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound in common laboratory solvents?
A1: this compound is a lipophilic molecule with poor aqueous solubility. Its solubility is significantly better in organic solvents. The table below summarizes the available solubility data.
| Solvent | Concentration | Method | Source |
| Dimethyl Sulfoxide (DMSO) | 30 mg/mL | Not specified | --INVALID-LINK-- |
| Dimethylformamide (DMF) | 30 mg/mL | Not specified | --INVALID-LINK-- |
| Ethanol | 30 mg/mL | Not specified | --INVALID-LINK-- |
| DMSO | 45 mg/mL | Sonication is recommended | --INVALID-LINK-- |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL | Sonication is recommended | --INVALID-LINK-- |
Q2: I am observing precipitation when diluting my this compound DMSO stock solution in aqueous media for cell culture experiments. What can I do?
A2: This is a common issue due to the low aqueous solubility of this compound. Here are several troubleshooting steps:
-
Lower the final DMSO concentration: While preparing your working solution, ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to minimize solvent toxicity.
-
Use a pre-warmed medium: Adding the this compound stock solution to a pre-warmed (37°C) cell culture medium can help maintain its solubility.
-
Increase mixing: After adding the stock solution to the medium, mix it thoroughly by gentle vortexing or inversion.
-
Prepare fresh dilutions: Prepare working solutions immediately before use to minimize the time for precipitation to occur.
-
Consider using a carrier: For in vivo studies, a formulation of 2% DMSO in water has been used for oral gavage in mice[1]. For in vitro work, the use of solubilizing agents like PEG300 and Tween 80 can be explored, but their effects on your specific cell line should be validated.
Q3: What are the recommended storage conditions for this compound powder and stock solutions?
A3: Proper storage is crucial to maintain the stability and activity of this compound.
-
Powder: Store the solid compound at -20°C for long-term storage (up to 3 years).
-
Stock Solutions: Prepare stock solutions in a suitable organic solvent like DMSO. Aliquot into single-use vials to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store these aliquots at -80°C for up to one year. For short-term use, -20°C is acceptable.
Q4: How stable is this compound in a DMSO stock solution?
Q5: What is the primary mechanism of action of this compound?
A5: this compound exhibits its effects through multiple mechanisms, primarily as an antioxidant and an anti-inflammatory agent. Two of its key signaling pathways are:
-
Activation of the Nrf2/ARE Pathway: this compound can activate the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the upregulation of various antioxidant and cytoprotective genes.
-
Inhibition of VCAM-1 Expression: this compound has been shown to inhibit the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1), which plays a crucial role in the adhesion of inflammatory cells to the vascular endothelium, a key process in atherosclerosis.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
| Potential Cause | Troubleshooting Step |
| Degradation of this compound in stock solution | Prepare fresh stock solutions from powder. Avoid using stock solutions that have been stored for an extended period or subjected to multiple freeze-thaw cycles. |
| Precipitation of this compound in culture medium | Follow the recommendations in FAQ A2. Visually inspect the medium for any signs of precipitation before adding it to the cells. |
| Cell line sensitivity to DMSO | Perform a dose-response experiment with the vehicle (DMSO) alone to determine the maximum tolerated concentration for your specific cell line. |
| Variability in cell density or passage number | Ensure consistent cell seeding density and use cells within a defined passage number range for all experiments. |
Issue 2: Difficulty in achieving desired concentration for in vivo studies.
| Potential Cause | Troubleshooting Step |
| Poor solubility in the chosen vehicle | For oral administration, a formulation of 2% DMSO in water has been reported to be effective for mice[1]. For other routes of administration, formulation development with co-solvents (e.g., PEG300, Tween 80) may be necessary. |
| Instability of the formulation | Prepare the formulation fresh on the day of the experiment. If the formulation needs to be stored, conduct a preliminary stability study to determine the optimal storage conditions and duration. |
| Precipitation upon administration | Ensure the formulation is homogenous before administration. Sonication may be used to aid dissolution. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Bring the this compound powder and DMSO to room temperature.
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder and place it in a sterile amber vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
-
If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes.
-
Aliquot the stock solution into single-use, sterile amber vials to minimize light exposure and avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term use.
Protocol 2: Preparation of this compound Working Solution for Cell Culture
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile tubes
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture medium.
-
In a sterile tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing the medium, add the calculated volume of the this compound stock solution dropwise.
-
Continue to mix the working solution for another 30 seconds to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation. If precipitation is observed, consider preparing a more dilute working solution or using a lower final concentration.
-
Use the freshly prepared working solution immediately for your cell-based assay.
Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the this compound-treated samples.
Visualizations
Signaling Pathways
Caption: this compound-mediated activation of the Nrf2/ARE signaling pathway.
Caption: Inhibition of TNF-α induced VCAM-1 expression by this compound.
Experimental Workflow
Caption: General workflow for in vitro experiments using this compound.
References
Succinobucol Experiments: Technical Support & Troubleshooting Center
Welcome to the Technical Support Center for Succinobucol Experiments. This resource is designed for researchers, scientists, and drug development professionals to navigate potential challenges and unexpected results during their work with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (AGI-1067) is a derivative of the lipid-lowering agent probucol, developed for its antioxidant and anti-inflammatory properties.[1][2] Its primary mechanism involves the inhibition of key oxidant signals within the cells of blood vessel walls that generate inflammatory processes central to the pathogenesis of atherosclerosis.[2] It has been shown to be a potent and selective inhibitor of Vascular Cell Adhesion Molecule-1 (VCAM-1) expression.[3]
Q2: We are observing a weaker than expected inhibition of VCAM-1 expression in our endothelial cell cultures. What could be the cause?
Several factors could contribute to a reduced inhibitory effect of this compound on VCAM-1 expression. These include:
-
Cell Health and Passage Number: Ensure your endothelial cells are healthy and within a low passage number, as cellular responses can change with prolonged culturing.
-
Stimulant Concentration: The concentration and potency of the inflammatory stimulus used to induce VCAM-1 (e.g., TNF-α, IL-1β) should be optimized and consistent across experiments.
-
This compound Concentration and Incubation Time: Verify the concentration and purity of your this compound stock. A dose-response experiment is recommended to determine the optimal inhibitory concentration for your specific cell type and experimental conditions. Additionally, ensure adequate pre-incubation time with this compound before adding the inflammatory stimulus.
-
Assay Sensitivity: The method used to detect VCAM-1 expression (e.g., flow cytometry, Western blot, ELISA) should be validated for sensitivity and linearity.
Q3: Our in vivo animal studies with this compound are not showing the expected reduction in atherosclerosis, despite promising in vitro data. Why might this be?
Discrepancies between in vitro and in vivo results are not uncommon in drug development. For this compound, clinical trials have also shown mixed results. The ARISE (Aggressive Reduction of Inflammation Stops Events) trial, a large phase 3 study, did not meet its primary endpoint of reducing a composite of major cardiovascular events.[4] However, it did show a significant reduction in a secondary endpoint of cardiovascular death, myocardial infarction, or stroke.
Potential reasons for these discrepancies include:
-
Pharmacokinetics and Bioavailability: The dose, route of administration, and formulation of this compound can significantly impact its concentration and availability at the target tissue in vivo.
-
Complex Disease Pathology: Atherosclerosis is a multifactorial disease. While this compound targets inflammation and oxidative stress, other pathways not addressed by the drug may play a more dominant role in the specific animal model being used.
-
Off-target Effects: In the ARISE trial, this compound was associated with some unexpected effects, such as an increase in LDL cholesterol and a decrease in HDL cholesterol. Such off-target effects could counteract some of its beneficial anti-inflammatory actions in a complex biological system.
Q4: We are seeing inconsistent results in our NF-κB activity assays after this compound treatment. What are some potential troubleshooting steps?
Inconsistent NF-κB activity can stem from various experimental variables. Consider the following:
-
Cellular Context: The NF-κB signaling pathway can be activated by a multitude of stimuli. Ensure that your experimental model has a robust and reproducible NF-κB activation in response to your chosen stimulus (e.g., TNF-α, LPS).
-
Timing of Analysis: The kinetics of NF-κB activation, including IκBα degradation and p65 nuclear translocation, are transient. It is crucial to perform a time-course experiment to identify the optimal time point for observing this compound's inhibitory effect.
-
Method of Detection: Whether you are using a reporter gene assay, Western blot for phosphorylated proteins, or immunofluorescence for p65 translocation, each method has its own set of variables and potential for artifacts. Ensure your chosen method is well-validated in your system.
-
Compound Interference: Some compounds can interfere with assay components. For instance, in luciferase reporter assays, the test compound could directly inhibit the luciferase enzyme. It is advisable to run appropriate controls to rule out assay artifacts.
Troubleshooting Guides
Issue 1: No or Low Signal in Western Blot for NF-κB Pathway Proteins (e.g., phospho-IκBα, phospho-p65)
| Possible Cause | Recommendation |
| Inefficient Cell Lysis/Protein Extraction | Use a lysis buffer containing protease and phosphatase inhibitors. Ensure complete cell lysis by sonication or repeated freeze-thaw cycles. |
| Low Protein Concentration | Quantify protein concentration before loading and ensure equal loading across all lanes. |
| Suboptimal Antibody Concentration | Titrate the primary and secondary antibody concentrations to find the optimal dilution. |
| Inefficient Protein Transfer | Confirm successful transfer by staining the membrane with Ponceau S. Optimize transfer time and voltage based on the molecular weight of the target protein. |
| Incorrect Blocking Conditions | Use an appropriate blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour at room temperature. |
| Transient Nature of Phosphorylation | Perform a time-course experiment to determine the peak of phosphorylation for your specific stimulus and cell type. |
Issue 2: High Background or Non-Specific Staining in Flow Cytometry for VCAM-1 Expression
| Possible Cause | Recommendation |
| Non-Specific Antibody Binding | Use an isotype control to determine the level of non-specific binding. Block Fc receptors on cells with an Fc blocking reagent. |
| Dead Cells | Use a viability dye to exclude dead cells from the analysis, as they can non-specifically bind antibodies. |
| Antibody Concentration Too High | Titrate the anti-VCAM-1 antibody to determine the optimal concentration that gives a good signal-to-noise ratio. |
| Inadequate Washing | Ensure sufficient washing steps to remove unbound antibodies. |
| Autofluorescence | Include an unstained cell control to assess the level of autofluorescence. |
Quantitative Data Summary
The following tables summarize key quantitative findings related to this compound and its precursor, probucol.
Table 1: In Vitro Effects on VCAM-1 Expression
| Compound | Cell Type | Stimulus | Effect on VCAM-1 | Reference |
| Probucol | Human Umbilical Vein Endothelial Cells (HUVEC) | TNF-α (100 U/mL) | ~45% reduction in protein expression (at 50 µM, 48h) | |
| Probucol | Human Umbilical Vein Endothelial Cells (HUVEC) | IL-1β (100 U/mL) | ~40% reduction in mRNA expression (at 50 µM, 48h) | |
| This compound | - | - | Potent and selective inhibitor |
Table 2: Key Outcomes of the ARISE Clinical Trial (this compound vs. Placebo)
| Endpoint | This compound Group | Placebo Group | Hazard Ratio (95% CI) | p-value | Reference |
| Primary Composite Endpoint | 530 events | 529 events | 1.00 (0.89-1.13) | 0.96 | |
| Secondary Composite Endpoint (CV death, cardiac arrest, MI, stroke) | 207 events | 252 events | 0.81 (0.68-0.98) | 0.029 | |
| New-Onset Diabetes | 30 of 1923 patients | 82 of 1950 patients | 0.37 (0.24-0.56) | <0.0001 | |
| Change in LDL Cholesterol | +4% | -9% | - | <0.05 | |
| Change in HDL Cholesterol | -14% | -1% | - | <0.05 |
Experimental Protocols
Protocol 1: VCAM-1 Expression Analysis in Endothelial Cells by Flow Cytometry
-
Cell Culture and Treatment:
-
Culture human umbilical vein endothelial cells (HUVECs) in appropriate media.
-
Seed cells in 6-well plates and allow them to reach 80-90% confluency.
-
Pre-treat cells with varying concentrations of this compound (or vehicle control) for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) or another appropriate inducer for 4-6 hours to induce VCAM-1 expression.
-
-
Cell Harvesting and Staining:
-
Wash cells with PBS and detach using a non-enzymatic cell dissociation solution.
-
Transfer cells to FACS tubes and wash with FACS buffer (PBS with 1% BSA).
-
Block Fc receptors with an appropriate blocking reagent for 10 minutes.
-
Incubate cells with a fluorescently-labeled anti-human VCAM-1 antibody (or an isotype control) for 30 minutes at 4°C in the dark.
-
Wash cells twice with FACS buffer.
-
Resuspend cells in FACS buffer containing a viability dye (e.g., DAPI, Propidium Iodide).
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
Gate on live, single cells.
-
Analyze the median fluorescence intensity (MFI) of the VCAM-1 signal in the live cell population.
-
Compare the MFI of this compound-treated cells to the vehicle-treated control.
-
Protocol 2: Analysis of NF-κB Activation by Western Blot
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HeLa, HEK293) in appropriate media.
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with this compound (or vehicle control) for 1-2 hours.
-
Stimulate with an NF-κB activator (e.g., TNF-α, 10 ng/mL) for a predetermined time (e.g., 15-30 minutes for IκBα phosphorylation).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant.
-
-
Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, phospho-p65, total p65, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the intensity of phosphorylated proteins to their total protein counterparts and the loading control.
-
Visualizations
Caption: General experimental workflow for evaluating this compound.
Caption: Canonical NF-κB signaling pathway and potential inhibition by this compound.
References
Technical Support Center: Investigating Potential Off-Target Effects of Succinobucol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of Succinobucol.
Frequently Asked Questions (FAQs)
Q1: What are the known primary pharmacological activities of this compound?
This compound, a derivative of probucol, was developed as an antioxidant and anti-inflammatory agent.[1][2] Its primary activities include:
-
Antioxidant Effects: It inhibits the oxidation of redox-sensitive dyes induced by hydrogen peroxide.[3]
-
Anti-inflammatory Properties: It reduces the production of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α.[3] It also suppresses the expression of vascular cell adhesion molecule-1 (VCAM-1).[3]
-
Antiplatelet Activity: this compound has been shown to attenuate platelet aggregation in response to collagen and ADP.
-
Metabolic Effects: It has been investigated for its potential to prevent new-onset diabetes and has shown antihyperglycemic properties in preclinical studies.
Q2: What were the key unexpected or adverse findings from the ARISE clinical trial that may suggest off-target effects?
The Aggressive Reduction of Inflammation Stops Events (ARISE) trial, a large clinical study on this compound, revealed several outcomes that could indicate off-target activities. While it showed a reduction in a composite secondary endpoint of cardiovascular death, cardiac arrest, myocardial infarction, or stroke, and a significant reduction in new-onset diabetes, the following adverse or unexpected effects were also observed:
-
A nearly twofold increase in the incidence of new-onset atrial fibrillation.
-
An increase in reported bleeding episodes and anemia as serious adverse events.
-
An increase in LDL ("bad") cholesterol and a decrease in HDL ("good") cholesterol.
-
An increase in systolic blood pressure.
-
A tendency towards increased hospitalizations for heart failure.
-
Diarrhea was a common side effect.
Q3: What signaling pathways are known to be modulated by this compound?
This compound is known to modulate signaling pathways related to inflammation and oxidative stress. Specifically, it inhibits key oxidant signals within vascular cells that trigger inflammatory processes central to the development of atherosclerosis. This includes the inhibition of inflammatory cytokines, chemokines, and vascular adhesion molecules. Additionally, some research suggests that the beneficial effects of probucol and its derivatives may be mediated through the induction of heme oxygenase-1. Furthermore, studies have indicated that this compound may increase glutathione (GSH) levels by upregulating glutamate-cysteine ligase (GCL) activity, potentially through the Nrf2/ARE pathway.
Troubleshooting Guides
Guide 1: Investigating Unexpected Cardiovascular Effects
Issue: You observe unexpected cardiovascular effects in your in-vitro or in-vivo models, such as pro-arrhythmic signals, changes in blood pressure, or altered lipid profiles, that are inconsistent with this compound's primary antioxidant and anti-inflammatory mechanism.
Troubleshooting Steps:
-
Confirm On-Target Activity: First, verify that the observed primary antioxidant and anti-inflammatory effects are present at your experimental concentrations.
-
Comprehensive Off-Target Screening:
-
In Vitro Profiling: Screen this compound against a broad panel of receptors, ion channels, enzymes, and transporters. Pay close attention to targets associated with cardiovascular function (e.g., cardiac ion channels, adrenergic receptors).
-
Computational Modeling: Utilize molecular docking and other in-silico methods to predict potential off-target binding interactions.
-
-
Functional Assays:
-
Electrophysiology: If pro-arrhythmic effects are suspected, perform patch-clamp studies on relevant cardiac ion channels (e.g., hERG) to assess for direct modulation.
-
Enzyme Inhibition Assays: Evaluate the effect of this compound on key enzymes involved in lipid metabolism and blood pressure regulation.
-
-
Review Clinical Trial Data: Cross-reference your findings with the adverse events reported in the ARISE trial for potential correlations (e.g., increased atrial fibrillation, changes in cholesterol levels).
Guide 2: Addressing Discrepancies in Anti-inflammatory Responses
Issue: You are not observing the expected anti-inflammatory effects of this compound, or you are seeing a pro-inflammatory response in certain cell types or conditions.
Troubleshooting Steps:
-
Cell Type Specificity: Consider that the effects of this compound may be cell-type specific. The reported anti-inflammatory effects have been observed in endothelial cells, monocytes, and peripheral blood mononuclear cells.
-
Stimulus Specificity: The anti-inflammatory response may depend on the inflammatory stimulus used (e.g., TNF-α, LPS).
-
Dose-Response Analysis: Perform a detailed dose-response curve to ensure you are working within the optimal concentration range for anti-inflammatory activity. High concentrations may lead to off-target toxicity.
-
Pathway Analysis:
-
NF-κB Pathway: Investigate the activation status of key components of the NF-κB signaling pathway, a common target for anti-inflammatory agents.
-
Cytokine Profiling: Use a multiplex assay to get a broader picture of the cytokine and chemokine profile in response to this compound treatment.
-
-
Genetic Knockout/Knockdown: Employ techniques like CRISPR-Cas9 or RNAi to validate that the observed effects are dependent on the intended target pathway.
Quantitative Data Summary
Table 1: Summary of Key Findings from the ARISE Clinical Trial
| Outcome | This compound Group | Placebo Group | Hazard Ratio (95% CI) | p-value | Reference |
| Primary Endpoint | 530 events | 529 events | 1.00 (0.89-1.13) | 0.96 | |
| Composite Secondary Endpoint | 207 events | 252 events | 0.81 (0.68-0.98) | 0.029 | |
| New-Onset Diabetes | 30 of 1923 patients | 82 of 1950 patients | 0.37 (0.24-0.56) | <0.0001 | |
| New-Onset Atrial Fibrillation | 107 of 2818 patients | 55 of 2787 patients | 1.87 (1.67-2.09) | 0.0002 |
Detailed Experimental Protocols
Protocol 1: In Vitro Off-Target Liability Screening
This protocol outlines a general workflow for identifying potential off-target interactions of this compound in vitro.
-
Target Panel Selection:
-
Select a broad panel of targets known to be associated with common drug-induced adverse events. This should include a diverse range of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes.
-
-
Binding Assays:
-
Perform radioligand binding assays to determine if this compound displaces a known ligand from its target receptor.
-
Use a range of this compound concentrations to determine the binding affinity (Ki).
-
-
Enzyme Inhibition Assays:
-
Assess the ability of this compound to inhibit the activity of a panel of enzymes (e.g., kinases, proteases, cytochromes P450).
-
Determine the IC50 value for any observed inhibition.
-
-
Functional Cellular Assays:
-
For targets where binding or enzyme inhibition is observed, conduct functional assays to determine if this compound acts as an agonist, antagonist, or modulator.
-
Examples include calcium flux assays for GPCRs or electrophysiology assays for ion channels.
-
-
Data Analysis:
-
Compare the concentrations at which off-target effects are observed with the concentrations required for the desired on-target activity to determine the therapeutic window.
-
Visualizations
Caption: Known and potential signaling pathways modulated by this compound.
Caption: Experimental workflow for investigating potential off-target effects.
References
Technical Support Center: Overcoming Poor Bioavailability of Succinobucol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Succinobucol and facing challenges with its poor bioavailability.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor oral bioavailability?
This compound, a derivative of probucol, is a highly lipophilic compound with low aqueous solubility. This poor solubility in the gastrointestinal fluids is a primary reason for its limited dissolution and subsequent low oral bioavailability. Like its parent compound, probucol, its absorption is often low and variable when administered in a conventional solid dosage form.
Q2: What are the most promising strategies to enhance the bioavailability of this compound?
Based on studies with the structurally similar drug probucol, two of the most effective approaches to significantly improve the oral bioavailability of lipophilic drugs like this compound are:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water emulsions in the gastrointestinal tract. This increases the surface area for absorption and maintains the drug in a solubilized state.
-
Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid state. By converting the crystalline drug into an amorphous form, solid dispersions can enhance the dissolution rate and apparent solubility.
Q3: How do these formulation strategies compare in terms of bioavailability enhancement?
Both SEDDS and solid dispersions have shown significant potential in improving the bioavailability of probucol, and by extension, this compound. The choice of formulation can depend on the desired pharmacokinetic profile and manufacturing considerations. Below is a summary of pharmacokinetic data from studies on probucol, which is expected to have similar physicochemical properties to this compound.
Data Presentation: Pharmacokinetic Parameters of Different Probucol Formulations
| Formulation | Animal Model | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng.hr/mL) | Relative Bioavailability (%) | Reference |
| Suspension | Rat | Very Low | - | - | - | [1][2] |
| Oil Solution | Rat | - | - | - | 215 (vs. Suspension) | [1][2] |
| SMEDDS | Rat | - | - | - | 1022 (vs. Suspension) | [1] |
| Reference (in oil) | Human | 1047.37 | 4.67 | 26966.43 | 100 | |
| SEDDS F1 | Human | 1070.76 | 7.93 | 41043.41 | 152.2 | |
| SEDDS F2 | Human | 883.16 | 7.33 | 37763.23 | 140.0 | |
| SEDDS F3 | Human | 2876.43 | 3.96 | 75006.26 | 278.1 | |
| SEDDS F4 | Human | 3513.46 | 3.67 | 46731.36 | 173.3 |
Troubleshooting Guides
Issue 1: Low Dissolution Rate with Solid Dispersion Formulation
Possible Cause: Incomplete conversion of crystalline drug to amorphous state or recrystallization upon storage.
Troubleshooting Steps:
-
Carrier Selection: The choice of polymer is critical. For a highly lipophilic drug like this compound, hydrophilic polymers such as Polyvinylpyrrolidone (PVP K30) or Polyethylene Glycol (PEG 6000) are good starting points. Experiment with different drug-to-carrier ratios; a higher proportion of the carrier often leads to better dissolution.
-
Solvent Evaporation Technique: Ensure the drug and carrier are fully dissolved in a common solvent before evaporation. Rapid removal of the solvent is crucial to prevent drug recrystallization.
-
Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous nature of the drug in the solid dispersion. The absence of a sharp melting peak for the drug in the DSC thermogram and the absence of characteristic crystalline peaks in the XRD pattern indicate successful amorphization.
-
Stability Studies: Store the solid dispersion under controlled temperature and humidity conditions and re-characterize at different time points to check for any signs of recrystallization.
Issue 2: Inconsistent Emulsification of SEDDS Formulation
Possible Cause: Suboptimal ratio of oil, surfactant, and cosurfactant.
Troubleshooting Steps:
-
Component Selection:
-
Oil Phase: Select an oil in which this compound has high solubility. Common choices include soybean oil or olive oil.
-
Surfactant: Use a surfactant with a high HLB (hydrophile-lipophile balance) value, such as Labrafil M1944CS or Cremophor EL, to ensure the formation of a fine emulsion.
-
Cosurfactant: A cosurfactant like Capmul MCM-C8 or PEG-400 can help to reduce the interfacial tension and improve the spontaneity of emulsification.
-
-
Formulation Optimization: Systematically vary the ratios of oil, surfactant, and cosurfactant to identify the optimal formulation that forms a clear and stable microemulsion upon gentle agitation in an aqueous medium. A three-factor, three-level Box-Behnken experimental design can be employed for this optimization.
-
Droplet Size Analysis: The goal is to achieve a small and uniform droplet size upon emulsification, typically in the nanometer range. This can be measured using dynamic light scattering (DLS).
Experimental Protocols
Protocol 1: Preparation of a Probucol Self-Emulsifying Drug Delivery System (SEDDS)
This protocol is adapted from a study on probucol and can be used as a starting point for this compound.
Materials:
-
Probucol (or this compound)
-
Olive Oil (Oil Phase)
-
Lauroglycol FCC (Surfactant)
-
Cremophor EL (Surfactant)
-
Tween-80 (Surfactant)
-
PEG-400 (Cosurfactant)
Procedure:
-
Accurately weigh the required amounts of olive oil, Lauroglycol FCC, Cremophor EL, Tween-80, and PEG-400. A tested ratio is 13% olive oil, 27% Lauroglycol FCC, 20% Cremophor EL, 20% Tween-80, and 20% PEG-400 (w/w).
-
Dissolve the probucol (e.g., 60 mg per 1 g of the vehicle mixture) in Lauroglycol FCC with gentle stirring until a clear solution is formed.
-
Add the olive oil, Cremophor EL, Tween-80, and PEG-400 to the drug-surfactant mixture.
-
Stir the mixture gently until a homogenous, isotropic liquid is formed.
Characterization:
-
Visual Assessment: Dilute the SEDDS formulation with water (e.g., 1:100) and observe the spontaneity of emulsion formation. A stable and transparent or slightly bluish emulsion should form with gentle agitation.
-
Droplet Size Analysis: Determine the mean droplet size and polydispersity index of the resulting emulsion using a dynamic light scattering instrument.
Protocol 2: Preparation of a Probucol Solid Dispersion by Solvent Evaporation
This protocol is based on a method developed for probucol solid dispersions.
Materials:
-
Probucol (or this compound)
-
Polyvinylpyrrolidone K30 (PVP-K30) (Carrier)
-
Methanol (Solvent)
Procedure:
-
Prepare different weight ratios of probucol to PVP-K30 (e.g., 1:1, 1:3, 1:5, 1:9).
-
Dissolve the calculated amount of probucol and PVP-K30 in a sufficient volume of methanol in a round-bottom flask.
-
Ensure complete dissolution of both the drug and the carrier with the aid of a magnetic stirrer or sonication.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
Once the solvent is completely removed, a solid mass will be formed on the inner wall of the flask.
-
Scrape the solid mass from the flask, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform powder.
-
Store the resulting solid dispersion in a desiccator to prevent moisture absorption.
Characterization:
-
Dissolution Testing: Perform in vitro dissolution studies in a suitable medium (e.g., simulated gastric or intestinal fluid) and compare the dissolution profile of the solid dispersion with that of the pure drug.
-
Solid-State Characterization: Use DSC and XRD to confirm the amorphous nature of the drug within the polymer matrix.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action: Signaling Pathways
This compound exerts its therapeutic effects through multiple signaling pathways, primarily related to its anti-inflammatory and antioxidant properties.
Caption: Inhibition of VCAM-1 Expression by this compound.
Caption: Activation of the Nrf2/ARE Antioxidant Pathway by this compound.
Experimental Workflow for Bioavailability Enhancement
The following diagram outlines a typical workflow for developing and evaluating a formulation to enhance the bioavailability of a poorly soluble drug like this compound.
References
Managing side effects of Succinobucol in clinical research
Technical Support Center: Succinobucol Clinical Research
This guide provides essential information for researchers, scientists, and drug development professionals on managing the side effects of this compound in a clinical research setting. It includes frequently asked questions, detailed troubleshooting guides, and standardized protocols for monitoring and management.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound (also known as AGI-1067) is an analogue of Probucol, developed as a potent lipophilic antioxidant with anti-inflammatory properties for the treatment of atherosclerosis.[1][2] Its mechanism involves inhibiting the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1), which plays a key role in the recruitment of monocytes during the formation of atherosclerotic plaques.[3][4] Additionally, it possesses antiplatelet properties.[5]
Q2: What are the most common side effects observed with this compound in clinical trials?
A2: The most frequently reported side effect is diarrhea. Other significant adverse events include cardiovascular effects like new-onset atrial fibrillation, unfavorable changes in lipid profiles (increased LDL, decreased HDL), increased systolic blood pressure, and hematologic issues such as bleeding episodes and anemia.
Q3: Are there any potentially serious cardiovascular risks associated with this compound?
A3: Yes. Clinical trials have noted several cardiovascular concerns. New-onset atrial fibrillation occurred nearly twice as often in patients receiving this compound compared to placebo. Although potentially less frequent than with its parent compound Probucol, there is a theoretical risk of QT interval prolongation, a known effect of Probucol that can lead to serious arrhythmias like torsades de pointes. A trend towards increased hospitalizations for heart failure has also been reported.
Q4: Does this compound affect liver function?
A4: While direct data on this compound is limited, its parent drug, Probucol, has been associated with elevated liver enzymes. Therefore, it is prudent to monitor liver function in participants receiving this compound, especially in cases of pre-existing liver disease, which may lead to higher blood levels of the drug and an increased risk of side effects.
Q5: What are the known hematologic side effects?
A5: In the ARISE trial, serious adverse events of bleeding episodes and anemia were reported more frequently in the this compound group than in the placebo group. The drug's antiplatelet effects may contribute to this risk.
Quantitative Data Summary
The following table summarizes key adverse event data from the Phase III Aggressive Reduction of Inflammation Stops Events (ARISE) trial, which enrolled 6,144 patients with recent acute coronary syndromes.
| Adverse Event/Outcome | This compound Group (n=3078) | Placebo Group (n=3066) | Relative Risk / Notes |
| Gastrointestinal | |||
| Diarrhea | ~23% of patients | Not specified | Chief side effect reported. |
| Cardiovascular | |||
| New-Onset Atrial Fibrillation | 3.8% (107 of 2818) | 2.0% (55 of 2787) | Occurred almost twice as frequently (p=0.0002). |
| Increased LDL Cholesterol | Observed | Not observed | Statistically significant increase vs. placebo (p<0.0001). |
| Decreased HDL Cholesterol | Observed | Not observed | Statistically significant decrease vs. placebo (p<0.0001). |
| Increased Systolic Blood Pressure | Observed | Not observed | Statistically significant increase vs. placebo (p<0.0001). |
| Hematologic (Serious) | |||
| Bleeding Episodes | 1.0% (32 patients) | 0.6% (18 patients) | Reported more frequently as a serious adverse event. |
| Anemia | 1.2% (37 patients) | 0.3% (10 patients) | Reported more frequently as a serious adverse event. |
Troubleshooting Guides
Issue 1: Participant Reports Gastrointestinal Distress (Diarrhea, Nausea)
Question: A trial participant on this compound reports persistent diarrhea. What are the recommended steps for management and investigation?
Answer:
-
Assess Severity and Duration: Quantify the frequency and nature of the diarrhea (e.g., watery, loose stools per day). Determine the onset relative to the initiation of the study drug.
-
Rule Out Other Causes: Investigate other potential causes such as infection, dietary changes, or concomitant medications known to cause gastrointestinal upset.
-
Supportive Care: Recommend dietary adjustments (e.g., BRAT diet - bananas, rice, applesauce, toast) and ensure adequate hydration. Symptomatic treatment with anti-diarrheal agents may be considered per protocol, but should be used cautiously.
-
Dose Adjustment: If symptoms are persistent and directly attributable to this compound, a protocol-specified dose reduction or temporary discontinuation should be considered. In the ARISE trial, while 23% of patients experienced diarrhea, only one in seven of those affected discontinued the study, suggesting the symptom may be manageable for many.
-
Documentation: Thoroughly document the event, assessment, interventions, and outcome in the participant's case report form (CRF).
Issue 2: Cardiovascular Parameter Changes are Observed
Question: Routine monitoring reveals a significant change in a participant's ECG (QTc interval) or a new diagnosis of atrial fibrillation. What is the appropriate course of action?
Answer:
-
Immediate Verification:
-
QTc Prolongation: Repeat the ECG to confirm the finding. Use a standardized correction formula (e.g., Bazett or Fridericia) as specified in the study protocol. A normal QTc is generally considered <440 ms in males and <460 ms in females.
-
Atrial Fibrillation: Confirm the diagnosis with a 12-lead ECG and clinical assessment.
-
-
Assess Clinical Status: Evaluate the participant for symptoms such as palpitations, dizziness, syncope, or shortness of breath.
-
Review Concomitant Medications: Identify and review all other medications the participant is taking for potential additive effects on QT prolongation or arrhythmogenesis.
-
Electrolyte Monitoring: Immediately check serum potassium and magnesium levels, as hypokalemia and hypomagnesemia can exacerbate the risk of arrhythmias in the setting of a prolonged QT interval.
-
Risk Mitigation:
-
Per protocol, consider immediate discontinuation of this compound.
-
Correct any electrolyte abnormalities.
-
Transfer the participant to a facility with cardiac monitoring capabilities if they are symptomatic or the QTc prolongation is severe.
-
Report the serious adverse event (SAE) to the sponsor and regulatory authorities according to the clinical trial protocol.
-
Issue 3: Participant Presents with Signs of Bleeding or Anemia
Question: A participant reports unusual bruising, or routine blood work shows a significant drop in hemoglobin/hematocrit. How should this be investigated?
Answer:
-
Clinical Assessment: Perform a thorough physical examination to identify any signs of active bleeding (e.g., petechiae, purpura, melena, hematuria). Ask about any recent trauma or bleeding events (e.g., nosebleeds, heavy menstrual bleeding).
-
Laboratory Evaluation:
-
Order a complete blood count (CBC) with differential to confirm anemia and check platelet count.
-
Conduct coagulation studies (PT/INR, aPTT) to rule out coagulopathies.
-
Perform a reticulocyte count and check iron studies to characterize the anemia.
-
-
Review Concomitant Medications: Assess for use of other medications that can increase bleeding risk, such as NSAIDs, aspirin, or anticoagulants.
-
Management:
-
If bleeding is active or anemia is severe, the study drug should be discontinued, and the participant should receive appropriate medical care, which may include transfusion.
-
If anemia is mild and no active bleeding is present, increase the frequency of monitoring.
-
Report the event as an adverse event (AE) or serious adverse event (SAE) as required by the protocol.
-
Detailed Experimental Protocols
Protocol 1: Standardized ECG Monitoring for QT Interval
-
Objective: To monitor for potential drug-induced QT interval prolongation.
-
Methodology:
-
Baseline: Obtain two triplicate 12-lead ECGs prior to the first dose of this compound. The readings should be taken 5-10 minutes apart with the participant in a supine position after at least 10 minutes of rest.
-
Follow-up: Obtain a 12-lead ECG at specified time points post-dose (e.g., at Tmax, steady state, and regular intervals such as Weeks 2, 4, 8, and 12, and at the end of treatment).
-
ECG Analysis: All ECGs should be read by a central, certified laboratory. The QT interval must be corrected for heart rate using the Fridericia correction (QTcF = QT / RR^0.33) as it is generally more accurate at higher heart rates.
-
Actionable Thresholds: The protocol must pre-specify heart rate-corrected QTc thresholds for increased monitoring or drug discontinuation (e.g., QTc > 500 ms or a change from baseline of > 60 ms).
-
-
Data Reporting: All ECG results, including raw data and corrected values, must be meticulously recorded. Any value exceeding pre-specified thresholds must be reported to the medical monitor immediately.
Protocol 2: VCAM-1 Expression Assay in Human Endothelial Cells
-
Objective: To quantify the in vitro effect of this compound on inflammatory-mediated VCAM-1 expression.
-
Methodology:
-
Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) under standard conditions.
-
Pre-treatment: Incubate HUVEC monolayers with varying concentrations of this compound (e.g., 10-100 µM) or a vehicle control for a specified period (e.g., 24-48 hours).
-
Stimulation: Induce inflammation by adding a stimulating agent such as Tumor Necrosis Factor-alpha (TNF-α, e.g., 100 U/mL) for 4-6 hours.
-
Flow Cytometry (Protein Expression):
-
Detach the cells and incubate them with a fluorescently-labeled primary antibody specific for human VCAM-1.
-
Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity (MFI), which corresponds to the level of VCAM-1 surface protein expression.
-
-
RT-qPCR (mRNA Expression):
-
Lyse the cells and extract total RNA.
-
Perform reverse transcription to generate cDNA.
-
Use quantitative PCR with primers specific for VCAM-1 and a housekeeping gene (e.g., GAPDH) to determine the relative mRNA expression levels.
-
-
-
Data Analysis: Compare VCAM-1 protein and mRNA expression levels in this compound-treated cells to TNF-α stimulated cells without the drug. A significant reduction indicates inhibitory activity.
Visualizations: Pathways and Workflows
Caption: this compound's proposed anti-inflammatory mechanism of action.
Caption: Clinical management workflow for potential QT prolongation.
References
- 1. Beneficial and harmful effects of this compound need further investigation | EurekAlert! [eurekalert.org]
- 2. This compound: review of the metabolic, antiplatelet and cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective inhibition by probucol of vascular cell adhesion molecule-1 (VCAM-1) expression in human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An investigation of the antiplatelet effects of this compound (AGI-1067) - PubMed [pubmed.ncbi.nlm.nih.gov]
Succinobucol's Stumble in the ARISE Trial: A Technical Deep Dive
For Immediate Release
Technical Support Center – Succinobucol & ARISE Trial Analysis
This document addresses the critical questions surrounding the failure of this compound to meet its primary endpoints in the Aggressive Reduction of Inflammation Stops Events (ARISE) trial. It is intended for researchers, scientists, and drug development professionals seeking a detailed, technical understanding of the trial's outcomes and the underlying scientific principles.
Frequently Asked Questions (FAQs)
Q1: Why was the ARISE trial initiated? What was the scientific rationale for testing this compound?
The ARISE trial was designed to test the hypothesis that targeting oxidative stress and inflammation, key drivers in the pathophysiology of atherosclerosis, could reduce cardiovascular events in patients with recent acute coronary syndrome (ACS).[1] this compound, a derivative of probucol, was a promising candidate due to its potent antioxidant and anti-inflammatory properties.[2] Preclinical studies demonstrated its ability to inhibit the expression of key inflammatory mediators like vascular cell adhesion molecule-1 (VCAM-1) and monocyte chemoattractant protein-1 (MCP-1), which are crucial for the recruitment of inflammatory cells to atherosclerotic plaques.[3]
Q2: What was the primary endpoint of the ARISE trial, and why did this compound fail to achieve it?
The primary endpoint of the ARISE trial was a composite of cardiovascular death, resuscitated cardiac arrest, myocardial infarction (MI), stroke, unstable angina, or coronary revascularization.[1][4] this compound, when added to standard medical therapy, did not show a statistically significant reduction in this composite endpoint compared to placebo. The event rates were nearly identical in both groups, with a hazard ratio of 1.00 (95% CI 0.89–1.13, p=0.96).
The failure to meet the primary endpoint can be attributed to several factors:
-
Inclusion of "Softer" Endpoints: The composite primary endpoint included "softer," more subjective events like coronary revascularization and hospitalization for unstable angina. These events can be influenced by physician discretion and may not be as directly impacted by the drug's mechanism of action as "hard" atherosclerotic events.
-
Lack of Efficacy on All Components: While showing a trend towards reducing "hard" endpoints, this compound did not demonstrate a significant effect on the "softer" components of the primary endpoint, thus diluting the overall result.
-
Unforeseen Adverse Effects: The drug was associated with some unfavorable effects, such as an increase in LDL cholesterol and a decrease in HDL cholesterol, which may have counteracted some of its anti-inflammatory benefits.
Q3: Did this compound show any beneficial effects in the ARISE trial?
Yes. Despite failing to meet its primary endpoint, this compound demonstrated a significant reduction in a key secondary endpoint. This pre-specified secondary endpoint consisted of the "hard" atherosclerotic outcomes: a composite of cardiovascular death, cardiac arrest, MI, or stroke. Patients treated with this compound experienced a 19% relative risk reduction in this composite endpoint compared to the placebo group (6.7% vs. 8.2%, p=0.028). Furthermore, there was a notable 64% relative risk reduction in the incidence of new-onset diabetes in patients without diabetes at baseline.
Q4: What were the key adverse events associated with this compound in the ARISE trial?
The most frequently reported side effect of this compound was diarrhea. More concerning from a cardiovascular standpoint were the observed effects on lipid profiles. Compared to placebo, this compound was associated with an increase in LDL cholesterol and a decrease in HDL cholesterol. There was also a trend towards an increase in hospitalizations for heart failure in the this compound group.
Troubleshooting Guide for Experimental Data Interpretation
Issue: Reconciling the positive preclinical data with the neutral primary endpoint in the ARISE trial.
Possible Explanations & Troubleshooting Steps:
-
Translational Gap: Promising results in animal models do not always translate to human clinical trials.
-
Action: Re-evaluate the preclinical models used. Were they fully representative of the complex pathophysiology of human atherosclerosis in the context of optimal standard of care?
-
-
Endpoint Selection: The choice of a broad composite primary endpoint may have masked the drug's true effect.
-
Action: Analyze the individual components of the primary endpoint separately. As was seen in ARISE, this can reveal significant benefits in more specific, "harder" endpoints.
-
-
Patient Population: The characteristics of the trial population may have influenced the outcome.
-
Action: Conduct subgroup analyses to identify if certain patient populations (e.g., those with higher inflammatory burdens) responded more favorably to this compound.
-
-
Drug Dosing and Metabolism: The dose used in the trial may not have been optimal, or the drug's metabolism in humans might differ from preclinical models.
-
Action: Review pharmacokinetic and pharmacodynamic data from the trial to ensure adequate drug exposure and target engagement.
-
Data Presentation
Table 1: ARISE Trial - Primary and Key Secondary Endpoint Results
| Endpoint | This compound (n=3078) | Placebo (n=3066) | Hazard Ratio (95% CI) | p-value |
| Primary Composite Endpoint | 530 (17.2%) | 529 (17.3%) | 1.00 (0.89–1.13) | 0.96 |
| Components of Primary Endpoint: | ||||
| Cardiovascular Death, Resuscitated Cardiac Arrest, MI, or Stroke | 207 (6.7%) | 252 (8.2%) | 0.81 (0.68–0.98) | 0.029 |
| Coronary Revascularization | Not specified | Not specified | Not specified | - |
| Unstable Angina | Not specified | Not specified | Not specified | - |
| Secondary Endpoint: New-Onset Diabetes | 30 of 1923 (1.6%) | 82 of 1950 (4.2%) | 0.37 (0.24–0.56) | <0.0001 |
Data sourced from The Lancet, 2008.
Table 2: Key Adverse Events in the ARISE Trial
| Adverse Event | This compound | Placebo |
| Diarrhea | 23% | - |
| Increased LDL Cholesterol | Observed | - |
| Decreased HDL Cholesterol | Observed | - |
| Heart Failure Hospitalizations (trend) | Increased | - |
| Bleeding Episodes (serious) | 32 | 18 |
| Anemia (serious) | 37 | 10 |
Data compiled from various sources.
Experimental Protocols
Inhibition of VCAM-1 and MCP-1 Expression (General Methodology)
While specific, detailed protocols for this compound are proprietary, the general methodology for assessing the inhibition of VCAM-1 and MCP-1 expression in preclinical studies involves the following steps:
-
Cell Culture: Human aortic endothelial cells (HAECs) or similar relevant cell lines are cultured in appropriate media.
-
Stimulation: The cells are stimulated with an inflammatory agent, such as tumor necrosis factor-alpha (TNF-α), to induce the expression of VCAM-1 and MCP-1.
-
Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period before or during stimulation.
-
Measurement of Expression:
-
Protein Level: VCAM-1 expression on the cell surface is typically quantified using flow cytometry with a specific anti-VCAM-1 antibody.
-
mRNA Level: The expression of VCAM-1 and MCP-1 mRNA is measured using quantitative real-time polymerase chain reaction (qRT-PCR).
-
-
Data Analysis: The results are analyzed to determine the dose-dependent inhibitory effect of this compound on the expression of these inflammatory molecules.
Visualizations
Caption: this compound's Anti-Inflammatory Mechanism.
Caption: ARISE Clinical Trial Workflow.
Caption: Logical Analysis of ARISE Trial Failure.
References
Strategies to mitigate Succinobucol-induced LDL increase
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Succinobucol. Our goal is to help you navigate potential challenges during your experiments, with a focus on understanding and addressing the observed increase in low-density lipoprotein (LDL) cholesterol.
Frequently Asked Questions (FAQs)
Q1: We observed an increase in LDL cholesterol in our human cell line/animal model treated with this compound. Is this a known effect?
A1: Yes, an increase in LDL cholesterol is a documented effect of this compound in human clinical trials. While preclinical studies in some animal models have shown a decrease in non-HDL cholesterol, human studies have reported a paradoxical increase in LDL-C levels.[1][2][3][4] This is a critical consideration for clinical development and requires careful monitoring and potentially strategic mitigation in your experimental designs.
Q2: What is the proposed mechanism for the this compound-induced increase in LDL cholesterol?
A2: The precise mechanism for the LDL-C increase with this compound is not fully elucidated. However, based on its structural similarity to Probucol and known lipid metabolic pathways, several hypotheses can be considered for investigation:
-
Altered LDL Particle Metabolism: this compound, like its parent compound Probucol, may alter the structure and metabolic properties of LDL particles, potentially leading to a decreased clearance rate by the LDL receptor or alternative pathways.[5]
-
Increased Apolipoprotein B (ApoB) Production or Secretion: An increase in the production or secretion of ApoB-containing lipoproteins from the liver could lead to higher circulating LDL levels. Each LDL particle contains one molecule of ApoB, making ApoB a direct measure of atherogenic particle number.
-
Modulation of Cholesteryl Ester Transfer Protein (CETP) Activity: Probucol has been shown to enhance the activity of CETP, which facilitates the transfer of cholesteryl esters from HDL to LDL particles. This can lead to larger, more cholesterol-rich LDL particles and a decrease in HDL-C. While this compound's effect on CETP is not as well-defined, this remains a plausible area for investigation.
Q3: What strategies can we investigate to mitigate the this compound-induced LDL increase in our experiments?
A3: Currently, there are no clinically validated strategies specifically for mitigating this compound-induced LDL increase. However, based on the mechanisms of action of established lipid-lowering agents, the following combination therapies could be explored experimentally. These strategies are proposed for research purposes and require validation.
-
Co-administration with Statins: Statins inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis, which upregulates LDL receptor expression on hepatocytes and increases LDL clearance from the circulation. Combining this compound with a statin could counteract the LDL-raising effect.
-
Combination with PCSK9 Inhibitors: Proprotein convertase subtilisin/kexin type 9 (PCSK9) inhibitors are monoclonal antibodies that prevent the degradation of LDL receptors, thereby increasing their availability to clear LDL from the blood. This is a potent LDL-lowering mechanism that could be tested in conjunction with this compound.
-
Combination with Ezetimibe: Ezetimibe inhibits the intestinal absorption of cholesterol, reducing the delivery of cholesterol to the liver and subsequently lowering circulating LDL levels. This offers a different mechanism of action that could be complementary to this compound.
Troubleshooting Guide
Issue: Unexpectedly high LDL-C levels in this compound-treated groups.
Troubleshooting Steps:
-
Confirm Dosing and Administration: Verify the correct dosage and administration protocol for this compound in your specific model.
-
Lipid Profile Analysis: Conduct a comprehensive lipid panel analysis, including total cholesterol, HDL-C, triglycerides, and a direct measurement of LDL-C or ApoB particle number.
-
Investigate Potential Mechanisms: Design experiments to explore the potential mechanisms mentioned in FAQ 2. This could involve measuring CETP activity, LDL receptor expression, and ApoB synthesis rates.
-
Test Mitigation Strategies: Based on your findings, consider initiating co-treatment experiments with statins, PCSK9 inhibitors, or ezetimibe as outlined in FAQ 3 and the experimental protocols below.
Quantitative Data Summary
The following tables summarize the observed effects of this compound on lipid parameters from clinical trials.
Table 1: Percentage Change in LDL and HDL Cholesterol with this compound Treatment
| Study/Trial | Treatment Group | LDL Cholesterol Change | HDL Cholesterol Change |
| Randomized Clinical Trial | This compound | +4% | -14% |
| Randomized Clinical Trial | Placebo | -9% | -1% |
| The Lancet Article | This compound | Increased (p<0.0001 vs placebo) | Decreased (p<0.0001 vs placebo) |
Experimental Protocols
Protocol 1: Investigating the Efficacy of Co-administering Atorvastatin to Mitigate this compound-Induced LDL Increase in a Murine Model
-
Animal Model: Utilize a suitable mouse model, such as C57BL/6J mice on a high-fat diet or an ApoE knockout model.
-
Grouping (n=10 per group):
-
Group 1: Vehicle control
-
Group 2: this compound (clinically relevant dose)
-
Group 3: Atorvastatin (standard dose)
-
Group 4: this compound + Atorvastatin
-
-
Treatment Period: 4-8 weeks.
-
Sample Collection: Collect blood samples at baseline and at the end of the treatment period for lipid analysis. Harvest liver tissue for molecular analysis.
-
Lipid Analysis: Measure total cholesterol, HDL-C, LDL-C (by ultracentrifugation or direct enzymatic assay), and triglycerides. Measure plasma ApoB levels by ELISA.
-
Molecular Analysis (Liver Tissue):
-
Western Blot/qPCR: Analyze the protein and mRNA expression levels of the LDL receptor (LDLR) and HMG-CoA reductase (HMGCR).
-
-
Data Analysis: Compare lipid profiles and protein/mRNA expression levels between the different treatment groups.
Protocol 2: Assessing the Impact of a PCSK9 Inhibitor on this compound's Effect on LDL-C
-
Cell Model: Use a human hepatocyte cell line such as HepG2.
-
Treatment Groups:
-
Control (vehicle)
-
This compound
-
PCSK9 inhibitor (e.g., Evolocumab or Alirocumab)
-
This compound + PCSK9 inhibitor
-
-
Experimental Procedure:
-
Culture HepG2 cells to confluence.
-
Treat cells with the respective compounds for 24-48 hours.
-
Analyze the supernatant for ApoB concentration (as a surrogate for VLDL/LDL secretion).
-
Lyse the cells and perform Western blotting to determine the protein levels of the LDL receptor.
-
-
Data Analysis: Quantify and compare ApoB secretion and LDL receptor protein levels across the treatment groups.
Visualizations
Caption: Hypothesized pathways of this compound-induced LDL increase and points of intervention.
References
- 1. Effects of the antioxidant this compound (AGI-1067) on human atherosclerosis in a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beneficial and harmful effects of this compound need further investigation | EurekAlert! [eurekalert.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Studies on the mechanism of action of probucol - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Succinobucol and Other VCAM-1 Inhibitors for Researchers
For Immediate Release
A Head-to-Head Look at VCAM-1 Inhibition: Succinobucol and its Contemporaries in Preclinical Research
This guide offers a comparative overview of this compound (AGI-1067) and other notable Vascular Cell Adhesion Molecule-1 (VCAM-1) inhibitors, designed for researchers, scientists, and drug development professionals. VCAM-1 is a critical cell adhesion molecule involved in inflammatory responses and is a key target in the development of novel therapeutics for a range of diseases, including atherosclerosis, asthma, and rheumatoid arthritis. This document provides a data-centric comparison of the inhibitory performance of these compounds, details of experimental protocols for their evaluation, and a visualization of the VCAM-1 signaling pathway.
Performance Comparison of VCAM-1 Inhibitors
The following table summarizes the available quantitative data on the inhibitory potency of this compound and other selected VCAM-1 inhibitors. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. It is important to note that these values are derived from various studies and experimental conditions, which may influence direct comparisons.
| Inhibitor | Type | Target Organism/Cell Line | IC50 Value | Reference(s) |
| This compound (AGI-1067) | Small Molecule | Not specified in source | 6 µM | [1] |
| Probucol | Small Molecule | Human Umbilical Vein Endothelial Cells (HUVEC) | ~50 µM (concentration for ~45% inhibition) | [2] |
| Halichlorine | Natural Product (Marine Alkaloid) | Not specified in source | 7 µg/mL | [3] |
| BAY 11-7082 | Small Molecule | Human Endothelial Cells | 5-10 µM (for VCAM-1 surface expression) | [1] |
| BMS-345541 | Small Molecule | Human Umbilical Vein Endothelial Cells (HUVEC) | 5 µM (for TNF-α-induced expression) | [1] |
Note: Direct comparison of IC50 values should be approached with caution due to potential variations in experimental methodologies across different studies.
VCAM-1 Signaling Pathway
The diagram below illustrates the signaling cascade initiated by the expression of VCAM-1 on the surface of endothelial cells, leading to leukocyte adhesion and transmigration. Understanding this pathway is crucial for identifying strategic points of therapeutic intervention.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the efficacy of VCAM-1 inhibitors.
TNF-α-Induced VCAM-1 Expression in HUVECs
This assay is fundamental for assessing a compound's ability to inhibit the cytokine-induced expression of VCAM-1 on endothelial cells.
Objective: To quantify the inhibition of TNF-α-induced VCAM-1 expression on Human Umbilical Vein Endothelial Cells (HUVECs) by a test compound.
Methodology:
-
Cell Culture: HUVECs are cultured to confluence in 24-well plates in appropriate endothelial cell growth medium.
-
Compound Treatment: Cells are pre-incubated with various concentrations of the test compound (e.g., this compound) or vehicle control for a specified period (e.g., 1-2 hours).
-
Stimulation: Tumor Necrosis Factor-alpha (TNF-α) is added to the wells (final concentration typically 10 ng/mL) to induce VCAM-1 expression, and the cells are incubated for a further 4-6 hours.
-
Cell Lysis and VCAM-1 Quantification:
-
For Cell-Based ELISA: Cells are fixed and permeabilized. A primary antibody specific to VCAM-1 is added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). A substrate is then added, and the resulting colorimetric change is measured using a microplate reader. The absorbance is proportional to the amount of VCAM-1 expressed.
-
For Flow Cytometry: Cells are detached and stained with a fluorescently labeled anti-VCAM-1 antibody. The fluorescence intensity of the cell population is then analyzed using a flow cytometer to quantify the level of VCAM-1 surface expression.
-
Cell-Based ELISA for VCAM-1 Quantification
This method provides a quantitative measure of VCAM-1 protein expression on the cell surface.
Objective: To quantify the amount of VCAM-1 protein on the surface of endothelial cells following treatment with an inhibitor and/or a stimulant.
Methodology:
-
Plate Coating and Cell Seeding: 96-well plates are coated with an appropriate attachment factor (e.g., gelatin), and endothelial cells (e.g., HUVECs) are seeded and grown to confluence.
-
Treatment and Stimulation: Cells are treated with the inhibitor and stimulant as described in the TNF-α induction protocol.
-
Fixation and Blocking: The cell monolayer is fixed with paraformaldehyde and then blocked with a protein solution (e.g., BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: A primary antibody against VCAM-1 is added to the wells and incubated. After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody is added and incubated.
-
Detection: After a final wash, a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution is added. The HRP enzyme catalyzes the conversion of TMB to a blue product, which turns yellow upon the addition of a stop solution.
-
Measurement: The absorbance is read at 450 nm using a microplate reader. The intensity of the color is directly proportional to the amount of VCAM-1 expressed on the cell surface.
Leukocyte-Endothelial Cell Adhesion Assay
This functional assay assesses the ability of an inhibitor to block the adhesion of leukocytes to an endothelial cell monolayer.
Objective: To determine the effect of a VCAM-1 inhibitor on the adhesion of leukocytes to activated endothelial cells.
Methodology:
-
Endothelial Cell Monolayer Preparation: Endothelial cells (e.g., HUVECs) are grown to a confluent monolayer in a multi-well plate. The monolayer is then activated with an inflammatory stimulus like TNF-α (10 ng/mL) for 4-6 hours to induce VCAM-1 expression. The cells are pre-treated with the test inhibitor or vehicle control before stimulation.
-
Leukocyte Labeling: A suspension of leukocytes (e.g., monocytes or a monocytic cell line like U937) is labeled with a fluorescent dye (e.g., Calcein-AM).
-
Co-culture: The labeled leukocytes are added to the activated endothelial cell monolayer and incubated for a specific period (e.g., 30-60 minutes) to allow for adhesion.
-
Washing: Non-adherent leukocytes are removed by gentle washing with a buffer.
-
Quantification: The number of adherent, fluorescent leukocytes is quantified by either:
-
Fluorescence Microscopy: Counting the number of fluorescent cells in several fields of view per well.
-
Fluorometric Plate Reader: Measuring the total fluorescence intensity of each well after lysing the cells. The reduction in fluorescence in inhibitor-treated wells compared to control wells indicates the inhibitory effect on leukocyte adhesion.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for evaluating a potential VCAM-1 inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective inhibition by probucol of vascular cell adhesion molecule-1 (VCAM-1) expression in human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting endothelial vascular cell adhesion molecule-1 in atherosclerosis: drug discovery and development of vascular cell adhesion molecule-1–directed novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Target Engagement of Succinobucol in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the cellular target engagement of Succinobucol. It outlines key molecular targets, compares its activity with alternative modulators, and provides detailed experimental protocols for robust target validation.
This compound, a derivative of probucol, is recognized for its antioxidant and anti-inflammatory properties. Its mechanism of action is multifaceted, primarily involving the modulation of key signaling pathways related to inflammation and oxidative stress. Validating the engagement of this compound with its intended molecular targets within a cellular context is a critical step in understanding its therapeutic potential and advancing its development.
Comparative Analysis of this compound and Alternatives
To objectively assess the performance of this compound, its activity is compared with other known modulators of its primary targets: Vascular Cell Adhesion Molecule-1 (VCAM-1), Nuclear factor erythroid 2-related factor 2 (Nrf2), and Heme Oxygenase-1 (HO-1).
VCAM-1 Inhibition
This compound has been shown to inhibit the expression of VCAM-1, an adhesion molecule implicated in inflammatory processes.
| Compound | Target | Assay Type | IC50/EC50 | Cell Type |
| This compound | VCAM-1 | VCAM-1 Expression Assay | 6 µM | Not Specified |
| Probucol | VCAM-1 | VCAM-1 Expression Assay | ~50 µM | Human Umbilical Vein Endothelial Cells (HUVEC)[1] |
| BAY 11-7082 | IKK (upstream of VCAM-1) | Not Specified | Not Specified | Not Specified |
Nrf2 Activation
| Compound | Target | Assay Type | EC50 | Cell Type |
| This compound | Nrf2 | ARE Reporter Assay | Data not available | - |
| Probucol | Nrf2 | Western Blot (Nrf2 accumulation) | Not applicable (qualitative) | Rat spinal cord tissue, Mouse brain |
| Sulforaphane | Nrf2 | ARE Reporter Assay | 33 µM | AREc32 (MCF7 derivative) |
| Curcumin | Nrf2 | ARE Reporter Assay | 36 µM | AREc32 (MCF7 derivative) |
| tBHQ | Nrf2 | ARE Reporter Assay | >30 µM | AREc32 (MCF7 derivative) |
Heme Oxygenase-1 (HO-1) Induction
Probucol, the parent compound of this compound, is known to induce the expression of the antioxidant enzyme Heme Oxygenase-1 (HO-1). It is plausible that this compound shares this activity.
| Compound | Target | Assay Type | EC50 | Cell Type |
| This compound | HO-1 | Western Blot/qRT-PCR | Data not available | - |
| Probucol | HO-1 | Western Blot/Activity Assay | Not applicable (qualitative) | Rabbit Aortic Smooth Muscle Cells |
| Hemin | HO-1 | HO-1 Promoter Luciferase Assay | Positive Control | 4.5 kb + 220 bp HO-1-Luc cells |
| Aspirin | HO-1 | Western Blot | 30-300 µM (dose-dependent increase) | Human Umbilical Vein Endothelial Cells (HUVEC) |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's target engagement.
VCAM-1 Expression Inhibition Assay
This assay quantifies the ability of this compound to inhibit the cytokine-induced expression of VCAM-1 on the surface of endothelial cells.
a. Cell Culture and Treatment:
-
Culture human umbilical vein endothelial cells (HUVECs) in appropriate media until they reach confluence.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) or vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulate the cells with a pro-inflammatory cytokine such as Tumor Necrosis Factor-alpha (TNF-α; e.g., 10 ng/mL) for 4-6 hours to induce VCAM-1 expression.
b. Western Blot Analysis:
-
Lyse the cells and quantify total protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for VCAM-1 and a loading control (e.g., GAPDH or β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensity using densitometry.
c. Flow Cytometry Analysis:
-
Detach the cells using a non-enzymatic cell dissociation solution.
-
Stain the cells with a fluorescently labeled primary antibody against VCAM-1.
-
Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity, which corresponds to the level of VCAM-1 surface expression.
Nrf2/Antioxidant Response Element (ARE) Reporter Assay
This assay measures the activation of the Nrf2 pathway by quantifying the expression of a reporter gene under the control of an Antioxidant Response Element (ARE).
a. Cell Line and Transfection:
-
Utilize a stable cell line expressing a luciferase reporter gene driven by an ARE promoter (e.g., AREc32 cells).
-
Alternatively, transiently transfect a suitable cell line (e.g., HepG2 or HEK293T) with a plasmid containing the ARE-luciferase reporter construct.
b. Compound Treatment:
-
Plate the cells in a 96-well plate.
-
Treat the cells with a range of this compound concentrations (e.g., 1, 5, 10, 25, 50, 100 µM), a known Nrf2 activator (e.g., sulforaphane) as a positive control, and a vehicle control for 16-24 hours.
c. Luciferase Assay:
-
Lyse the cells and add a luciferase substrate.
-
Measure the luminescence using a plate reader.
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration to account for differences in cell number and transfection efficiency.
Heme Oxygenase-1 (HO-1) Induction Assay
This assay determines the ability of this compound to induce the expression of the HO-1 protein.
a. Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., HUVECs or macrophages like RAW 264.7) to sub-confluence.
-
Treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100 µM), a known HO-1 inducer (e.g., hemin or cobalt protoporphyrin) as a positive control, and a vehicle control for 6-24 hours.
b. Western Blot Analysis:
-
Lyse the cells and determine the total protein concentration.
-
Perform SDS-PAGE and western blotting as described for the VCAM-1 assay, using a primary antibody specific for HO-1 and a suitable loading control.
-
Quantify the induction of HO-1 protein expression by densitometry.
c. Quantitative Real-Time PCR (qRT-PCR):
-
Isolate total RNA from the treated cells and synthesize cDNA.
-
Perform qRT-PCR using primers specific for HO-1 and a housekeeping gene (e.g., GAPDH or ACTB).
-
Calculate the relative fold change in HO-1 mRNA expression using the ΔΔCt method.
Visualizing Cellular Pathways and Workflows
To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.
References
- 1. Selective inhibition by probucol of vascular cell adhesion molecule-1 (VCAM-1) expression in human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of the Nrf2/ARE signaling pathway by probucol contributes to inhibiting inflammation and neuronal apoptosis after spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of the Nrf2/ARE signaling pathway by probucol contributes to inhibiting inflammation and neuronal apoptosis after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probucol, a “non-statin” cholesterol-lowering drug, ameliorates D-galactose induced cognitive deficits by alleviating oxidative stress via Keap1/Nrf2 signaling pathway in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probucol, a "non-statin" cholesterol-lowering drug, ameliorates D-galactose induced cognitive deficits by alleviating oxidative stress via Keap1/Nrf2 signaling pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Succinobucol and Statins: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Succinobucol and statins, supported by available experimental data. Due to a lack of direct head-to-head clinical trials comparing this compound with statins, this guide draws upon data from studies on its parent compound, Probucol, in comparison to statins, as well as findings from a major clinical trial on this compound.
Executive Summary
Statins are the established first-line therapy for hypercholesterolemia, primarily functioning by inhibiting HMG-CoA reductase to lower LDL-cholesterol (LDL-C).[1][2] this compound, a derivative of Probucol, was developed for its antioxidant and anti-inflammatory properties.[3] However, clinical trial data for this compound have not demonstrated a significant cardiovascular benefit over placebo for primary endpoints.[3][4] In contrast, numerous large-scale trials have proven the efficacy of statins in reducing cardiovascular events.
Direct comparative studies between this compound and statins are not available in published literature. Therefore, this guide presents a comparison based on clinical trials of Probucol versus various statins and the key clinical trial of this compound against a placebo. The available evidence suggests that statins are significantly more effective at lowering LDL-C. While this compound has shown some potential in reducing new-onset diabetes, it has also been associated with unfavorable lipid profile changes, such as increased LDL-C and decreased HDL-C, and safety concerns like an increased incidence of atrial fibrillation.
Lipid-Lowering Efficacy: A Comparative Overview
Clinical trials comparing Probucol with statins like pravastatin, simvastatin, and lovastatin have consistently demonstrated the superior LDL-C-lowering capability of statins. A significant concern with Probucol, and subsequently observed with this compound, is its tendency to lower high-density lipoprotein cholesterol (HDL-C), which is generally considered a negative attribute for a lipid-modifying agent.
Quantitative Comparison of Lipid Profile Changes
The following tables summarize the percentage change in lipid parameters from baseline as observed in comparative studies of Probucol and statins, and the pivotal trial of this compound.
Table 1: Comparative Efficacy of Probucol vs. Statins on Lipid Profile
| Drug/Dosage | Study Duration | LDL-C Change (%) | HDL-C Change (%) | Total Cholesterol Change (%) | Triglycerides Change (%) |
| Pravastatin 40 mg/day | 16 weeks | Significantly lower than Probucol | Non-significant increase | Significantly lower than Probucol | No significant change |
| Probucol 1 g/day | 16 weeks | Less reduction than Pravastatin | Significant decrease | Less reduction than Pravastatin | No significant change |
| Simvastatin 20 mg/day | 12 weeks | -34% | Significant increase | Significant decrease | Significant decrease |
| Simvastatin 40 mg/day | 12 weeks | -40% | Significant increase | Significant decrease | Significant decrease |
| Probucol 1 g/day | 12 weeks | -8% | Significant decrease | Less reduction than Simvastatin | No data |
| Lovastatin 80 mg/day | 14 weeks | > -40% | +10% to +18% | Significant decrease | No data |
| Probucol 1 g/day | 14 weeks | -10% to -17% | -27% to -33% | Less reduction than Lovastatin | No data |
Data compiled from studies comparing Probucol with Pravastatin, Simvastatin, and Lovastatin.
Table 2: Efficacy of this compound vs. Placebo on Lipid Profile
| Treatment | Study Duration | LDL-C Change (%) | HDL-C Change (%) |
| This compound | Not specified | +4% | -14% |
| Placebo | Not specified | -9% | -1% |
Data from a randomized clinical trial of this compound (AGI-1067).
Anti-Inflammatory and Antioxidant Effects
The primary proposed mechanism of action for this compound and Probucol is their antioxidant and anti-inflammatory properties, distinct from the lipid-lowering mechanism of statins.
In a clinical trial, this compound was shown to reduce plasma myeloperoxidase by 6%, suggesting an anti-inflammatory effect. However, it did not significantly affect high-sensitivity C-reactive protein (hs-CRP) levels compared to placebo. Statins, in addition to their lipid-lowering effects, have demonstrated anti-inflammatory properties, including the ability to reduce hs-CRP levels.
Cardiovascular Outcomes
Large-scale clinical trials have unequivocally shown that statins significantly reduce the risk of major cardiovascular events. In contrast, a major clinical trial of this compound in patients with recent acute coronary syndromes did not show a reduction in the primary composite endpoint of cardiovascular death, resuscitated cardiac arrest, myocardial infarction, stroke, unstable angina, or coronary revascularization compared to placebo. While a reduction was observed in a composite secondary endpoint (cardiovascular death, cardiac arrest, myocardial infarction, or stroke), the overall results did not support its use for this indication.
Experimental Protocols
Lipid Profile Measurement
In the cited clinical trials, lipid profiles are typically measured from blood samples collected after a period of fasting (usually 12-14 hours). Standard laboratory procedures are used to determine the concentrations of total cholesterol, HDL-C, and triglycerides. LDL-C is often calculated using the Friedewald formula, provided the triglyceride level is not excessively high. For more precise measurements, especially in research settings, preparative ultracentrifugation can be used to directly measure LDL-C.
High-Sensitivity C-Reactive Protein (hs-CRP) Measurement
hs-CRP is measured from a serum or plasma sample. High-sensitivity assays, such as nephelometry and turbidimetry, are required to detect the low levels of inflammation associated with cardiovascular risk. These automated methods provide reliable and comparable results for risk stratification. According to the CDC and AHA, hs-CRP levels are categorized as low risk (<1 mg/L), average risk (1 to 3 mg/L), and high risk (>3 mg/L) for cardiovascular disease.
Signaling Pathways and Experimental Workflows
Statin Mechanism of Action
Statins competitively inhibit HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. This inhibition leads to a reduction in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on the surface of hepatocytes. The increased number of LDL receptors enhances the clearance of LDL-C from the bloodstream.
Statin's inhibition of HMG-CoA reductase.
Proposed Antioxidant Mechanism of this compound/Probucol
The primary anti-atherosclerotic effect of Probucol and its derivative this compound is attributed to their potent antioxidant properties. They are thought to inhibit the oxidative modification of LDL, a key step in the development of atherosclerosis. This compound has also been shown to increase glutathione (GSH) levels by upregulating glutamate cysteine ligase (GCL) activity, potentially through the Nrf2/ARE pathway, which protects against oxidative stress.
References
- 1. Statin Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. This compound: review of the metabolic, antiplatelet and cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beneficial and harmful effects of this compound need further investigation | EurekAlert! [eurekalert.org]
Validating the Anti-inflammatory Mechanism of Succinobucol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory mechanisms of Succinobucol, a derivative of Probucol, with other anti-inflammatory alternatives. The information presented is supported by experimental data from preclinical and clinical studies to aid in the evaluation of its therapeutic potential.
Overview of this compound's Anti-inflammatory Action
This compound (AGI-1067) is a phenolic antioxidant with demonstrated anti-inflammatory properties.[1] Its primary mechanism of action in an inflammatory context involves the inhibition of vascular cell adhesion molecule-1 (VCAM-1) expression, a key mediator in the recruitment of leukocytes to sites of inflammation.[2] This action, coupled with its potent antioxidant effects, contributes to its therapeutic potential in inflammatory conditions such as atherosclerosis.[3][4]
Comparative Performance Data
The following tables summarize the available quantitative data on this compound and its parent compound, Probucol, in relevant in vitro and in vivo assays. For comparative context, data for the corticosteroid Dexamethasone, a standard anti-inflammatory agent, is included where available from separate studies.
Table 1: In Vitro Inhibition of VCAM-1 Expression
| Compound | Assay System | Stimulant | Concentration | % Inhibition of VCAM-1 Expression | IC50 | Reference(s) |
| This compound (AGI-1067) | Human Aortic Endothelial Cells | TNF-α | - | - | 6 µM | [2] |
| Probucol | Human Umbilical Vein Endothelial Cells (HUVEC) | TNF-α (100 U/ml) | 50 µM | ~45% (protein, 48h), ~40% (mRNA, 48h) | - | |
| Dexamethasone | Human Umbilical Vein Endothelial Cells (HUVEC) | IL-1α (50 U/mL) | Not specified | Strong suppression | - |
Note: Direct head-to-head comparative studies are limited. Data for Dexamethasone is from a separate study and is presented for contextual comparison.
Table 2: In Vitro Antioxidant Activity
| Compound | Assay | IC50 | Reference(s) |
| This compound | DPPH radical scavenging | Not significantly different from Probucol or Ascorbic Acid | |
| Probucol | DPPH radical scavenging | Not significantly different from this compound or Ascorbic Acid |
Table 3: Clinical Biomarkers of Inflammation (ARISE Trial)
| Biomarker | Treatment Group (this compound) | Placebo Group | p-value | Reference(s) |
| Myeloperoxidase | Reduced by 6% | - | <0.05 | |
| hs-CRP | Not significantly different | Not significantly different | - |
Signaling Pathways and Experimental Workflows
Proposed Anti-inflammatory Signaling Pathway of this compound
This compound's primary anti-inflammatory effect is attributed to the inhibition of VCAM-1 expression. This is thought to occur through its antioxidant properties, which may interfere with reactive oxygen species (ROS)-sensitive gene expression. Some evidence suggests this may be independent of the canonical NF-κB pathway.
Caption: Proposed anti-inflammatory mechanism of this compound.
Experimental Workflow for VCAM-1 Expression Assay
The following diagram illustrates a typical workflow for assessing the effect of this compound on VCAM-1 expression in endothelial cells.
Caption: Workflow for VCAM-1 expression analysis.
Detailed Experimental Protocols
VCAM-1 Protein Expression by Flow Cytometry
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media until they reach confluence in 6-well plates.
-
Pre-treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 1-50 µM) or a vehicle control (e.g., DMSO) for a specified period (e.g., 2 hours).
-
Stimulation: Following pre-treatment, the media is replaced with fresh media containing the inflammatory stimulus, TNF-α (e.g., 100 U/ml), along with the respective concentrations of this compound or vehicle.
-
Incubation: The cells are incubated for 24 to 48 hours to allow for VCAM-1 protein expression.
-
Cell Harvesting and Staining: Cells are washed with PBS and detached using a non-enzymatic cell dissociation solution. The cell suspension is then incubated with a fluorescently-labeled primary antibody specific for human VCAM-1.
-
Flow Cytometry: The fluorescence intensity of the cell population is measured using a flow cytometer. The geometric mean fluorescence intensity is used to quantify the level of VCAM-1 expression.
-
Data Analysis: The percentage inhibition of VCAM-1 expression by this compound is calculated relative to the vehicle-treated, TNF-α stimulated control.
NF-κB Activity by Luciferase Reporter Assay
-
Cell Line: A stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element is used (e.g., HEK293-NF-κB-luc).
-
Cell Seeding: Cells are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells are pre-treated with this compound or a positive control inhibitor (e.g., an IKK inhibitor) for 1-2 hours.
-
Stimulation: Cells are then stimulated with an NF-κB activator, such as TNF-α (e.g., 20 ng/ml), for a defined period (e.g., 6 hours).
-
Lysis and Luciferase Assay: The cells are lysed, and the luciferase substrate is added to the cell lysate.
-
Luminescence Measurement: The luminescence, which is proportional to the NF-κB transcriptional activity, is measured using a luminometer.
-
Data Normalization and Analysis: Luciferase activity is normalized to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration to account for variations in cell number and transfection efficiency. The inhibitory effect of this compound is expressed as a percentage of the activity in the stimulated, vehicle-treated cells.
Antioxidant Capacity by DPPH Assay
-
Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Assay Procedure: Different concentrations of this compound are mixed with the DPPH solution in a 96-well plate. Ascorbic acid is used as a positive control.
-
Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a microplate reader. The decrease in absorbance corresponds to the radical scavenging activity of the compound.
-
IC50 Calculation: The concentration of this compound required to scavenge 50% of the DPPH radicals (IC50) is calculated from a dose-response curve.
Conclusion
This compound demonstrates a clear anti-inflammatory effect, primarily through the inhibition of VCAM-1 expression, which is likely mediated by its antioxidant properties. While its efficacy in preclinical models of atherosclerosis is evident, clinical trial results on hard cardiovascular endpoints have been mixed. The available data suggests that this compound's mechanism may differ from classical anti-inflammatory agents like corticosteroids. Further head-to-head comparative studies are warranted to precisely position this compound within the landscape of anti-inflammatory therapeutics and to fully elucidate its NF-κB-dependent or -independent mechanisms.
References
A Head-to-Head Comparison of Succinobucol and Other Antioxidants: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of Succinobucol and other prominent antioxidants. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to aid in the evaluation of these compounds for therapeutic development.
Introduction
Oxidative stress is a key pathological driver in a multitude of diseases, including atherosclerosis and other cardiovascular conditions. Antioxidants, by neutralizing reactive oxygen species (ROS), represent a promising therapeutic strategy. This compound (AGI-1067), a derivative of Probucol, is a lipophilic antioxidant with demonstrated anti-inflammatory properties. This guide provides a head-to-head comparison of this compound with its parent compound, Probucol, and other well-established antioxidants such as Vitamin E and Coenzyme Q10 (CoQ10), focusing on their efficacy in relevant preclinical models.
Data Presentation: Quantitative Comparison of Antioxidant Activity
The following tables summarize the in vitro antioxidant capacity of this compound and its comparators. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.
Table 1: In Vitro Radical Scavenging Activity (DPPH Assay)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging ability of a compound. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
| Compound | IC50 (µM) | Source |
| This compound | Not significantly different from Probucol or Ascorbic Acid | [1] |
| Probucol | Not significantly different from this compound or Ascorbic Acid | [1] |
| Ascorbic Acid (Vitamin C) | Not significantly different from this compound or Probucol | [1] |
| Vitamin E (α-tocopherol) | ~42.86 µg/mL (~99.5 µM) | [2] |
| Coenzyme Q10 (Ubiquinol) | ~387 µM | [3] |
Note: The study on this compound and Probucol stated no significant difference compared to Ascorbic Acid but did not provide a specific IC50 value. The Vitamin E IC50 was converted from µg/mL assuming the molecular weight of α-tocopherol (~430.7 g/mol ).
Table 2: Cellular Antioxidant Activity (CAA)
The Cellular Antioxidant Activity (CAA) assay measures the ability of an antioxidant to prevent the formation of fluorescent dichlorofluorescein (DCF) by peroxyl radicals within human hepatocarcinoma HepG2 cells, providing a more biologically relevant measure of antioxidant efficacy.
| Compound | CAA Value (µmol of Quercetin Equivalents / 100 µmol of compound) | Source |
| This compound | Data not available | |
| Probucol | Data not available | |
| Vitamin E (α-tocopherol) | Data not available in this format | |
| Coenzyme Q10 | Data not available in this format | |
| Quercetin (Reference) | 100 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. Store in a dark, airtight container.
-
Prepare a series of dilutions of the test compounds (this compound, Probucol, Vitamin E, Coenzyme Q10) and a positive control (e.g., Ascorbic Acid) in the same solvent.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume (e.g., 100 µL) of each dilution of the test compounds and positive control to separate wells.
-
Add an equal volume (e.g., 100 µL) of the DPPH working solution to each well.
-
Include a blank control containing only the solvent and a negative control containing the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Cellular Antioxidant Activity (CAA) Assay
Principle: This cell-based assay measures the ability of antioxidants to inhibit the oxidation of the non-fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to the highly fluorescent 2',7'-dichlorofluorescein (DCF) by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
Protocol:
-
Cell Culture:
-
Seed human hepatocarcinoma (HepG2) cells in a 96-well, black, clear-bottom microplate at a density that will result in a confluent monolayer after 24 hours.
-
-
Loading with DCFH-DA:
-
Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS).
-
Incubate the cells with a solution of DCFH-DA (e.g., 25 µM) for 1 hour at 37°C.
-
-
Treatment with Antioxidants:
-
Remove the DCFH-DA solution and wash the cells again.
-
Add the test compounds (this compound, etc.) at various concentrations to the cells and incubate for a specified time (e.g., 1 hour).
-
-
Induction of Oxidative Stress:
-
Add AAPH solution (e.g., 600 µM) to all wells except the negative control wells.
-
-
Measurement:
-
Immediately begin measuring the fluorescence intensity (excitation ~485 nm, emission ~538 nm) every 5 minutes for 1 hour using a microplate reader.
-
-
Calculation:
-
Calculate the area under the curve (AUC) for the fluorescence versus time plot for both the control and the antioxidant-treated wells.
-
The CAA value is calculated as: CAA unit = 100 - (∫SA / ∫CA) * 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
-
Inhibition of VCAM-1 Expression Assay
Principle: This assay determines the ability of a compound to inhibit the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) on the surface of endothelial cells, typically induced by an inflammatory stimulus like TNF-α. VCAM-1 expression can be quantified using methods such as flow cytometry or ELISA.
Protocol (using ELISA):
-
Cell Culture:
-
Culture human umbilical vein endothelial cells (HUVECs) in a 96-well plate until confluent.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for a specific duration (e.g., 24 hours).
-
-
Stimulation:
-
Induce VCAM-1 expression by adding an inflammatory stimulus, such as TNF-α (e.g., 10 ng/mL), to the wells and incubate for a further period (e.g., 6 hours).
-
-
ELISA Procedure:
-
Fix the cells and block non-specific binding sites.
-
Incubate with a primary antibody specific for human VCAM-1.
-
Wash the wells and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate for the enzyme and measure the resulting colorimetric change using a microplate reader.
-
-
Analysis:
-
Quantify the VCAM-1 expression by comparing the absorbance values of the treated cells to the stimulated and unstimulated controls.
-
Mandatory Visualization
Signaling Pathways
The antioxidant and anti-inflammatory effects of this compound and related compounds are mediated through complex signaling pathways. Below are diagrams illustrating these mechanisms.
Caption: General antioxidant mechanism of phenolic compounds like this compound.
Caption: Proposed anti-inflammatory mechanism of this compound via NF-κB pathway.
Experimental Workflow
Caption: Overview of experimental workflow for antioxidant evaluation.
Conclusion
This compound demonstrates potent antioxidant and anti-inflammatory properties, comparable to its parent compound Probucol in in vitro radical scavenging assays. Its mechanism of action involves not only direct ROS scavenging but also the modulation of key inflammatory pathways such as NF-κB and the subsequent expression of adhesion molecules like VCAM-1. While direct comparative data with other antioxidants like Vitamin E and Coenzyme Q10 in cellular assays is limited, the provided protocols offer a framework for such investigations. The unique combination of antioxidant and anti-inflammatory activities positions this compound as a compound of significant interest for further research and development in the context of cardiovascular and other inflammatory diseases. This guide serves as a foundational resource for scientists to design and interpret experiments aimed at further elucidating the therapeutic potential of this compound and other antioxidants.
References
A Comparative Analysis of Succinobucol and Probucol on High-Density Lipoprotein (HDL) Metabolism and Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the differential effects of Succinobucol and its parent compound, probucol, on High-Density Lipoprotein (HDL) cholesterol levels, metabolism, and function. The information is compiled from preclinical and clinical studies to offer an objective assessment supported by experimental data.
Introduction
Probucol, a potent antioxidant with lipid-lowering properties, has a well-documented but paradoxical effect on HDL cholesterol (HDL-C), causing a significant reduction in its plasma concentration. This has led to its discontinuation in several countries. This compound, a derivative of probucol, was developed to retain the antioxidant and anti-inflammatory benefits while potentially mitigating the adverse effects on HDL. This guide delves into the nuances of their impacts on HDL, providing a valuable resource for researchers in cardiovascular drug development.
Quantitative Data on HDL-C and Related Parameters
The following tables summarize the quantitative effects of this compound and probucol on HDL-C and other relevant lipid parameters as reported in various studies.
Table 1: Effects of Probucol on Plasma Lipids
| Parameter | Species | Study Type | Duration | Dosage | Change from Baseline | Reference |
| HDL-C | Human | Clinical Trial | 3 years | - | ↓ 24% | [1] |
| HDL-C | Human | Clinical Trial | 12 weeks | - | ↓ 36.6% | [1] |
| HDL-C | Human | Clinical Trial | - | 1 g/day | ↓ 26% | [1] |
| LDL-C | Human | Clinical Trial | 3 years | - | ↓ 12% | [1] |
| LDL-C | Human | Clinical Trial | 12 weeks | - | ↓ 14% | [1] |
Table 2: Effects of this compound on Plasma Lipids
| Parameter | Species | Study Type | Duration | Dosage | Change from Baseline | Reference |
| HDL-C | Human | Clinical Trial (ARISE) | - | - | ↓ | |
| HDL-C | Monkey (Hypercholesterolemic) | Preclinical | - | Dose-dependent | ↑ | |
| HDL-C | Mouse | Preclinical | 30 days | 10 mg/kg/day | No significant change | |
| Non-HDL-C | Mouse | Preclinical | 30 days | 10 mg/kg/day | ↓ |
Table 3: Comparative Effects of this compound and Probucol in Mice (30-day treatment)
| Parameter | Control | Probucol (10 mg/kg/day) | This compound (10 mg/kg/day) | Reference |
| Total Cholesterol (mg/dL) | 135.4 ± 5.6 | 108.9 ± 4.3 | 109.8 ± 3.9 | |
| HDL-C (mg/dL) | 78.2 ± 3.1 | 75.4 ± 2.9 | 76.9 ± 3.5 | |
| Non-HDL-C (mg/dL) | 57.2 ± 4.8 | 33.5 ± 3.1 | 32.9 ± 2.7 | |
| Triglycerides (mg/dL) | 112.5 ± 7.2 | 105.7 ± 6.8 | 109.1 ± 5.4 | |
| *p < 0.05 vs. control |
Differential Mechanisms of Action on HDL Metabolism
The distinct effects of this compound and probucol on HDL can be attributed to their differential impacts on key proteins and pathways involved in HDL metabolism.
Probucol's Multifaceted Impact on HDL
Probucol is known to decrease HDL-C levels through several mechanisms:
-
Inhibition of ABCA1: Probucol has been shown to inhibit the ATP-binding cassette transporter A1 (ABCA1), which is a crucial protein for the initial lipidation of apolipoprotein A-I (ApoA-I) to form nascent HDL particles.
-
Enhancement of CETP Activity: Probucol increases the activity of cholesteryl ester transfer protein (CETP), which facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins (VLDL and LDL). This leads to smaller, lipid-depleted HDL particles that are cleared more rapidly from circulation.
-
Increased SR-BI Expression: It is suggested that probucol may increase the expression of scavenger receptor class B type I (SR-BI) in the liver. SR-BI is a key receptor for the selective uptake of cholesteryl esters from HDL by the liver.
Despite lowering HDL-C, probucol has demonstrated anti-atherosclerotic properties, which are attributed to its potent antioxidant effects that enhance HDL function. Specifically, probucol can increase the activity of paraoxonase-1 (PON1), an antioxidant enzyme associated with HDL, thereby improving HDL's ability to protect LDL from oxidation.
This compound's Effects on HDL: An Evolving Picture
The precise mechanisms by which this compound affects HDL metabolism are less clear and appear to be more nuanced. As a derivative, it shares the antioxidant properties of probucol. However, its effect on HDL-C levels is not as consistently demonstrated as a decrease. One preclinical study in hypercholesterolemic monkeys even reported an increase in HDL-C. A direct comparative study in mice showed no significant change in HDL-C with this compound treatment over 30 days, a finding that was also observed for probucol in the same study. The ARISE clinical trial, however, did report a decrease in HDL-C with this compound.
Further research is required to fully elucidate this compound's effects on ABCA1, CETP, and SR-BI to understand its distinct profile compared to probucol.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key pathways involved in HDL metabolism and a typical workflow for assessing cholesterol efflux.
Caption: Simplified HDL metabolism pathway and points of intervention for probucol and this compound.
Caption: A typical experimental workflow for a cholesterol efflux assay.
Detailed Experimental Protocols
HDL-Cholesterol Measurement
Principle: This method involves the precipitation of apolipoprotein B-containing lipoproteins (VLDL, LDL) from plasma or serum, followed by the enzymatic measurement of cholesterol in the remaining HDL fraction in the supernatant.
Protocol:
-
Precipitation:
-
To 200 µL of plasma or serum in a microcentrifuge tube, add 200 µL of a precipitating reagent (e.g., phosphotungstic acid/MgCl2).
-
Vortex the mixture and incubate at room temperature for 10 minutes.
-
Centrifuge at 2000 x g for 20 minutes to pellet the precipitated lipoproteins.
-
-
Cholesterol Quantification:
-
Carefully collect the supernatant containing the HDL fraction.
-
The cholesterol concentration in the supernatant is determined using a commercial enzymatic cholesterol assay kit. This typically involves the following reactions:
-
Cholesteryl esters are hydrolyzed to free cholesterol by cholesterol esterase.
-
Cholesterol oxidase then oxidizes the free cholesterol, producing hydrogen peroxide.
-
In the presence of peroxidase, the hydrogen peroxide reacts with a chromogenic substrate (e.g., 4-aminoantipyrine and phenol) to produce a colored product.
-
-
The absorbance of the colored product is measured spectrophotometrically (e.g., at 500 nm) and is proportional to the HDL-C concentration.
-
A standard curve is generated using known concentrations of cholesterol to quantify the HDL-C in the samples.
-
Cholesterol Efflux Assay
Principle: This assay measures the capacity of HDL particles or apolipoproteins to accept cholesterol from cultured cells, typically macrophages. The movement of cholesterol is traced using radiolabeled cholesterol.
Protocol:
-
Cell Culture and Labeling:
-
Plate macrophages (e.g., J774 or THP-1 cells) in a 24-well plate and grow to confluence.
-
Label the cellular cholesterol pools by incubating the cells with a medium containing [3H]-cholesterol for 24-48 hours.
-
-
Equilibration:
-
Wash the cells and incubate in a serum-free medium for 18-24 hours to allow the [3H]-cholesterol to equilibrate within the cellular cholesterol pools.
-
-
Efflux:
-
Wash the cells and incubate with a serum-free medium containing the cholesterol acceptor (e.g., isolated HDL, ApoA-I) with or without the test compounds (this compound or probucol) for a defined period (e.g., 4-24 hours).
-
-
Quantification:
-
After incubation, collect the medium.
-
Lyse the cells with a suitable buffer (e.g., 0.1 N NaOH).
-
Measure the radioactivity (disintegrations per minute, DPM) in both the medium and the cell lysate using a liquid scintillation counter.
-
Calculate the percentage of cholesterol efflux as: (DPM in medium) / (DPM in medium + DPM in cell lysate) x 100.
-
Cholesteryl Ester Transfer Protein (CETP) Activity Assay
Principle: This fluorometric assay measures the transfer of a fluorescently labeled neutral lipid from a donor particle to an acceptor particle, mediated by CETP.
Protocol:
-
Reaction Setup:
-
In a 96-well microplate, combine the donor molecule (containing a self-quenched fluorescent lipid), the acceptor molecule, and the plasma/serum sample containing CETP.
-
The reaction is initiated in a suitable assay buffer.
-
-
Incubation:
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes). During this time, active CETP will transfer the fluorescent lipid from the donor to the acceptor particle, leading to an increase in fluorescence due to dequenching.
-
-
Measurement:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 465/535 nm).
-
The increase in fluorescence is proportional to the CETP activity in the sample.
-
Lecithin-Cholesterol Acyltransferase (LCAT) Activity Assay
Principle: This fluorometric assay measures the activity of LCAT by detecting the hydrolysis of a fluorescent substrate.
Protocol:
-
Reaction Setup:
-
Combine the plasma sample containing LCAT with a fluorescent LCAT substrate in an assay buffer. The substrate has two emission peaks, and the ratio of their intensities changes upon hydrolysis.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 2.5 to 8 hours.
-
-
Measurement:
-
Stop the reaction and measure the fluorescence at two emission wavelengths (e.g., 390 nm and 470 nm) with a single excitation wavelength (e.g., 340 nm).
-
The LCAT activity is determined by the change in the ratio of the two emission intensities.
-
Paraoxonase-1 (PON1) Activity Assay
Principle: This spectrophotometric assay measures the arylesterase activity of PON1 by monitoring the hydrolysis of a substrate like phenyl acetate.
Protocol:
-
Reaction Setup:
-
In a cuvette or 96-well plate, add a buffer solution (e.g., Tris-HCl with CaCl2).
-
Add the plasma or serum sample containing PON1.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the substrate (e.g., phenyl acetate).
-
Immediately monitor the increase in absorbance at a specific wavelength (e.g., 270 nm) due to the formation of the product (phenol).
-
The rate of change in absorbance is proportional to the PON1 arylesterase activity.
-
Conclusion
Probucol and its derivative, this compound, exhibit complex and differential effects on HDL metabolism. While probucol consistently and significantly lowers HDL-C through multiple well-defined mechanisms, its potent antioxidant properties appear to enhance HDL functionality, creating a unique therapeutic profile. The effects of this compound on HDL-C are less consistent across studies, with reports of decreases, no change, and even increases. This suggests a more complex mechanism of action that may differentiate it from its parent compound.
For researchers and drug developers, the key takeaway is that a reduction in HDL-C levels, as seen with probucol, may not necessarily be pro-atherogenic if accompanied by an improvement in HDL function. The variable effects of this compound on HDL-C warrant further investigation to fully understand its potential as a cardiovascular therapeutic agent. The experimental protocols provided in this guide offer a foundation for conducting such comparative studies.
References
Succinobucol: A Cross-Study Analysis of Clinical Trial Outcomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical trial outcomes of Succinobucol, a derivative of Probucol, with a focus on its cardiovascular and metabolic effects. Data from key clinical trials are presented alongside relevant experimental protocols and a discussion of its mechanism of action. This analysis aims to offer an objective overview for researchers and professionals in the field of drug development.
Executive Summary
This compound was developed as an antioxidant and anti-inflammatory agent with the potential to improve cardiovascular outcomes. Clinical trials, most notably the ARISE and CART-2 studies, have yielded mixed results. While this compound did not achieve its primary composite endpoint in a major cardiovascular outcomes trial, it demonstrated a significant reduction in certain secondary endpoints, including a notable decrease in the incidence of new-onset diabetes. However, concerns regarding its impact on lipid profiles and an increased risk of atrial fibrillation have been raised. This guide delves into the quantitative data from these trials, outlines the methodologies employed, and explores the underlying signaling pathways.
Comparative Clinical Trial Data
The following tables summarize the key quantitative outcomes from major clinical trials involving this compound and its parent compound, Probucol, as well as the standard of care for the patient populations studied.
Table 1: The ARISE (Aggressive Reduction of Inflammation Stops Events) Trial Outcomes [1][2][3]
| Outcome | This compound Group | Placebo Group | Hazard Ratio (95% CI) | p-value |
| Primary Composite Endpoint | 17.2% (530 events) | 17.3% (529 events) | 1.00 (0.89 - 1.13) | 0.96[2] |
| Cardiovascular death, resuscitated cardiac arrest, MI, stroke, unstable angina, or coronary revascularization | ||||
| Secondary Composite Endpoint | 6.7% (207 events) | 8.2% (252 events) | 0.81 (0.68 - 0.98) | 0.029[2] |
| Cardiovascular death, resuscitated cardiac arrest, MI, or stroke | ||||
| New-Onset Diabetes | 1.6% | 4.2% | 0.37 (0.24 - 0.56) | <0.0001 |
| Adverse Events | ||||
| Atrial Fibrillation | Increased incidence | |||
| Diarrhea | Reported by some patients | |||
| Lipid Profile Changes | ||||
| LDL Cholesterol | Increased | |||
| HDL Cholesterol | Decreased |
Table 2: The CART-2 (Canadian Antioxidant Restenosis Trial 2) Outcome on Atherosclerosis
| Outcome | This compound Group | Placebo Group | p-value (vs. placebo) |
| Change in Plaque Volume (IVUS) | Non-significant reduction | - | >0.05 |
Note: Specific quantitative data on the mean change in plaque volume and standard deviation were not available in the reviewed literature. The primary finding reported is a non-statistically significant reduction in plaque volume with this compound treatment.
Table 3: Comparative Data from Probucol Clinical Trials
| Trial | Key Outcome | Result |
| POSITIVE | Secondary cardiovascular events in heterozygous FH patients | Hazard Ratio: 0.13 (95% CI: 0.05–0.34), p < 0.001 |
| PQRST | Change in femoral atheroma volume | No significant effect compared to placebo |
| PROSPECTIVE | Composite of cerebrovascular and cardiovascular events | Trend towards a lower incidence in the Probucol group, but not statistically significant |
Table 4: Standard of Care for Acute Coronary Syndrome (ACS) at the Time of the ARISE Trial
| Component | Description |
| Dual Antiplatelet Therapy (DAPT) | Aspirin and a P2Y12 inhibitor (e.g., clopidogrel) for at least 12 months is the standard of care for patients with ACS. |
| Statin Therapy | High-intensity statin therapy is recommended for all patients with ACS. |
| Beta-Blockers | Commonly prescribed post-ACS to reduce myocardial oxygen demand. |
| ACE Inhibitors/ARBs | Recommended for patients with left ventricular dysfunction or heart failure. |
Experimental Protocols
A detailed understanding of the experimental design is crucial for interpreting clinical trial data. Below are the methodologies for the key trials cited.
The ARISE Trial Protocol
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group Phase III trial.
-
Patient Population: 6,144 patients with a recent acute coronary syndrome (ACS).
-
Intervention: Patients were randomized to receive either this compound (300 mg daily) or a matching placebo, in addition to standard medical therapy.
-
Primary Endpoint: A composite of cardiovascular death, resuscitated cardiac arrest, myocardial infarction (MI), stroke, unstable angina, or coronary revascularization.
-
Secondary Endpoints: Included a composite of cardiovascular death, cardiac arrest, MI, or stroke.
-
Endpoint Adjudication: All potential primary and secondary endpoint events were adjudicated by an independent, blinded clinical events committee.
The CART-2 Trial Protocol
-
Study Design: A randomized, placebo-controlled trial.
-
Patient Population: Patients undergoing percutaneous coronary intervention (PCI).
-
Intervention: this compound or placebo.
-
Primary Endpoint: Change in coronary atherosclerotic plaque volume.
-
Imaging Methodology: Intravascular Ultrasound (IVUS) was used to assess plaque volume at baseline and follow-up. The analysis typically involves:
-
IVUS Catheter: A specialized ultrasound catheter is advanced into the coronary artery.
-
Image Acquisition: The catheter is pulled back at a constant speed while acquiring cross-sectional images of the artery.
-
Plaque Volume Analysis: The external elastic membrane (EEM) and lumen borders are traced on the IVUS images. Plaque volume is calculated as the difference between the EEM volume and the lumen volume.
-
Mechanism of Action: The Nrf2 Signaling Pathway
This compound, and its parent compound Probucol, are believed to exert their antioxidant and anti-inflammatory effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. In the presence of oxidative or electrophilic stress, this bond is disrupted, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, leading to the transcription of a battery of cytoprotective proteins, including antioxidant enzymes.
Caption: Nrf2 Signaling Pathway Activation by this compound.
Conclusion
The clinical development of this compound highlights the complexities of targeting oxidative stress and inflammation in cardiovascular disease. While the primary cardiovascular endpoint in the large-scale ARISE trial was not met, the significant reduction in new-onset diabetes suggests a potentially valuable metabolic effect that warrants further investigation. The modest, albeit non-significant, effect on atherosclerosis progression observed in the CART-2 trial provides some support for its anti-atherosclerotic properties.
However, the adverse effects on lipid profiles, specifically the increase in LDL and decrease in HDL cholesterol, are notable concerns that likely contributed to the overall neutral outcome on the primary composite endpoint. The increased incidence of atrial fibrillation also requires careful consideration.
For researchers and drug development professionals, the story of this compound underscores the importance of multifaceted drug effects and the need for carefully selected endpoints in clinical trials. Future research could focus on understanding the mechanisms behind the disparate effects on cardiovascular events and metabolic outcomes, and potentially identifying patient subgroups who might derive a net benefit from this therapeutic approach. The comparison with its parent compound, Probucol, which has a longer history of clinical use and a different profile of trial outcomes, provides a valuable context for understanding the therapeutic potential and challenges of this class of drugs.
References
Unveiling the Myeloperoxidase-Lowering Effects of Succinobucol: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive comparison of succinobucol's ability to modulate myeloperoxidase (MPO) levels against other known MPO-lowering agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data, outlines detailed methodologies, and visualizes relevant biological pathways to offer an objective assessment of this compound's performance in the context of current alternatives.
Executive Summary
This compound (AGI-1067), a derivative of probucol, has demonstrated a modest but statistically significant effect on plasma myeloperoxidase levels in clinical settings. This guide places that finding in perspective by comparing it with established and investigational MPO inhibitors, including statins, antioxidants, and novel small molecules. The data presented herein is intended to inform further research and development in targeting MPO-mediated inflammation and oxidative stress.
Comparative Efficacy of Myeloperoxidase Modulators
The following tables summarize the quantitative effects of this compound and its alternatives on myeloperoxidase levels and activity. Data is compiled from a range of in vitro, preclinical, and clinical studies.
Table 1: Clinical and Preclinical Reduction of Myeloperoxidase Levels
| Compound | Study Type | Dosage/Concentration | MPO Reduction | Source |
| This compound | Clinical Trial | 280 mg/day | 6% reduction in plasma MPO | [1] |
| Rosuvastatin | Clinical Trial | 10 mg/day | Significant reduction in plasma MPO (p=0.003) | [2] |
| N-Acetylcysteine (NAC) | Clinical Trial | 600 mg, t.i.d. for 3 days | Significant decrease in MPO levels (p=0.001) | [3] |
| Verdiperstat (AZD3241) | Clinical Trial | Not specified | Dose-proportional reduction in plasma MPO activity | [4] |
Table 2: In Vitro Inhibitory Potency against Myeloperoxidase
| Compound | Assay Type | IC50 Value | Source |
| Verdiperstat (AZD3241) | Cell-free | 630 nM | [5] |
| SNT-8370 | Cell-free | 17 nM | |
| N-acetyl lysyltyrosylcysteine amide (KYC) | Cell-free | ~7 µM | |
| Vitamin C | In vitro (LDL oxidation) | ~64% inhibition at 150 µM |
Experimental Protocols
Accurate assessment of myeloperoxidase activity is crucial for validating the effects of therapeutic agents. Below are detailed methodologies for commonly employed MPO assays.
Plasma Myeloperoxidase Activity Assay (Colorimetric)
This protocol is adapted from commercially available ELISA kits for the quantitative measurement of MPO in plasma samples.
Principle: The assay measures the MPO-catalyzed oxidation of a chromogenic substrate, such as 3,3',5,5'-tetramethylbenzidine (TMB), which results in a color change that is proportional to the MPO activity.
Materials:
-
96-well microplate
-
Plate reader capable of measuring absorbance at 450 nm
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Sample diluent
-
TMB substrate solution
-
Stop solution (e.g., 2 N H₂SO₄)
-
Plasma samples, standards, and controls
Procedure:
-
Prepare standards and samples to the desired concentrations using the sample diluent.
-
Add 100 µL of standards, samples, and controls to appropriate wells of the microplate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Wash the wells three to five times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate the plate in the dark at room temperature for 15-30 minutes.
-
Add 50 µL of stop solution to each well to terminate the reaction.
-
Read the absorbance at 450 nm within 30 minutes.
-
Calculate MPO concentration in samples by interpolating from the standard curve.
Cellular Myeloperoxidase Activity Assay
This protocol outlines a method for measuring MPO activity in isolated neutrophils or other cell lysates.
Principle: This assay quantifies the peroxidase activity of MPO within cell lysates through the oxidation of a suitable substrate, leading to a measurable colorimetric or fluorometric signal.
Materials:
-
Isolated cells (e.g., neutrophils)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Assay buffer (e.g., phosphate buffer, pH 6.0)
-
Hydrogen peroxide (H₂O₂)
-
Chromogenic or fluorogenic substrate (e.g., o-dianisidine, Amplex Red)
-
Microplate reader
Procedure:
-
Lyse the cells using the appropriate lysis buffer and centrifugation to pellet cellular debris.
-
Collect the supernatant containing the cell lysate.
-
Determine the total protein concentration of the lysate (e.g., using a BCA assay).
-
In a 96-well plate, add a standardized amount of protein from each cell lysate.
-
Prepare a reaction mixture containing assay buffer, H₂O₂, and the substrate.
-
Initiate the reaction by adding the reaction mixture to the wells containing the cell lysate.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the MPO activity, often expressed as units per milligram of protein.
Signaling Pathways and Experimental Workflows
This compound's Potential Mechanism of Action on MPO
This compound's effect on myeloperoxidase is likely indirect, stemming from its antioxidant properties. One proposed mechanism involves the activation of the Nrf2/ARE signaling pathway. This pathway is a key regulator of cellular antioxidant responses. Activation of Nrf2 leads to the transcription of various antioxidant genes, including those involved in the synthesis of glutathione (GSH). Increased levels of GSH can help to mitigate oxidative stress, which in turn may lead to a reduction in the inflammatory stimuli that trigger MPO release and activity.
Caption: this compound's proposed indirect effect on MPO levels.
General Workflow for Validating MPO Inhibitors
The following diagram illustrates a typical experimental workflow for screening and validating potential myeloperoxidase inhibitors.
Caption: A generalized workflow for MPO inhibitor drug discovery.
Conclusion
This compound demonstrates a measurable, albeit modest, effect on reducing plasma myeloperoxidase levels. When compared to other agents, particularly specific MPO inhibitors currently under investigation, its potency appears lower. However, its action through broader antioxidant and anti-inflammatory pathways may offer a different therapeutic profile. The data and protocols presented in this guide are intended to provide a valuable resource for the scientific community to inform the design of future studies aimed at targeting myeloperoxidase in various disease states. Further head-to-head comparative studies are warranted to definitively establish the relative efficacy of these different MPO-modulating strategies.
References
- 1. Effects of the antioxidant this compound (AGI-1067) on human atherosclerosis in a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of rosuvastatin on myeloperoxidase levels in patients with chronic heart failure: a randomized placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of N-acetylcysteine on the myeloperxidase and Tei index in patients with acute myocardial infarction - Crtical Care and Shock Journal [criticalcareshock.com]
- 4. alzforum.org [alzforum.org]
- 5. newdrugapprovals.org [newdrugapprovals.org]
Succinobucol vs. Probucol: A Comparative Analysis of Safety Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the safety profiles of Succinobucol and its parent compound, probucol. Both are antioxidant compounds investigated for their potential in treating atherosclerosis, but their clinical use has been shaped by their respective safety and tolerability. This analysis is intended to inform research and development decisions by presenting key experimental findings in a clear and comparative format.
Executive Summary
Probucol, a lipid-lowering agent with potent antioxidant properties, has seen its clinical utility significantly limited by a major adverse effect: prolongation of the QT interval on an electrocardiogram (ECG), which can lead to a life-threatening cardiac arrhythmia known as Torsades de Pointes (TdP)[1][2][3][4]. This compound, a derivative of probucol, was developed to retain the therapeutic benefits while mitigating the cardiac risks associated with probucol[5]. While clinical trials suggest this compound has a more favorable profile concerning QT prolongation, its development has revealed a different set of safety considerations, including an increased risk of atrial fibrillation and bleeding events. This guide synthesizes the available data to provide a comprehensive safety comparison.
Comparative Safety Data
The following tables summarize the key safety findings for this compound and probucol from preclinical and clinical studies.
Table 1: Cardiovascular Adverse Events
| Adverse Event | This compound | Probucol | Source(s) |
| QTc Interval Prolongation | Less frequent and pronounced compared to probucol. | Significant prolongation observed, dose-independent predictor. | |
| Torsades de Pointes (TdP) | Not reported as a significant adverse event in major trials. | Documented cases, particularly in women. | |
| New-Onset Atrial Fibrillation | Occurred almost twice as frequently compared to placebo in the ARISE trial. | Not reported as a primary safety concern. | |
| Ventricular Arrhythmias | Not a primary reported adverse event. | Increased frequency observed in some animal studies. | |
| Systolic Blood Pressure | Increased relative to placebo. | Not a commonly reported adverse effect. |
Table 2: Non-Cardiovascular and Hematological Adverse Events
| Adverse Event | This compound | Probucol | Source(s) |
| Bleeding Episodes & Anemia | More patients reported bleeding or anemia as serious adverse events compared to placebo. | Not a commonly reported adverse effect. | |
| Gastrointestinal Effects | Diarrhea reported by 23% of patients in one trial. | Generally mild, with diarrhea being the most common. | |
| Hepatic Function | No significant signs of hepatotoxicity in preclinical studies. | Linked to elevated liver enzymes in some cases. | |
| Renal Function | No significant signs of nephrotoxicity in preclinical studies. | Not a commonly reported adverse effect. |
Table 3: Effects on Lipid Profile
| Lipid Parameter | This compound | Probucol | Source(s) |
| LDL Cholesterol | Increased relative to placebo. | Reduces LDL cholesterol by 10-20%. | |
| HDL Cholesterol | Decreased relative to placebo. | Consistently reduces HDL cholesterol by 20-30%. |
Experimental Protocols
A summary of the methodologies used in key safety-related experiments is provided below.
Electrocardiogram (ECG) Monitoring for QT Interval Prolongation
-
Objective: To assess the effect of the drug on cardiac repolarization.
-
Methodology: In clinical trials, 12-lead ECGs are recorded at baseline and at multiple time points during treatment. The QT interval is measured and corrected for heart rate using a standard formula, most commonly Bazett's (QTc = QT / √RR) or Fridericia's (QTc = QT / ³√RR). A placebo or active comparator group is used to control for non-drug-related variations. Continuous ECG (Holter) monitoring may also be employed to detect transient arrhythmic events. In a study on probucol, 24-hour continuous ECG recordings were obtained before and after 6 months of therapy, with QT intervals measured every 30 minutes to construct QT versus R-R regression lines for each patient.
-
Endpoint: The primary endpoint is the change in QTc interval from baseline. An increase of >60 ms from baseline or an absolute QTc of >500 ms are considered significant and raise safety concerns.
Preclinical Toxicity Studies
-
Objective: To identify potential target organs for toxicity and establish a safety margin before human trials.
-
Methodology: Acute, subchronic, and chronic toxicity studies are conducted in at least two animal species (one rodent, one non-rodent). The drug is administered at multiple dose levels, including a control group. For probucol, oral LD50 was determined in rats and mice, and subacute toxicity was assessed in rats and monkeys over 90 days. Chronic toxicity was evaluated in rats for 2 years and in monkeys for 8 years.
-
Endpoints: Include clinical observations, body weight changes, food and water consumption, hematology, clinical chemistry, urinalysis, and gross and microscopic pathology of tissues.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts related to the safety profiles of this compound and probucol.
Caption: Mechanism of Probucol-Induced QT Prolongation.
Caption: General Workflow for Preclinical Safety Evaluation.
Discussion and Conclusion
The comparative analysis of this compound and probucol reveals a trade-off in their safety profiles. While this compound appears to successfully mitigate the significant risk of QT interval prolongation associated with probucol, it introduces new safety concerns. The increased incidence of atrial fibrillation, bleeding, and anemia observed in the ARISE trial with this compound are significant findings that require careful consideration in the drug development process. Furthermore, the paradoxical increase in LDL cholesterol with this compound is a notable departure from the lipid-lowering effects of probucol.
Probucol's primary safety liability remains its cardiotoxicity, specifically the prolongation of the QTc interval and the associated risk of TdP. This risk appears to be more pronounced in female patients. While generally associated with mild gastrointestinal side effects, the potential for serious cardiac events has led to its withdrawal from markets in several countries.
References
- 1. Probucol-associated tachyarrhythmic events and QT prolongation: importance of gender - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are the side effects of Probucol? [synapse.patsnap.com]
- 3. Probucol-induced QT prolongation and syncope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Propranolol for probucol-induced QT prolongation with polymorphic ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: review of the metabolic, antiplatelet and cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Succinobucol in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. Succinobucol, a derivative of probucol with antioxidant and anti-inflammatory properties, requires careful handling and disposal due to its potential environmental and health impacts.[1][2] This guide provides a procedural framework for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Core Principles of Chemical Waste Management
Key steps for proper chemical waste management include:
-
Segregation: Never mix incompatible chemicals. This compound waste should be collected in a designated, separate container.
-
Labeling: All waste containers must be clearly labeled with the chemical name ("this compound") and any relevant hazard warnings.
-
Containment: Use containers that are chemically compatible with this compound and have secure, leak-proof closures.
-
Storage: Store waste in a designated satellite accumulation area, away from incompatible materials.
-
Consultation: Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to arrange for pickup and disposal by an approved waste management vendor.
Procedural Steps for this compound Disposal
-
Initial Assessment:
-
Review the Safety Data Sheet (SDS) for this compound. Although a specific SDS for this compound disposal was not found, an SDS for a similar compound indicates it should be disposed of at an approved waste disposal plant.
-
Determine if the this compound waste is mixed with other chemicals. If so, the disposal procedure must account for all components of the mixture.
-
-
Waste Collection:
-
Collect all this compound waste, including unused product, contaminated labware (e.g., pipette tips, gloves), and cleaning materials, in a designated hazardous waste container.
-
Solid and liquid waste should be kept separate.
-
-
Container Selection and Labeling:
-
Choose a container made of a material compatible with this compound.
-
Affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards associated with the chemical (refer to the SDS).
-
The accumulation start date.
-
-
-
Storage:
-
Store the sealed waste container in a designated and properly managed satellite accumulation area.
-
Ensure the storage area is secure and away from general laboratory traffic.
-
-
Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash. Improper disposal can lead to environmental contamination and regulatory penalties.
-
Quantitative Data for Disposal
Specific quantitative limits for the disposal of this compound are not publicly available and are typically determined by local, state, and federal regulations. It is imperative to consult with your institution's EHS office to obtain this information.
| Data Point | Value |
| Reportable Quantity (RQ) | Not specified in available resources. Consult your EHS office. |
| Concentration Limits for Drain Disposal | Not suitable for drain disposal. |
| Landfill Restrictions | Prohibited. Must be disposed of through a licensed hazardous waste vendor. |
Experimental Protocols
The disposal of chemical waste is a regulated process and does not involve experimental protocols. The procedures are dictated by safety and environmental regulations.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures and consulting with institutional safety experts, researchers can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally responsible laboratory environment.
References
- 1. This compound: review of the metabolic, antiplatelet and cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Lipid-Lowering Drug, Protects Against 3-Nitropropionic Acid-Induced Mitochondrial Dysfunction and Oxidative Stress in SH-SY5Y Cells via Upregulation of Glutathione Levels and Glutamate Cysteine Ligase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acewaste.com.au [acewaste.com.au]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
